molecular formula C9H14N4O4 B1677406 Molsidomine CAS No. 25717-80-0

Molsidomine

Cat. No.: B1677406
CAS No.: 25717-80-0
M. Wt: 242.23 g/mol
InChI Key: XLFWDASMENKTKL-UHFFFAOYSA-N
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Description

1-ethoxy-N-[3-(4-morpholinyl)-5-oxadiazol-3-iumyl]methanimidate is a member of morpholines.
Molsidomine is an orally active, long-acting vasodilator, which belongs to the class of medications known as syndnones. Interestingly, it is being studied as being a preventive measure in cerebral infarction.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.

Properties

IUPAC Name

(1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate
Source PubChem
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InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C1=C[N+](=NO1)N2CCOCC2)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0045171
Record name Molsidomine
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Molecular Weight

242.23 g/mol
Source PubChem
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Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856013
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Description Aqueous solubility in buffer at pH 7.4
Record name Molsidomine
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CAS No.

25717-80-0
Record name Molsidomine
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Record name MOLSIDOMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis Pathways for Molsidomine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine, a potent nitric oxide (NO) donor prodrug, and its derivatives are of significant interest in cardiovascular and related therapeutic areas. This technical guide provides a comprehensive overview of the chemical synthesis pathways for this compound and its key derivatives. It details both traditional and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducibility and further research. The guide also elucidates the crucial signaling pathway through which this compound exerts its therapeutic effects, visualized through a detailed diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a practical and in-depth understanding of the chemistry and pharmacology of this important class of compounds.

Introduction

This compound, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a cardiovascular drug that functions as a long-acting vasodilator.[1][2] It belongs to the class of sydnonimines, which are mesoionic heterocyclic aromatic compounds. The therapeutic efficacy of this compound stems from its in vivo conversion to its active metabolite, linsidomine (B1675546) (SIN-1), which subsequently releases nitric oxide (NO).[3] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent smooth muscle relaxation and vasodilation.[2][3]

This guide will explore the primary synthetic routes to this compound and its derivatives, presenting both established and contemporary methods. A particular focus is placed on providing detailed experimental procedures and quantitative data to aid in practical laboratory applications.

Chemical Synthesis Pathways

The synthesis of this compound and its derivatives primarily revolves around the formation of the core sydnonimine ring structure. This can be achieved through several pathways, with the most common involving the nitrosation of α-aminonitriles followed by cyclization.[4][5]

Traditional Synthesis of this compound

A widely referenced method for the synthesis of this compound involves the reaction of 3-morpholinosydnonimine hydrochloride with an acylating agent, such as ethyl chloroformate. This reaction introduces the N-ethoxycarbonyl group to the exocyclic nitrogen atom of the sydnonimine ring.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-morpholinosydnonimine hydrochloride, Pyridine (B92270), Ethyl chloroformate, Chloroform (B151607), Anhydrous magnesium sulfate, Toluene (B28343).

  • Procedure:

    • Suspend 1.0 part by weight of 3-morpholinosydnonimine hydrochloride in 5 parts by volume of pyridine.

    • To this suspension, add 1.6 parts by volume of ethyl chloroformate dropwise with stirring.

    • Continue to agitate the mixture for a period to allow the reaction to proceed to completion.

    • Remove the pyridine from the reaction mixture by evaporation under reduced pressure.

    • Dissolve the resulting residue in a small amount of water and extract several times with chloroform.

    • Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the chloroform from the filtrate by distillation to obtain crude crystals of this compound.

    • Recrystallize the crude product from toluene to yield pure 3-morpholino-N-carboethoxysydnonimine.

  • Yield: 51%.

  • Melting Point: 140-141°C.

Mechanochemical Synthesis of this compound

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis. A mechanochemical approach for the synthesis of this compound has been developed, offering advantages such as reduced solvent waste and potentially shorter reaction times. This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent in a solid-state reaction.[6][7]

Experimental Protocol: Mechanochemical Synthesis of this compound

This synthesis is a multi-step process carried out in a ball mill. The key steps involve the preparation of an iminosydnone carbonylimidazole intermediate followed by reaction with ethanol. The entire process consists of four linear steps performed in the solid state.[7]

  • Overall Yield: A convergent synthetic strategy provides an overall yield of 65%.[6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the exocyclic nitrogen or the morpholine (B109124) ring. A key intermediate in many of these syntheses is 3-morpholinosydnonimine (SIN-1).

SIN-1 is the primary active metabolite of this compound. Its synthesis is a crucial step in accessing various derivatives. A common route starts from N-aminomorpholine.[1][8]

Experimental Protocol: Synthesis of SIN-1 HCl [1]

  • Starting Materials: N-aminomorpholine, Sodium formaldehyde (B43269) bisulfite, Potassium cyanide.

  • Step 1: Imine Formation: React N-aminomorpholine with sodium formaldehyde bisulfite to form the corresponding imine intermediate.

  • Step 2: Nitrile Formation: Treat the imine intermediate with potassium cyanide to yield the corresponding nitrile compound.

  • Step 3: Nitrosation: The nitrile is then nitrosated to produce a nitrosohydrazine.

  • Step 4: Cyclization: Finally, cyclization of the nitrosohydrazine under acidic conditions affords SIN-1 hydrochloride.

  • Overall Yield: 50%.

This derivative is of interest as it is postulated to release nitric oxide without the concomitant production of superoxide (B77818) radicals.[1]

Experimental Protocol: Synthesis of N-Nitroso-3-morpholinosydnonimine [1]

  • Materials: SIN-1 hydrochloride, Sodium nitrite (B80452), Water, Methanol (B129727).

  • Procedure:

    • Prepare an ice-cooled solution of SIN-1 hydrochloride (0.500 g, 2.42 mmol) in water (2.5 mL).

    • Add a solution of sodium nitrite (0.200 g, 2.89 mmol) in water (7 mL) to the SIN-1 solution.

    • Stir the mixture for 6 hours at 0 °C.

    • Allow the reaction to stand at room temperature overnight.

    • Isolate the resulting solid by filtration on a fritted glass funnel.

    • Wash the solid with cold methanol to yield a yellow solid.

    • Recrystallize the product from methanol to obtain pure yellow crystals.

  • Yield: 73%.

  • Melting Point: 130 °C.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its key derivatives.

Table 1: Synthesis of this compound

Synthesis MethodStarting MaterialsKey ReagentsSolventYield (%)Melting Point (°C)
Traditional3-morpholinosydnonimine HClEthyl chloroformatePyridine, Chloroform51140-141
MechanochemicalIminosydnone precursor1,1'-Carbonyldiimidazole (CDI)Solid-state (ball mill)65 (overall)Not specified

Table 2: Synthesis of this compound Derivatives

DerivativeStarting MaterialKey ReagentsSolventYield (%)Melting Point (°C)
SIN-1 HClN-aminomorpholineNaHSO3, KCN, Nitrosating agentNot specified50Not specified
N-Nitroso-3-morpholinosydnonimineSIN-1 HClSodium nitriteWater73130

Signaling Pathway of this compound

This compound acts as a prodrug, and its pharmacological effects are mediated through its active metabolite, SIN-1. The signaling pathway is initiated by the metabolic conversion of this compound and culminates in the relaxation of vascular smooth muscle.

Diagram of this compound's Signaling Pathway

Molsidomine_Signaling_Pathway This compound This compound SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC sGC_active Soluble Guanylate Cyclase (sGC) (active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Ca2 Decreased intracellular Ca2+ PKG->Ca2 Relaxation Smooth Muscle Relaxation (Vasodilation) Ca2->Relaxation

Caption: this compound is metabolized to SIN-1, which releases NO, activating sGC and leading to vasodilation.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, offering both traditional and mechanochemical approaches. The experimental protocols and quantitative data presented herein are intended to be a valuable resource for chemists and pharmacologists in the field. The elucidation of the signaling pathway provides a clear understanding of the mechanism of action of this important cardiovascular drug. Further research into novel derivatives and optimization of synthetic routes will continue to be an important area of investigation, with the potential to yield new therapeutic agents with improved pharmacological profiles.

References

The Pharmacokinetic Profile and Bioavailability of Molsidomine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Molsidomine in preclinical models. This compound, a prodrug of the nitric oxide (NO) donor linsidomine (B1675546) (SIN-1), is a vasodilator used in the treatment of angina pectoris. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the non-clinical safety evaluation and for predicting its pharmacokinetic behavior in humans.

Quantitative Pharmacokinetic Parameters

A comprehensive summary of the key pharmacokinetic parameters for this compound and its active metabolite, SIN-1, across different preclinical species is essential for comparative analysis. However, a thorough review of the available scientific literature reveals a significant gap in publicly accessible, direct comparative quantitative data for preclinical models. Much of the detailed pharmacokinetic research has been conducted in humans. The following tables summarize the available data.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans (Single Dose Administration)

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Rat OralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
IVData Not Available-Data Not AvailableData Not AvailableData Not Available-
Dog OralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
IVData Not Available-Data Not AvailableData Not AvailableData Not Available-
Human Oral2 mg1.0 - 2.0~15 ± 7Data Not Available1.6 ± 0.844 - 59[1][2]

Table 2: Pharmacokinetic Parameters of SIN-1 (Linsidomine) Following this compound Administration

SpeciesRoute of this compoundDose of this compoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Reference
Rat OralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Dog OralData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Human Oral2 mg~1.0 - 2.0Data Not AvailableData Not Available1.0 - 2.0[1]

Note: The lack of specific quantitative data for preclinical models in the publicly available literature is a significant finding of this review. The data for humans is provided for reference.

Metabolic Pathway of this compound

This compound is a prodrug that undergoes enzymatic conversion to its pharmacologically active metabolite, 3-morpholino-sydnonimine (SIN-1), also known as linsidomine.[3] This conversion is the rate-limiting step in its mechanism of action.[4] SIN-1 is unstable and non-enzymatically decomposes to release nitric oxide (NO), the ultimate effector molecule responsible for the vasodilatory effects.

G This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Esterases (Hydrolysis & Decarboxylation) NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition Inactive Inactive Metabolites (e.g., SIN-1C) SIN1->Inactive sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation Relaxation of Vascular Smooth Muscle

Caption: Metabolic activation of this compound to release Nitric Oxide.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. Below are generalized methodologies for key experiments based on common practices in preclinical research.

Animal Models and Husbandry
  • Species: Male Sprague-Dawley rats (250-300g) and male Beagle dogs (8-12 kg) are commonly used models.

  • Housing: Animals should be housed in temperature and humidity-controlled facilities with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: A minimum of one-week acclimatization period is recommended before the initiation of any experimental procedures.

Administration of this compound
  • Oral Administration (Rats): this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage. The volume should not exceed 10 mL/kg.

  • Intravenous Administration (Rats): For intravenous studies, this compound is dissolved in a sterile vehicle (e.g., saline) and administered as a bolus injection or infusion via a cannulated tail vein or jugular vein.

  • Oral Administration (Dogs): this compound can be administered orally in gelatin capsules.

  • Intravenous Administration (Dogs): Intravenous administration is typically performed via a cephalic or saphenous vein.

Blood Sampling
  • Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated jugular vein or via sparse sampling from the tail vein.

  • Dogs: Blood samples are collected from the cephalic or jugular vein at specified time intervals.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound and SIN-1

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the sensitive and specific quantification of this compound and its metabolites in plasma.

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma. This involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation: A C18 reverse-phase column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution.

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and SIN-1 are monitored for accurate quantification. An internal standard is used to ensure accuracy and precision.

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Animal Preclinical Model (e.g., Rat) Dosing This compound Administration (Oral or IV) Animal->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation Plasma->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Analysis->PK

References

Spontaneous Conversion of Molsidomine to its Active Metabolite SIN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine, a sydnonimine derivative, is a potent vasodilator used in the treatment of angina pectoris. It functions as a prodrug, undergoing a cascade of conversion steps to ultimately release its pharmacologically active agent, nitric oxide (NO). This technical guide provides an in-depth exploration of the spontaneous and enzymatic conversion of this compound to its primary active metabolite, 3-morpholinosydnonimine (SIN-1), and the subsequent release of nitric oxide. The guide details the chemical mechanisms, pharmacokinetics, and the downstream signaling pathway. Furthermore, it furnishes detailed experimental protocols for the quantification of this compound and its metabolites, alongside methods for the detection of nitric oxide release, to support further research and development in this area.

The Conversion Pathway of this compound to Nitric Oxide

This compound itself is a relatively inactive compound. Its therapeutic effects are contingent on its biotransformation into the active metabolite SIN-1, which then serves as a spontaneous nitric oxide donor.[1] This process can be delineated into two principal stages:

  • Enzymatic Conversion of this compound to SIN-1: Following oral administration, this compound is absorbed and undergoes first-pass metabolism in the liver.[1][2] The primary metabolic reaction is an enzymatic hydrolysis of the ethyl-carbamoyl group at the N-2 position of the morpholino ring, a reaction catalyzed by esterases.[3] This hydrolysis results in the formation of the active metabolite, SIN-1 (linsidomine).[3][4] This initial enzymatic conversion is the rate-limiting step in the overall bioactivation of this compound.[3]

  • Spontaneous, Non-Enzymatic Conversion of SIN-1 to Nitric Oxide: Unlike organic nitrates, the release of nitric oxide from SIN-1 is a spontaneous, non-enzymatic process, which circumvents the development of pharmacological tolerance.[4][5] This conversion is a multi-step process:

    • Isomerization to SIN-1A: At physiological pH, SIN-1 undergoes a rapid, hydroxyl ion-dependent isomerization to its open-ring tautomer, SIN-1A.[4][6]

    • Oxidative Decomposition and Nitric Oxide Release: The subsequent release of nitric oxide from SIN-1A is an oxidative process.[6] In the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to form a superoxide (B77818) anion (O₂⁻) and a SIN-1 cation radical. This radical is unstable and decomposes to form the inactive metabolite SIN-1C and nitric oxide (NO).[5] Other oxidizing agents, such as potassium hexacyanoferrate, can also facilitate this decomposition.[6]

The overall conversion pathway is depicted in the following diagram:

G cluster_oxidation Oxidative Decomposition This compound This compound SIN1 SIN-1 (Linsidomine) This compound->SIN1 Enzymatic Hydrolysis (Liver Esterases) SIN1A SIN-1A (Open-ring tautomer) SIN1->SIN1A Spontaneous Isomerization (pH-dependent) NO Nitric Oxide (NO) SIN1A->NO SIN1C SIN-1C (Inactive metabolite) SIN1A->SIN1C O2 O₂ Superoxide O₂⁻ O2->Superoxide

Caption: Metabolic activation of this compound.

Pharmacokinetics of this compound and SIN-1

The pharmacokinetic properties of this compound and its active metabolite SIN-1 are crucial for understanding its clinical efficacy and dosing regimens.

ParameterThis compoundSIN-1Reference(s)
Bioavailability 44 - 59%-[1][7]
Time to Peak Plasma Concentration (tₘₐₓ) 1 - 2 hours-[1][7]
Elimination Half-life (t₁/₂) 1 - 2 hours1 - 2 hours[7][8][9]
Protein Binding 3 - 11%-[7]
Volume of Distribution (Vd) Corresponds to body weight-[7]
Excretion >90% as metabolites in urine-[7]

Experimental Protocols

Quantification of this compound and SIN-1 by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of this compound and SIN-1 in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0).

  • This compound and SIN-1 analytical standards.

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Plasma samples.

  • Protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of phosphate buffer and acetonitrile. A typical starting condition is 90:10 (buffer:acetonitrile) with a linear gradient to 20:80 over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 305 nm or MS detection for higher sensitivity and specificity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound and SIN-1 standards spiked into blank plasma and processed as described above.

    • Quantify the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV/MS Detection Separation->Detection Data Quantification Detection->Data Data Acquisition

Caption: HPLC workflow for this compound and SIN-1.

Detection of Nitric Oxide Release using an Electrochemical Sensor

This protocol describes the use of an electrochemical sensor to measure the real-time release of NO from SIN-1.

Materials:

  • Nitric oxide selective electrochemical sensor and potentiostat.

  • Reaction vessel with a magnetic stirrer.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • SIN-1 stock solution.

  • Calibration standards for NO (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or saturated NO solution).

Procedure:

  • Sensor Calibration:

    • Calibrate the NO sensor according to the manufacturer's instructions using known concentrations of a NO donor or a saturated NO solution. This will establish the relationship between the measured current and the NO concentration.

  • Measurement of NO Release from SIN-1:

    • Add a known volume of PBS to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with gentle stirring.

    • Immerse the calibrated NO sensor into the buffer and allow the baseline signal to stabilize.

    • Inject a known concentration of SIN-1 stock solution into the vessel to initiate the reaction.

    • Record the sensor output (current) over time. The increase in current corresponds to the release of NO.

  • Data Analysis:

    • Convert the measured current to NO concentration using the calibration curve.

    • The rate of NO release can be determined from the initial slope of the concentration versus time plot.

G cluster_setup Experimental Setup cluster_procedure Procedure Vessel Reaction Vessel with PBS Sensor NO Electrochemical Sensor Stirrer Magnetic Stirrer Calibration Sensor Calibration Equilibration Equilibrate PBS Calibration->Equilibration Baseline Record Baseline Equilibration->Baseline Injection Inject SIN-1 Baseline->Injection Recording Record NO Signal Injection->Recording Analysis Data Analysis (Concentration vs. Time) Recording->Analysis Data Acquisition

Caption: Electrochemical detection of NO release.

Signaling Pathway of Nitric Oxide

The nitric oxide released from SIN-1 exerts its vasodilatory effects by activating the soluble guanylate cyclase (sGC) signaling pathway in vascular smooth muscle cells.

  • Activation of Soluble Guanylate Cyclase (sGC): NO, being a small and lipophilic molecule, readily diffuses across cell membranes and binds to the heme prosthetic group of sGC.[1][4] This binding induces a conformational change in sGC, leading to its activation.

  • Conversion of GTP to cGMP: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4]

  • Activation of Protein Kinase G (PKG): The elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2]

  • Induction of Smooth Muscle Relaxation: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation of downstream targets

Caption: The NO/cGMP/PKG signaling pathway.

Conclusion

The conversion of this compound to its active metabolite SIN-1 and the subsequent spontaneous release of nitric oxide represent a unique pharmacological mechanism that offers distinct advantages over traditional nitrate (B79036) therapies. A thorough understanding of the underlying chemical and biological processes, as detailed in this guide, is paramount for researchers and professionals in the field of drug development. The provided experimental protocols offer a foundation for further investigation into the pharmacokinetics and pharmacodynamics of this compound and its metabolites, paving the way for the development of novel therapeutic strategies targeting the nitric oxide signaling pathway.

References

An In-depth Technical Guide on the Core Role of Molsidomine in cGMP-Mediated Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molsidomine is a potent, long-acting vasodilator of the sydnonimine class, utilized primarily in the management of angina pectoris.[1][2] Unlike traditional organic nitrates, its mechanism of action is distinguished by a unique bioactivation pathway that leads to the non-enzymatic, spontaneous release of nitric oxide (NO), thereby minimizing the development of pharmacological tolerance.[3][4] This guide provides a detailed examination of the molecular pharmacology of this compound, focusing on its metabolic activation, the subsequent nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling cascade, and the resulting vasodilation. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its effects, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: From Prodrug to Vasodilation

This compound itself is a relatively inactive prodrug.[3] Its therapeutic effects are contingent upon its metabolic conversion to active metabolites that ultimately serve as NO donors.[2][5]

Metabolic Activation Pathway

Following oral administration, this compound is rapidly absorbed and undergoes first-pass metabolism, primarily in the liver, to form its active metabolite, linsidomine (B1675546) (SIN-1).[3][5] This enzymatic conversion is the rate-limiting step in its action.[6] SIN-1 is unstable at physiological pH and spontaneously undergoes non-enzymatic decomposition to form SIN-1A, which carries a free nitroso group.[7][8] It is from SIN-1A that nitric oxide (NO) is spontaneously liberated.[3][9]

Molsidomine_Metabolism This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Hepatic Esterases (Liver) SIN1A SIN-1A (Unstable Intermediate) SIN1->SIN1A Spontaneous Decomposition (pH > 5) NO Nitric Oxide (NO) SIN1A->NO Spontaneous Release

Caption: Metabolic activation cascade of this compound to its NO-releasing metabolite.

The cGMP Signaling Cascade

The released NO diffuses into adjacent vascular smooth muscle cells (VSMCs).[3] Inside the VSMCs, NO acts as a signaling molecule by binding to the heme moiety of soluble guanylate cyclase (sGC).[3][10] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][11]

The elevation of intracellular cGMP levels is the pivotal event leading to vasodilation.[11] cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[12] This phosphorylation cascade leads to a decrease in intracellular calcium (Ca²⁺) concentrations through mechanisms such as the inhibition of Ca²⁺ influx and the enhanced sequestration of Ca²⁺ into the sarcoplasmic reticulum.[12][13] The resulting reduction in cytosolic Ca²⁺ leads to the dephosphorylation of myosin light chains, causing the relaxation of the vascular smooth muscle, vasodilation, and increased blood flow.[3][13]

cGMP_Signaling_Pathway cluster_SIN1A From this compound Metabolism cluster_VSMC Vascular Smooth Muscle Cell (VSMC) SIN1A SIN-1A NO Nitric Oxide (NO) SIN1A->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds & Activates sGC_active sGC - Active GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in Intracellular [Ca²⁺] PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation Causes

Caption: The NO/sGC/cGMP signaling pathway activated by this compound metabolites.

Distinction from Organic Nitrates

A key feature of this compound is its ability to circumvent the development of tolerance commonly observed with organic nitrates like nitroglycerin.[4][8] Organic nitrates require enzymatic bioactivation, a process dependent on the availability of thiol groups (e.g., from cysteine), which can become depleted with continuous use, leading to tolerance.[4][14] In contrast, this compound's active metabolite, SIN-1, releases NO spontaneously without enzymatic involvement or the need for thiol cofactors.[3][8][9] This makes this compound effective even in patients who have developed tolerance to traditional nitrates.[11]

Tolerance_Comparison cluster_this compound This compound Pathway cluster_Nitrates Organic Nitrate Pathway This compound This compound SIN1 SIN-1 This compound->SIN1 Enzymatic (Liver) NO1 NO SIN1->NO1 Spontaneous (Non-Enzymatic) Nitroglycerin Nitroglycerin NO2 NO Nitroglycerin->NO2 Enzymatic Bioactivation Thiol Thiol Groups (e.g., Cysteine) Thiol->NO2 Required Cofactor (Depletion leads to tolerance)

Caption: Comparison of NO release from this compound and organic nitrates.

Pharmacokinetic Profile

This compound exhibits rapid absorption and metabolism.[15] Its pharmacokinetic properties are crucial for its clinical efficacy and dosing schedule.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite Linsidomine (SIN-1)

Parameter This compound Linsidomine (SIN-1) Reference
Bioavailability ~60% (oral) - [16]
Time to Peak (Tmax) 1 - 2 hours 1 - 2 hours [1][15]
Plasma Half-life (t½) 1 - 2 hours (Healthy) ~1 hour (Healthy) [1][16]
13.1 ± 10.0 hours (Cirrhosis) 7.5 ± 5.4 hours (Cirrhosis) [17]
Protein Binding Very low (3-11%) - [15][16]
Metabolism Hepatic, to SIN-1 Spontaneous decomposition [3][5]
Excretion >90% renal (as inactive metabolites) - [15][18]

| Min. Effective Conc. | ~5 ng/mL | - |[16] |

Note: Pharmacokinetics can be significantly altered in patients with hepatic failure, leading to prolonged half-life.[16][17] Renal impairment does not markedly alter the pharmacokinetics.[15][18]

Quantitative Data on Vasodilatory and Hemodynamic Effects

The vasodilatory action of this compound translates into measurable hemodynamic effects that are beneficial in treating ischemic heart disease.

Table 2: Quantitative In Vivo and Clinical Effects of this compound/SIN-1

Parameter Measured Agent & Dose Result Study Population Reference
Coronary Artery Diameter SIN-1 (1 mg, intracoronary) +12% increase in mean diameter at 2 min 10 patients [19]
+8% increase sustained at 60 min 10 patients [19]
SIN-1 (0.8 mg, intracoronary) +26% (proximal) to +50% (distal) increase at 4 min 9 patients [20]
Flow-Mediated Dilation This compound (12 mg/day) +60% increase after first intake 10 patients with CAD [21]
Exercise Tolerance This compound (2 mg, oral) Time to angina increased from ~6.75 min to ~11.5 min 6 men with stable angina [22]
Energy expenditure increased by 130% 6 men with stable angina [22]
Myocardial O₂ Consumption This compound (intravenous) Increase during pacing reduced from 58.3% to 33% vs. control 12 patients with severe CAD [23]

| Pulmonary Arterial Pressure | Inhaled SIN-1A (10 mg) | -31.2% decrease in hypertensive model | Porcine model |[24] |

Table 3: Quantitative In Vitro Effects of this compound Metabolites

Parameter Measured Agent IC₅₀ / EC₅₀ Value Experimental System Reference
Platelet Aggregation Inhibition SIN-1 IC₅₀: 0.1 - 0.8 µmol/L (thrombin/collagen-induced) Human platelets [25]
SIN-1 IC₅₀: 1.4 µmol/L (arachidonic acid-induced) Human PRP [26]
SIN-1 IC₅₀: 0.9 µmol/L (U-46619-induced) Human PRP [26]
Thromboxane (B8750289) B₂ Formation SIN-1 IC₅₀: 2.9 µmol/L Human PRP [26]

| sGC Activation (cGMP formation) | SIN-1 | Slight cGMP increase alone; highly effective with GSH | Purified sGC |[27] |

PRP: Platelet-Rich Plasma; GSH: Glutathione; CAD: Coronary Artery Disease

Key Experimental Protocols

The study of this compound's effects on cGMP-mediated vasodilation involves specific in vitro and ex vivo methodologies.

Ex Vivo Vascular Reactivity Assessment (Myography)

This protocol is used to measure the direct effect of this compound's metabolites on blood vessel tone.[28]

Objective: To determine the concentration-response relationship of SIN-1 or SIN-1A-induced relaxation in isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate arteries (e.g., bovine coronary, rat aorta) and clean them of adherent connective tissue. Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath chamber of a wire myograph, bathed in a physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.[28]

  • Equilibration & Pre-contraction: Allow rings to equilibrate under a set resting tension. Induce a stable contraction using a vasoconstrictor agent (e.g., Prostaglandin (B15479496) F2α or Phenylephrine).

  • Drug Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of the test compound (e.g., SIN-1) to the organ bath.

  • Data Acquisition: Record the isometric tension continuously. Relaxation is measured as the percentage decrease from the pre-contracted tone.

  • Analysis: Plot the percentage of relaxation against the log concentration of the drug to generate a concentration-response curve and determine the EC₅₀ value.

Myography_Workflow A 1. Isolate & Prepare Arterial Rings B 2. Mount Rings in Organ Bath A->B C 3. Equilibrate & Induce Contraction B->C D 4. Add Cumulative Concentrations of SIN-1 C->D E 5. Record Isometric Tension (Relaxation) D->E F 6. Plot Concentration-Response Curve & Calculate EC₅₀ E->F

Caption: Standard experimental workflow for assessing vasodilation via myography.

Measurement of Intracellular cGMP Levels

This protocol quantifies the direct biochemical effect of this compound's metabolites on the target signaling molecule.[29]

Objective: To measure the change in intracellular cGMP concentration in vascular smooth muscle cells (VSMCs) upon stimulation with SIN-1 or SIN-1A.

Methodology:

  • Cell Culture: Grow primary VSMCs or a suitable cell line to confluence in culture dishes.

  • Pre-incubation: Wash the cells and pre-incubate them in a balanced salt solution, often containing a phosphodiesterase (PDE) inhibitor (e.g., M&B 22,948 or sildenafil) to prevent cGMP degradation and amplify the signal.[11][30]

  • Stimulation: Add the test compound (e.g., SIN-1) at various concentrations and for different time points.

  • Reaction Termination: Stop the reaction by aspirating the medium and adding a cell lysis agent, typically cold acid (e.g., 0.1N HCl or trichloroacetic acid), to halt enzymatic activity and extract the cyclic nucleotides.[29]

  • Sample Processing: Centrifuge the lysate to pellet the precipitated protein. Collect the supernatant containing the cGMP.

  • Quantification: Measure the cGMP concentration in the supernatant using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[28][29]

  • Normalization: Normalize the cGMP amount to the total protein content of the cell lysate to account for variations in cell number.

Conclusion

This compound's role in cGMP-mediated vasodilation is well-defined and clinically significant. Its action as a prodrug, leading to the spontaneous, non-enzymatic release of nitric oxide from its metabolites, provides a distinct pharmacological profile. This mechanism effectively stimulates the sGC-cGMP pathway to induce potent and sustained vasodilation while notably avoiding the tolerance associated with traditional organic nitrates. The quantitative data underscore its efficacy in improving coronary blood flow and reducing myocardial workload. For researchers and developers, this compound serves as a key example of a direct NO donor, and the experimental protocols detailed herein provide a foundation for further investigation into its therapeutic applications and the broader field of cGMP signaling.

References

Molsidomine's Impact on Myocardial Oxygen Consumption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of molsidomine on myocardial oxygen consumption (MVO2). This compound, a direct nitric oxide (NO) donor, exerts its primary therapeutic effect in the management of angina pectoris by reducing the oxygen demand of the heart muscle.[1][2][3] This document outlines the core mechanism of action, summarizes quantitative data from key preclinical and clinical studies, details experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its unique metabolic pathway. It is a prodrug that undergoes conversion in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[4][5] SIN-1 spontaneously, through a non-enzymatic process, releases nitric oxide (NO).[4] This is a key differentiator from organic nitrates, which require enzymatic conversion and are susceptible to the development of tolerance.[4]

The released NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2][4][6] This elevation in cGMP promotes the relaxation of smooth muscle cells, resulting in significant vasodilation.[2][4] this compound's vasodilatory action is more pronounced on the venous system, leading to a reduction in cardiac preload.[1][5] It also reduces afterload, collectively decreasing the workload on the heart and, consequently, myocardial oxygen demand.[1][4][7]

Signaling Pathway of this compound

Molsidomine_Pathway cluster_metabolism Metabolism cluster_cellular Cellular Signaling cluster_physiological Physiological Effect This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) This compound->SIN1 Hepatic Conversion NO Nitric Oxide (NO) SIN1->NO Non-enzymatic Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation (Venous > Arterial) Relaxation->Vasodilation PreloadAfterload Reduced Preload & Afterload Vasodilation->PreloadAfterload MVO2 Decreased Myocardial Oxygen Consumption PreloadAfterload->MVO2

This compound's mechanism of action leading to reduced MVO2.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters and myocardial oxygen consumption from preclinical and clinical studies.

Table 1: Preclinical Data in Anesthetized Dogs

ParameterDosage (µg/kg, i.v.)ChangeReference
Myocardial Oxygen Consumption50, 100Significant Decrease[8]
Myocardial Oxygen Consumption50, 100, 250Decrease[9]
Coronary Blood Flow50, 100, 250Decrease[9]
Left Coronary Artery FlowNot specifiedReduced[10]
Coronary Resistance50, 100, 250Unaffected[9][10]
Heart RateNot specifiedModerately Affected[10]
Aortic & Left Ventricular Pressures (Afterload)Not specifiedDose-dependent Decrease[10]
Left Ventricular End-Diastolic Pressure (Preload)Not specifiedSustained Fall[10]
Stroke VolumeNot specifiedDecrease[10]
Cardiac OutputNot specifiedDecrease[10]

Table 2: Clinical Data in Patients with Coronary Artery Disease

ParameterDosageChangeReference
Myocardial Oxygen Consumption2-3 mgDecrease[11]
Myocardial Oxygen Consumption (during pacing-induced angina)i.v.Increase of 33% above control (vs. 58.3% without drug)[7][12]
Left Ventricular End-Diastolic Pressurei.v.Sharp Fall[7][12]
Systolic Blood Pressure (at rest and all workloads)Single sublingual doseSignificant Reduction[13]
ST-segment Depression (submaximal exercise)Single sublingual doseSignificant Reduction[13]
Symptom-limited Oxygen Consumption (maximal exercise)Single sublingual doseSignificant Increase[13]
Coronary Sinus Blood Flow2-3 mgDecrease[11]
Left Ventricular Systolic Pressure2-3 mgDecrease[11]
Cardiac Output2-3 mgDecrease[11]

Detailed Experimental Protocols

Preclinical Evaluation in Anesthetized Dogs

A frequently cited model for assessing the impact of this compound on myocardial oxygen consumption involves the use of anesthetized, open-chest dogs.

Objective: To measure the effects of intravenous this compound on coronary circulation, myocardial oxygen consumption, and systemic hemodynamics.

Methodology:

  • Animal Model: Adult mongrel dogs are anesthetized and mechanically ventilated.

  • Surgical Preparation: A thoracotomy is performed to expose the heart. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the left ventricle to measure left ventricular pressure. The left main coronary artery is isolated to measure coronary blood flow using an electromagnetic flowmeter. A catheter is introduced into the coronary sinus to obtain coronary venous blood samples.

  • Hemodynamic Measurements: Aortic pressure, left ventricular pressure, and heart rate are continuously recorded. Cardiac output is determined by thermodilution.

  • Myocardial Oxygen Consumption Calculation: Myocardial oxygen consumption (MVO2) is calculated as the product of coronary blood flow and the arteriovenous oxygen difference across the myocardium. Blood samples are drawn simultaneously from the femoral artery and the coronary sinus to determine the oxygen content.

  • Drug Administration: this compound is administered intravenously at varying doses (e.g., 50, 100, 250 µg/kg).[9]

  • Data Collection: All hemodynamic and metabolic parameters are measured at baseline and at specific time points following drug administration.

Preclinical_Workflow Start Anesthetized Dog Model Surgery Surgical Preparation (Thoracotomy, Catheterization) Start->Surgery Baseline Baseline Hemodynamic & MVO2 Measurement Surgery->Baseline Drug Intravenous this compound Administration Baseline->Drug PostDrug Post-Dose Hemodynamic & MVO2 Measurement Drug->PostDrug Analysis Data Analysis and Comparison PostDrug->Analysis

Workflow for preclinical evaluation of this compound in dogs.
Clinical Evaluation in Patients with Stable Angina

Human studies often employ exercise tolerance tests to evaluate the efficacy of antianginal drugs like this compound.

Objective: To assess the effect of a single dose of this compound on exercise tolerance and hemodynamic parameters in patients with stable coronary heart disease.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically used.

  • Patient Population: Patients with a documented history of coronary artery disease and stable exertional angina are recruited.

  • Drug Administration: A single dose of this compound or a matching placebo is administered sublingually approximately one hour before the exercise test.

  • Exercise Tolerance Test: Patients undergo a standardized, symptom-limited exercise test on a bicycle ergometer or treadmill.

  • Measurements:

    • Hemodynamics: Heart rate and blood pressure are measured at rest and at each stage of the exercise protocol.

    • Electrocardiogram (ECG): A 12-lead ECG is continuously monitored for ST-segment depression.

    • Oxygen Consumption: Symptom-limited oxygen consumption (VO2 max) is measured.

    • Workload: The total mechanical work performed is calculated.

  • Data Analysis: The parameters measured after this compound administration are compared to those after placebo administration.

Clinical_Workflow Patients Recruit Patients with Stable Angina Crossover Double-Blind, Crossover Design (this compound vs. Placebo) Patients->Crossover DrugAdmin Sublingual Drug Administration Crossover->DrugAdmin Exercise Symptom-Limited Exercise Tolerance Test DrugAdmin->Exercise Measurements Measure: - Hemodynamics - ECG (ST-segment) - Oxygen Consumption - Total Work Exercise->Measurements Analysis Compare this compound vs. Placebo Results Measurements->Analysis

Workflow for clinical evaluation of this compound.

Conclusion

This compound effectively reduces myocardial oxygen consumption primarily by decreasing cardiac preload and afterload through its NO-mediated vasodilatory effects.[1][4][5] This action is a direct consequence of the cGMP signaling pathway activation in vascular smooth muscle.[4][6] Preclinical and clinical data consistently demonstrate a reduction in MVO2 and an improvement in ischemic parameters. The detailed experimental protocols provided herein serve as a guide for the design and interpretation of studies investigating the cardiovascular effects of this compound and other NO donors. The lack of tolerance development with long-term use makes this compound a valuable therapeutic option in the management of chronic angina pectoris.[1]

References

Molsidomine: A Versatile Tool for Investigating Endothelial-Derived Relaxing Factor (NO) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial-Derived Relaxing Factor (EDRF), now unequivocally identified as nitric oxide (NO), is a pivotal signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and neurotransmission. Understanding the intricate mechanisms of the NO signaling pathway is crucial for the development of novel therapeutics for a myriad of cardiovascular diseases. Molsidomine, a long-acting vasodilator, serves as an invaluable pharmacological tool for this purpose. As a prodrug, it is metabolically converted to its active metabolite, 3-morpholinosydnonimine (SIN-1), which spontaneously releases NO, thereby bypassing the enzymatic steps required by other nitrovasodilators. This unique property makes this compound an ideal agent for studying the direct downstream effects of NO in various experimental settings, without the confounding factors of enzymatic regulation or the rapid development of tolerance. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in studying vasodilation and platelet inhibition, and a summary of key quantitative data.

Introduction to this compound and EDRF (NO)

The discovery of EDRF and its subsequent identification as NO revolutionized our understanding of vascular biology.[1][2] NO is synthesized by endothelial cells and diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[3][4] this compound is a prodrug that, after oral administration, is enzymatically converted in the liver to its active metabolite, SIN-1.[5][6][7] SIN-1 is unstable at physiological pH and spontaneously decomposes to release NO, making it a reliable and continuous source of this signaling molecule for experimental studies.[8][9][10] A key advantage of this compound over traditional nitrates like nitroglycerin is the lack of tolerance development with prolonged use.[6][7][11]

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is entirely dependent on its metabolic conversion and subsequent spontaneous release of NO. The core signaling cascade is as follows:

  • Metabolic Activation: this compound is absorbed and metabolized in the liver to form 3-morpholinosydnonimine (SIN-1).[6][7]

  • Spontaneous NO Release: SIN-1 is a sydnonimine that, at physiological pH, undergoes a non-enzymatic conversion to its open-ring form, SIN-1A.[6][10] This is followed by an oxygen-dependent release of nitric oxide (NO).[9]

  • sGC Activation: The released NO diffuses into vascular smooth muscle cells and platelets.[5] Inside these cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6][11][12][13]

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12][13]

  • Downstream Effects: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[14][15]

Visualization of the this compound Signaling Pathway

Molsidomine_Signaling_Pathway cluster_extracellular Extracellular Space / Circulation cluster_intracellular Vascular Smooth Muscle Cell / Platelet This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis sGC (Active) PKG PKG cGMP->PKG Activation Relaxation Vasodilation / Platelet Inhibition PKG->Relaxation

This compound metabolic activation and downstream NO signaling cascade.

Experimental Protocols

This compound and its active metabolite SIN-1 are widely used in a variety of experimental models to probe the NO-cGMP signaling pathway. Below are detailed protocols for key applications.

Ex Vivo Vasodilation Studies using Isolated Aortic Rings

This protocol details the methodology for assessing the vasorelaxant effects of SIN-1 on isolated arterial segments.

4.1.1 Materials

  • Krebs-Henseleit Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

  • Phenylephrine (B352888) (PE) or other suitable vasoconstrictor.

  • 3-morpholinosydnonimine (SIN-1).

  • Organ bath system with force transducers.

  • Gas mixture: 95% O2 / 5% CO2.

4.1.2 Protocol

  • Tissue Preparation: Euthanize the experimental animal (e.g., rat, rabbit) and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in width.

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

  • Cumulative Concentration-Response: Once a stable contraction is achieved, add SIN-1 cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each SIN-1 concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Visualization of the Ex Vivo Vasodilation Workflow

ExVivo_Vasodilation_Workflow Start Start Animal_Euthanasia Animal Euthanasia & Aorta Excision Start->Animal_Euthanasia Ring_Preparation Aortic Ring Preparation Animal_Euthanasia->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Pre_Contraction Pre-contraction (e.g., Phenylephrine) Equilibration->Pre_Contraction SIN1_Addition Cumulative Addition of SIN-1 Pre_Contraction->SIN1_Addition Data_Recording Record Tension Changes SIN1_Addition->Data_Recording Analysis Data Analysis (EC50 Calculation) Data_Recording->Analysis End End Analysis->End

Workflow for assessing vasodilation using isolated aortic rings.
In Vitro Platelet Aggregation Assay

This protocol outlines the procedure for evaluating the anti-platelet effects of SIN-1 using light transmission aggregometry.

4.2.1 Materials

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • 3-morpholinosydnonimine (SIN-1).

  • Light transmission aggregometer.

  • 3.8% sodium citrate (B86180) (for blood collection).

4.2.2 Protocol

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

  • PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibition Assay: Pre-incubate aliquots of PRP with various concentrations of SIN-1 or vehicle control for a specified time (e.g., 5 minutes) at 37°C with continuous stirring.

  • Induction of Aggregation: Add a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.

  • Data Recording and Analysis: Monitor the change in light transmission for 5-10 minutes. The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of SIN-1 to that of the vehicle control. Determine the IC50 value from the concentration-inhibition curve.

Measurement of Intracellular cGMP Levels

This protocol provides a general framework for quantifying cGMP accumulation in response to SIN-1 treatment in cultured cells or isolated tissues.

4.3.1 Materials

  • Cultured vascular smooth muscle cells or other target cells/tissues.

  • 3-morpholinosydnonimine (SIN-1).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Cell lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).

  • cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

4.3.2 Protocol

  • Cell/Tissue Culture and Treatment: Culture cells to confluence or prepare isolated tissue segments. Pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes.

  • SIN-1 Stimulation: Add various concentrations of SIN-1 to the cells/tissues and incubate for a defined period (e.g., 1-10 minutes) at 37°C.

  • Lysis: Terminate the reaction by removing the medium and adding ice-cold lysis buffer.

  • Sample Preparation: Scrape the cells and centrifuge the lysate to pellet the cellular debris. Collect the supernatant for cGMP measurement.

  • cGMP Quantification: Follow the manufacturer's instructions for the chosen cGMP EIA or RIA kit to determine the cGMP concentration in the samples.

  • Data Normalization: Normalize the cGMP levels to the protein concentration of the cell lysate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its metabolites.

Table 1: Vasodilatory Effects of this compound Metabolites
Vascular BedSpeciesMetaboliteEC50 (M)Reference
Coronary ArteryDogSIN-1ASignificantly lower than SIN-1 and Nitroglycerin[6]
Coronary ArterySheepSIN-1Not specified, potent vasodilator[7]
Femoral ArterySheepSIN-1Potent vasodilator[7]
Femoral VeinSheepSIN-1Potent vasodilator[7]
Table 2: Effects of this compound on Platelet Aggregation
AgonistSpeciesMetaboliteIC50 (µM)Reference
ThrombinHumanSIN-10.1 - 0.8[16]
CollagenHumanSIN-10.1 - 0.8[16]
ADPHumanSIN-10.1 - 0.8[16]
Table 3: In Vivo Hemodynamic Effects of this compound
SpeciesDoseRouteKey Hemodynamic ChangesReference
Dog0.10 mg/kgi.v.Prolonged time to coronary vessel occlusion[17]
Dog100 µg/kgi.v.Reduction of left ventricular preload by 5 mmHg (lasting ≥ 4 hours)[11]
Dog50, 100, 250 µg/kgOralDecreased ventricular preload and internal heart dimensions[18]
Dog0.05 mg/kg bolus + 0.5 µg/kg/min infusioni.v.Reduced volume of myocardial ischemia[19]
Table 4: Effects of this compound on cGMP Levels
Cell/Tissue TypeSpeciesMetaboliteObservationReference
Porcine Aortic Endothelial CellsPigSIN-1Time- and concentration-dependent increase in cGMP[12]
Bovine Coronary ArteriesCowSIN-1Increased cGMP levels associated with relaxation[13]

Conclusion

This compound, through its active metabolite SIN-1, serves as a powerful and reliable tool for the in-depth study of the EDRF/NO signaling pathway. Its mechanism of spontaneous NO release, independent of enzymatic activity and without the development of tolerance, allows for the precise investigation of the downstream effects of NO on vascular smooth muscle and platelets. The detailed protocols and compiled quantitative data in this guide provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this compound in their experimental endeavors to further elucidate the physiological and pathophysiological roles of nitric oxide and to explore novel therapeutic strategies targeting this critical signaling pathway.

References

The history and discovery of sydnonimine class of compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sydnonimine Class of Compounds for Researchers, Scientists, and Drug Development Professionals.

Abstract

Sydnonimines are a unique class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology since their initial discovery. Characterized by a 1,2,3-oxadiazole (B8650194) ring with an exocyclic imine group, these compounds cannot be represented by a single covalent structure, existing as a resonance hybrid with delocalized positive and negative charges. First reported in 1957, their pharmacological potential, particularly as nitric oxide (NO) donors, led to extensive research in the 1970s and the development of notable drugs such as the antianginal agent molsidomine and the psychostimulants mesocarb and feprosidnine (B1202311).[1] This guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and mechanisms of action of sydnonimines. It includes detailed experimental protocols, quantitative biological data, and explores their structure-activity relationships, offering valuable insights for professionals in drug discovery and development.

History and Discovery

The chemistry of mesoionic compounds began with the discovery of sydnones in 1935. However, the sydnonimine class was first reported in 1957.[1] These compounds remained a niche area of study until the 1970s, when significant pharmacological properties were discovered, largely by researchers in the Soviet Union.[2][3] This era saw the development of two prominent psychostimulant drugs, Feprosidnine (brand name: Sydnophen) and Mesocarb (brand name: Sidnocarb).[2][4]

  • Feprosidnine (Sydnophen): Developed in the USSR in the 1970s, feprosidnine is structurally related to amphetamine and was indicated for conditions such as fatigue, apathy, and asthenic depressions.[2][3] Its mechanism of action is complex, involving reversible monoamine oxidase (MAO) inhibition and nitric oxide donation, among other effects.[2]

  • Mesocarb (Sidnocarb): Also developed in the 1970s in the Soviet Union, mesocarb was used for a variety of indications including asthenia and apathy.[4] It acts as an atypical dopamine (B1211576) reuptake inhibitor.[4]

The discovery that sydnonimines could act as prodrugs for nitric oxide (NO) expanded their therapeutic potential, leading to the development of drugs like this compound for the treatment of angina pectoris. Their ability to release NO and stimulate soluble guanylate cyclase (sGC) became a central focus of research.[5] More recently, interest in sydnonimines has been renewed due to their application in chemical biology as dipoles for bioorthogonal click-and-release reactions.[1][6][7]

Synthesis of Sydnonimines

The synthesis of sydnonimines typically involves the nitrosation of an α-aminoacetonitrile followed by cyclization. The general synthetic pathway allows for a wide variety of substituents to be introduced, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

A common method for synthesizing N-substituted sydnonimines starts with an appropriate primary amine, which is reacted to form an N-substituted-α-aminoacetonitrile. This intermediate is then nitrosated, and subsequent cyclization yields the sydnonimine ring.

G Start Primary Amine (R-NH2) + Glycolonitrile Intermediate1 N-Substituted-α-aminoacetonitrile Start->Intermediate1 Reaction Intermediate2 N-Nitroso Intermediate Intermediate1->Intermediate2 Nitrosylation (e.g., NaNO2, HCl) Product Sydnonimine Intermediate2->Product Cyclization (Acid Catalyst)

Caption: General workflow for the synthesis of sydnonimines.

Experimental Protocol: Synthesis of Feprosidnine

This protocol is based on the synthesis described for Feprosidnine (3-(1-phenylpropan-2-yl)sydnonimine).[2]

Materials:

  • Amphetamine

  • Glycolonitrile

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., water, ethanol)

  • Reaction vessel with stirring and temperature control

  • Extraction and purification equipment (separatory funnel, chromatography columns, etc.)

Procedure:

  • Formation of the Aminoacetonitrile (B1212223) Intermediate:

    • To a solution of glycolonitrile, add amphetamine.

    • The reaction mixture is stirred, typically overnight, at room temperature to allow for the formation of N-(1-phenyl-2-propylamine)-acetonitrile.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Nitrosylation and Cyclization:

    • Cool the reaction mixture containing the aminoacetonitrile intermediate in an ice bath.

    • Slowly add a solution of sodium nitrite in water.

    • While maintaining the low temperature, add hydrochloric acid dropwise to generate nitrous acid in situ. This initiates the N-nitrosation of the secondary amine.

    • The N-nitroso intermediate rapidly cyclizes under the acidic conditions to form the feprosidnine hydrochloride salt.

  • Isolation and Purification:

    • The product may precipitate from the reaction mixture or can be extracted using an organic solvent after neutralization.

    • The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure feprosidnine.

Mechanism of Action: NO-Mediated Signaling

A primary mechanism of action for many pharmacologically active sydnonimines is their ability to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[5]

Sydnonimines are considered NO-donors. They can undergo hydrolysis to an open-ring A-form, which then decomposes to release NO.[5] This released NO subsequently activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to a cascade of downstream effects, including the activation of protein kinase G (PKG), which ultimately results in vasodilation and inhibition of platelet aggregation.[5]

G cluster_cell Target Cell (e.g., Smooth Muscle) sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Effects Downstream Effects (e.g., Vasodilation) PKG->Effects Sydnonimine Sydnonimine (e.g., this compound) NO Nitric Oxide (NO) Sydnonimine->NO Metabolic Conversion NO->sGC Activates

Caption: NO-mediated signaling pathway of sydnonimines.

Quantitative Biological Data and Structure-Activity Relationships

The biological activity of sydnonimines is highly dependent on the nature of the substituents at the N-3 and the exocyclic N-6 positions. Modifications at these sites influence the compound's stability, lipophilicity, and interaction with biological targets. Functionalization of the exocyclic nitrogen, in particular, plays a key role in stabilizing the structure.[1]

CompoundClassPrimary MechanismBiological Activity/PotencyReference
Feprosidnine PsychostimulantMAO Inhibitor, NO DonorTherapeutic Dose: 10-50 mg/day for depression/fatigue.[2]
Mesocarb PsychostimulantDopamine Reuptake InhibitorUsed for asthenia, apathy.[4]
This compound Antianginal AgentNO DonorPro-drug for SIN-1, which activates guanylate cyclase.[5]
SIN-1 VasodilatorNO DonorActive metabolite of this compound.[5]

Structure-Activity Relationship (SAR) Insights:

  • N-3 Substituent: The group at the N-3 position significantly impacts the pharmacokinetic and pharmacodynamic properties. For instance, in feprosidnine and mesocarb, the phenylethylamine moiety is crucial for their psychostimulant effects.[2][4]

  • Exocyclic Imine (N-6) Substituent: The substituent on the exocyclic imine group affects the compound's stability and its ability to release NO. Acyl and carbamoyl (B1232498) groups are common, as seen in many therapeutic agents.[1]

  • C-4 Position: The C-4 position of the sydnonimine ring can be deprotonated with a strong base, allowing for the introduction of various electrophiles. This provides another avenue for modifying the compound's properties.[1]

Modern Applications and Future Outlook

Beyond their traditional pharmacological roles, sydnonimines are finding new life in the field of chemical biology. Their ability to act as masked 1,3-dipoles allows them to participate in 1,3-dipolar cycloaddition reactions, particularly with strained alkynes.[1] This "click-and-release" chemistry is being exploited for applications in bioconjugation, labeling, and drug delivery, where a molecule of interest can be released under specific conditions.[1][6]

The rich history and diverse chemical reactivity of sydnonimines continue to make them a fascinating subject of study. From their origins as CNS stimulants in the mid-20th century to their modern use in bioorthogonal chemistry, these mesoionic compounds have proven to be a versatile scaffold. Future research will likely focus on refining their therapeutic applications, particularly in designing novel NO-donating drugs with specific targeting capabilities, and further exploiting their unique reactivity for advanced applications in chemical biology and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Molsidomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine is a potent, long-acting vasodilator of the sydnone (B8496669) imine class, primarily utilized in the treatment of angina pectoris.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It details its function as a prodrug, its metabolic activation to the nitric oxide-releasing metabolite, linsidomine (B1675546), and the subsequent signaling cascade involving soluble guanylate cyclase and cyclic guanosine (B1672433) monophosphate. This document also includes a compilation of its pharmacokinetic and physicochemical properties in tabular format for easy reference. Furthermore, detailed protocols for key experimental assays relevant to the study of this compound are provided, along with visual representations of its metabolic pathway, mechanism of action, and associated experimental workflows using Graphviz diagrams.

Molecular Structure and Chemical Properties

This compound, chemically known as N-ethoxycarbonyl-3-morpholinosydnonimine, is a mesoionic heterocyclic compound.[1] Its unique sydnone imine ring structure is central to its pharmacological activity.

Chemical Structure:

  • IUPAC Name: (1E)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate[2]

  • Molecular Formula: C₉H₁₄N₄O₄[2]

  • Molecular Weight: 242.23 g/mol [2]

  • CAS Number: 25717-80-0[2]

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Melting Point140-141 °C[1]
SolubilityFreely soluble in chloroform; Soluble in aqueous hydrochloric acid, ethanol, ethyl acetate, and methanol; Sparingly soluble in water and acetone; Very slightly soluble in diethyl ether and petroleum ether.[1]
UV Absorption Maximum (in Chloroform)326 nm[1]
LogP-1.61[2]
StabilityStable in aqueous solutions at pH 5-7; Unstable in alkaline solutions and sensitive to UV light <320 nm.[1]

Mechanism of Action: A Prodrug Approach to Nitric Oxide Donation

This compound itself is a relatively inactive prodrug that undergoes metabolic activation in the liver.[3] This enzymatic conversion is the rate-limiting step in its pharmacological action.[4]

Metabolic Activation

In the liver, this compound is hydrolyzed to its active metabolite, linsidomine (SIN-1).[3] Linsidomine is an unstable compound that spontaneously, in a non-enzymatic process, releases nitric oxide (NO).[5][6] This spontaneous release of NO is a key feature of this compound, distinguishing it from organic nitrates which often require enzymatic activation and can lead to the development of tolerance.[3][6]

This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Hepatic Hydrolysis NO Nitric Oxide (NO) SIN1->NO Spontaneous Non-enzymatic Decay

Metabolic activation of this compound to Linsidomine (SIN-1) and subsequent nitric oxide release.
Signaling Pathway

The released nitric oxide, a gaseous signaling molecule, diffuses into vascular smooth muscle cells.[3] There, it binds to and activates the enzyme soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium ion concentrations, leading to the relaxation of vascular smooth muscle (vasodilation) and inhibition of platelet aggregation.[2][3]

cluster_extracellular Extracellular Space / Bloodstream cluster_intracellular Vascular Smooth Muscle Cell This compound This compound SIN1 Linsidomine (SIN-1) This compound->SIN1 Hepatic Metabolism NO_ext Nitric Oxide (NO) SIN1->NO_ext Spontaneous Decay NO_int Nitric Oxide (NO) NO_ext->NO_int Diffuses sGC_inactive Soluble Guanylate Cyclase (Inactive) NO_int->sGC_inactive Binds to sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation & Inhibition of Platelet Aggregation PKG->Vasodilation Leads to

Signaling pathway of this compound-induced vasodilation.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1] As a prodrug, it undergoes a significant first-pass effect in the liver where it is converted to linsidomine.[1]

The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueReference
Bioavailability44-59%[1][7]
Time to Peak Plasma Concentration (Tmax)1-2 hours[7]
Protein Binding3-11%[1][7]
Elimination Half-life (of Linsidomine)1-2 hours[1][7]
Excretion>90% renal (as metabolites)[1]

The pharmacodynamic effects of this compound are directly attributable to its active metabolite, linsidomine, and the subsequent release of nitric oxide.[4] This leads to a reduction in both preload and afterload on the heart, thereby decreasing myocardial oxygen demand and alleviating the symptoms of angina pectoris.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and other nitric oxide donors.

Quantification of this compound and Linsidomine in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its active metabolite, linsidomine (SIN-1), in plasma samples.

Materials:

  • HPLC system with UV or diode-array detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)

  • This compound and Linsidomine analytical standards

  • Internal standard (e.g., another sydnone imine derivative)

  • Plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound, Linsidomine, and the internal standard in methanol.

    • Create a series of working standard solutions by diluting the stock solutions with a mixture of mobile phase or plasma to generate a calibration curve.

    • For plasma samples, add an appropriate volume of internal standard solution.

  • Protein Precipitation:

    • To 200 µL of plasma sample (or standard), add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0). For example, start with 20% acetonitrile, increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 326 nm (for this compound) and an appropriate wavelength for Linsidomine and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound and Linsidomine in the plasma samples from the calibration curve.

start Start sample_prep Sample Preparation (Plasma + Internal Standard) start->sample_prep protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution (in Mobile Phase) centrifuge->evap_recon hplc HPLC Analysis (C18 Column, UV Detection) evap_recon->hplc data_analysis Data Analysis (Calibration Curve) hplc->data_analysis end End data_analysis->end

Experimental workflow for HPLC analysis of this compound and Linsidomine in plasma.
Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes an indirect method for quantifying nitric oxide production by measuring its stable breakdown product, nitrite (B80452), using the Griess reaction.

Materials:

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution)

  • Sodium nitrite standard solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound or Linsidomine solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM stock solution of sodium nitrite in PBS.

    • Perform serial dilutions to create standards ranging from 1 to 100 µM.

    • Add 50 µL of each standard to triplicate wells of the 96-well plate.

  • Sample Preparation and Incubation:

    • Prepare a solution of this compound or Linsidomine in PBS at the desired concentration.

    • Incubate the solution at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes) to allow for NO release and conversion to nitrite.

    • At each time point, collect 50 µL of the sample solution and add it to triplicate wells of the microplate.

  • Griess Reaction:

    • Add 50 µL of the sulfanilamide solution to all standard and sample wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (PBS only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. This concentration corresponds to the amount of nitric oxide released.

In Vitro Vasodilation Assay using Wire Myography

This protocol describes the use of a wire myograph to assess the vasodilatory effects of this compound on isolated arterial segments.

Materials:

  • Wire myograph system

  • Isolated arterial segments (e.g., rat mesenteric arteries)

  • Krebs-Henseleit solution (physiological salt solution)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)

  • This compound or Linsidomine solutions of varying concentrations

  • Acetylcholine (B1216132) (to assess endothelial integrity)

Procedure:

  • Vessel Preparation and Mounting:

    • Dissect arterial segments in cold Krebs-Henseleit solution and clean them of surrounding tissue.

    • Mount the arterial rings on the wires of the myograph jaws in the organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen and maintained at 37°C.

  • Equilibration and Viability Check:

    • Allow the vessels to equilibrate for at least 30 minutes.

    • Perform a wake-up procedure by repeatedly contracting the vessels with a high potassium solution and washing with Krebs-Henseleit solution.

    • Assess endothelial integrity by pre-contracting the vessels with a vasoconstrictor and then adding acetylcholine to induce relaxation. A significant relaxation indicates a healthy endothelium.

  • Vasodilation Assessment:

    • Pre-contract the arterial rings to a submaximal level (e.g., 50-80% of maximum contraction) with a vasoconstrictor.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound or Linsidomine to the organ bath at regular intervals.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction tone.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Conclusion

This compound is a well-established anti-anginal agent with a unique mechanism of action centered on its role as a prodrug for the nitric oxide donor, linsidomine. Its non-enzymatic, spontaneous release of nitric oxide offers a distinct advantage over traditional organic nitrates. A thorough understanding of its molecular structure, chemical properties, and the signaling pathways it modulates is crucial for its effective clinical use and for the development of novel therapeutics targeting the nitric oxide-sGC-cGMP pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds.

References

Molsidomine's Impact on Thromboxane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Molsidomine on the suppression of thromboxane (B8750289) synthesis. This compound, a prodrug, is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1). SIN-1 is a nitric oxide (NO) donor, and its mechanism of action is primarily centered around the NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in modulating platelet function and, consequently, thromboxane A2 (TXA2) synthesis.[1][2] This document details the quantitative effects of this compound's metabolites, outlines relevant experimental protocols, and visualizes the key biochemical pathways and workflows.

Quantitative Data on the Inhibition of Thromboxane Synthesis and Platelet Aggregation

The inhibitory effects of this compound's active metabolite, SIN-1, on platelet aggregation and thromboxane B2 (TXB2), the stable metabolite of TXA2, have been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its potency.

AgentSpeciesPreparationInducing AgentEndpointIC50 ValueReference
SIN-1HumanPlatelet-Rich Plasma (PRP)Arachidonic Acid (AA)Platelet Aggregation1.4 µmol/L[3]
SIN-1HumanPlatelet-Rich Plasma (PRP)U-46619 (Prostaglandin Endoperoxide Analogue)Platelet Aggregation0.9 µmol/L[3]
SIN-1HumanPlatelet-Rich Plasma (PRP)Arachidonic Acid (AA)Thromboxane B2 (TXB2) Formation2.9 µmol/L[3]
SIN-1HumanPlateletsThrombin, Collagen, ADPPlatelet Aggregation0.1 - 0.8 µmol/L[4]
SIN-1RabbitPlatelet-Rich Plasma (PRP)Arachidonic Acid (AA)Platelet Aggregation & TXA2 Generation~1 µmol/L[3]
This compoundHumanPlatelet-Rich Plasma (PRP)Arachidonic Acid (AA) / U-46619Platelet Aggregation & TXB2 FormationNearly inactive[3][4][5]

Table 1: Inhibitory Potency (IC50) of SIN-1 on Platelet Aggregation and Thromboxane B2 Formation.

Signaling Pathway of this compound-Induced Thromboxane Suppression

This compound's effect on thromboxane synthesis is indirect and mediated by its active metabolite, SIN-1, which releases nitric oxide (NO).[2] NO activates soluble guanylate cyclase (sGC) in platelets, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several proteins that ultimately lead to a decrease in intracellular calcium levels and inhibition of phospholipase A2 activity.[6][7] This inhibition of phospholipase A2 reduces the release of arachidonic acid from membrane phospholipids, thereby limiting the substrate available for cyclooxygenase (COX) enzymes to produce prostaglandin (B15479496) H2, the precursor of thromboxane A2.[7][8]

Molsidomine_Pathway cluster_blood_vessel Blood Vessel cluster_liver Liver cluster_platelet Platelet This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) This compound->SIN1 Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation PhospholipaseA2 Phospholipase A2 PKG->PhospholipaseA2 Inhibition PlateletAggregation Platelet Aggregation PKG->PlateletAggregation Inhibition ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid Release from Membrane PGH2 Prostaglandin H2 ArachidonicAcid->PGH2 COX COX Cyclooxygenase (COX) ThromboxaneSynthase Thromboxane Synthase PGH2->ThromboxaneSynthase TXA2 Thromboxane A2 (TXA2) ThromboxaneSynthase->TXA2 TXA2->PlateletAggregation Stimulation

Caption: this compound's metabolic activation and subsequent NO-cGMP signaling cascade leading to the inhibition of thromboxane A2 synthesis and platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound and its metabolites on thromboxane synthesis.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate. The ratio of blood to anticoagulant is usually 9:1.

  • First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and platelet-rich plasma (PRP) on top.

  • PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous platelet-poor plasma (PPP).

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining platelets and cells. The resulting supernatant is the PPP, which is used as a reference in aggregometry.

In Vitro Platelet Aggregation Assay
  • Sample Preparation: Pre-warm aliquots of the adjusted PRP to 37°C for 5-10 minutes in an aggregometer.

  • Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% light transmission baseline.

  • Incubation with Inhibitor: Add various concentrations of SIN-1 (or a vehicle control) to the PRP aliquots and incubate for a specified period (e.g., 1-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a platelet agonist, such as arachidonic acid (e.g., 0.5-1 mM), collagen, ADP, or a thromboxane analogue like U-46619, to the PRP to induce aggregation.

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes) as a measure of platelet aggregation.

  • Data Analysis: Calculate the percentage of maximal aggregation for each concentration of SIN-1. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SIN-1 concentration.

Measurement of Thromboxane B2 (TXB2) by Radioimmunoassay (RIA)
  • Sample Collection: Following the platelet aggregation assay, stop the reaction by adding a substance like indomethacin (B1671933) or by rapid cooling. Centrifuge the samples to pellet the platelets.

  • Extraction (if necessary): Depending on the assay's sensitivity and sample matrix, an extraction step using an organic solvent may be required to purify and concentrate the TXB2.

  • RIA Procedure:

    • Add standards, controls, and samples to antibody-coated tubes or wells.

    • Add a known amount of radiolabeled TXB2 (e.g., ³H-TXB2 or ¹²⁵I-TXB2).

    • Incubate to allow competitive binding between the labeled and unlabeled TXB2 for the antibody.

    • Separate the antibody-bound TXB2 from the free TXB2. This can be achieved by precipitation with a second antibody or by using a solid-phase separation technique.

    • Measure the radioactivity of the bound fraction using a scintillation counter or a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the TXB2 concentration in the samples by interpolating their radioactivity values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the impact of SIN-1 on platelet aggregation and thromboxane synthesis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis BloodCollection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g, 15-20 min) BloodCollection->Centrifuge1 PRP_PPP Separate PRP and PPP Centrifuge1->PRP_PPP AdjustCount Adjust Platelet Count in PRP PRP_PPP->AdjustCount PreIncubate Pre-incubate PRP with SIN-1 (or Vehicle) at 37°C AdjustCount->PreIncubate AddAgonist Add Platelet Agonist (e.g., Arachidonic Acid) PreIncubate->AddAgonist MeasureAggregation Measure Platelet Aggregation (Light Transmission Aggregometry) AddAgonist->MeasureAggregation CollectSupernatant Stop Reaction & Collect Supernatant MeasureAggregation->CollectSupernatant CalculateIC50 Calculate IC50 for Aggregation Inhibition MeasureAggregation->CalculateIC50 TXB2_RIA Measure TXB2 Concentration (Radioimmunoassay) CollectSupernatant->TXB2_RIA AnalyzeTXB2 Analyze TXB2 Inhibition TXB2_RIA->AnalyzeTXB2

Caption: A generalized workflow for studying the in vitro effects of SIN-1 on platelet aggregation and thromboxane B2 production.

References

The Metabolic Journey of Molsidomine: A Technical Guide to the Formation of Linsidomine (SIN-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the pro-drug Molsidomine into its active metabolite, Linsidomine (SIN-1). This process is central to the pharmacological action of this compound, which functions as a vasodilator through the release of nitric oxide (NO). This document details the enzymatic transformation, subsequent non-enzymatic reactions, and the downstream signaling cascade. Quantitative pharmacokinetic data are presented for comparative analysis, and detailed experimental protocols are provided for key analytical and in vitro methods.

Introduction: The Bioactivation of this compound

This compound is a sydnonimine derivative that exerts its therapeutic effects, primarily in the treatment of angina pectoris, after being metabolized to its active form, Linsidomine (3-morpholino-sydnonimine), also known as SIN-1. This compound itself is a relatively inactive compound. The primary mechanism of action involves the release of nitric oxide (NO), a potent vasodilator, from SIN-1. This bioactivation process is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile.

The Metabolic Pathway: From this compound to Nitric Oxide

The conversion of this compound to SIN-1 and the subsequent release of NO is a two-step process involving both enzymatic and non-enzymatic reactions.

Enzymatic Hydrolysis of this compound to Linsidomine (SIN-1)

The initial and rate-limiting step in the bioactivation of this compound is its hydrolysis to SIN-1. This conversion is an enzymatic process that occurs predominantly in the liver[1][2][3]. Hepatic carboxylesterases are the primary enzymes responsible for this hydrolytic cleavage of the ethyl-ester group from the this compound molecule.

Molsidomine_Metabolism This compound This compound SIN1 Linsidomine (SIN-1) This compound->SIN1 Hepatic Carboxylesterases (Hydrolysis) NO Nitric Oxide (NO) SIN1->NO Non-enzymatic Spontaneous Conversion

Metabolic conversion of this compound to Linsidomine (SIN-1) and subsequent NO release.
Non-Enzymatic Conversion of SIN-1 and Release of Nitric Oxide

Following its formation, SIN-1 is an unstable compound that undergoes a spontaneous, non-enzymatic conversion in the bloodstream to release nitric oxide. This spontaneous decomposition does not require enzymatic cofactors and is a key feature that distinguishes this compound from other nitrovasodilators, potentially contributing to its lower incidence of tolerance.

Quantitative Pharmacokinetic Data

The pharmacokinetics of this compound and its active metabolite SIN-1 have been characterized in various populations. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterYoung SubjectsElderly SubjectsReference
Half-life (t½) 1.2 ± 0.1 h1.9 ± 0.2 h[4]
Plasma Clearance (CL/F) 41.8 ± 2.5 L/h15.1 ± 3.2 L/h[4]
Bioavailability 44% - 59%-[5]
Time to Peak (tmax) 1 - 2 h-[5]
Protein Binding 3% - 11%-[5]

Table 2: Pharmacokinetic Parameters of Linsidomine (SIN-1) in Healthy Volunteers

ParameterYoung SubjectsElderly SubjectsReference
Half-life (t½) 1.0 ± 0.08 h1.8 ± 0.2 h[4]

Table 3: Pharmacokinetic Parameters of this compound and Linsidomine (SIN-1) in Patients with Liver Cirrhosis vs. Healthy Volunteers

ParameterHealthy VolunteersPatients with Liver CirrhosisReference
This compound Half-life (t½) 1.2 ± 0.2 h13.1 ± 10.0 h[6]
This compound Plasma Clearance (CL/F) 590 ± 73 ml/h/kg39.8 ± 31.9 ml/h/kg[6]
SIN-1 Half-life (t½) 1.0 ± 0.19 h7.5 ± 5.4 h[6]
AUC SIN-1 / AUC this compound Ratio (%) 23.5 ± 3.44.5 ± 6.1[6]

Downstream Signaling Pathway: The NO-cGMP Cascade

The nitric oxide released from SIN-1 is a key signaling molecule that mediates vasodilation. It achieves this by activating the soluble guanylate cyclase (sGC) enzyme in vascular smooth muscle cells.

Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular levels of cGMP then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and relaxation of the vascular smooth muscle, resulting in vasodilation.

The Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the in vitro study of this compound metabolism and the quantification of this compound and SIN-1 in plasma.

In Vitro Metabolism of this compound in Rat Liver Microsomes

This protocol outlines a typical experiment to study the enzymatic conversion of this compound to SIN-1 using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • This compound

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess further metabolism)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for HPLC analysis)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (e.g., 0.5 mg/mL protein concentration), and this compound (at various concentrations to determine kinetics, e.g., 1-100 µM)[7].

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the substrate (this compound). If studying further oxidative metabolism, add the NADPH regenerating system at this step.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes)[7].

  • Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant containing the analyte of interest (this compound and SIN-1) to a clean tube for analysis.

  • Analysis: Analyze the supernatant using a validated HPLC-UV method as described in section 5.2.

InVitro_Metabolism_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (Microsomes, Buffer, this compound) Start->Prepare_Incubation Pre_incubate Pre-incubate at 37°C Prepare_Incubation->Pre_incubate Initiate_Reaction Initiate Reaction (Add Substrate/NADPH) Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C (Time course) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by HPLC-UV Centrifuge->Analyze End End Analyze->End

Experimental workflow for the in vitro metabolism of this compound.
Quantification of this compound and Linsidomine (SIN-1) in Plasma by HPLC-UV

This protocol provides a general framework for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of this compound and SIN-1 in plasma samples.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 25 mM, pH adjusted)

  • This compound and SIN-1 reference standards

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Plasma samples

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Centrifuge

  • Vortex mixer

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Injection Volume: 20-50 µL.

  • Detection Wavelength: Determined by obtaining the UV spectra of this compound and SIN-1 to find their maximum absorbance wavelengths.

Sample Preparation:

  • Spiking: For calibration and quality control samples, spike blank plasma with known concentrations of this compound and SIN-1 reference standards and the internal standard.

  • Protein Precipitation: To a known volume of plasma sample (e.g., 200 µL), add a specified volume of cold protein precipitation agent (e.g., 400 µL of acetonitrile).

  • Vortexing: Vortex the mixture vigorously for about 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for injection.

Method Validation: The developed method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability.

Conclusion

The metabolism of this compound to its active metabolite, Linsidomine (SIN-1), is a critical step in its mechanism of action. This process, initiated by hepatic carboxylesterases, leads to the spontaneous release of nitric oxide, which then activates the cGMP signaling pathway, resulting in vasodilation. Understanding the quantitative aspects of this metabolic conversion and the downstream signaling is essential for the rational development and clinical application of this compound and related compounds. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricacies of this compound's pharmacology.

References

Methodological & Application

Application Notes and Protocols for Using Molsidomine in Langendorff Heart Perfusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart perfusion system is a cornerstone ex vivo technique in cardiovascular research. It allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences. These application notes provide a detailed protocol for investigating the cardiac effects of Molsidomine, a nitric oxide (NO) donor, using the Langendorff apparatus. This compound is a prodrug that is metabolized to its active form, SIN-1, which then releases NO. This leads to the activation of soluble guanylate cyclase (sGC), an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and subsequent vasodilation and other cardioprotective effects. The Langendorff setup is an ideal platform to characterize the dose-dependent effects of this compound on myocardial performance and coronary hemodynamics, particularly in the context of ischemia-reperfusion injury.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac functional parameters in a Langendorff-perfused rat heart model. This data is illustrative and based on the known pharmacological actions of this compound and its active metabolite, SIN-1. Actual results may vary depending on experimental conditions.

Table 1: Dose-Dependent Effects of this compound on Cardiac Function (Hypothetical Data)

This compound (nmol/L)Heart Rate (beats/min)Left Ventricular Developed Pressure (LVDP, mmHg)Coronary Flow (mL/min)+dP/dt_max (mmHg/s)-dP/dt_max (mmHg/s)
0 (Baseline)290 ± 20105 ± 1015 ± 22600 ± 250-1900 ± 200
10288 ± 18108 ± 1116 ± 22650 ± 260-1950 ± 210
100285 ± 22115 ± 1218 ± 32800 ± 270-2100 ± 220
1000280 ± 19125 ± 1422 ± 43100 ± 300-2300 ± 240

Table 2: Cardioprotective Effects of this compound (100 nmol/L) in Ischemia-Reperfusion Injury (Hypothetical Data)

GroupLVDP (% of baseline)Coronary Flow (% of baseline)Infarct Size (%)
Ischemia-Reperfusion (Control)35 ± 560 ± 845 ± 7
This compound + Ischemia-Reperfusion65 ± 785 ± 1025 ± 5

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological buffer solution to maintain the isolated heart.

Materials:

  • NaCl

  • KCl

  • CaCl₂

  • MgSO₄

  • KH₂PO₄

  • NaHCO₃

  • Glucose

  • Ultrapure water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Dissolve the following salts in 1 liter of ultrapure water:

    • NaCl: 6.9 g (118 mM)

    • KCl: 0.35 g (4.7 mM)

    • KH₂PO₄: 0.16 g (1.2 mM)

    • MgSO₄·7H₂O: 0.29 g (1.2 mM)

    • NaHCO₃: 2.1 g (25 mM)

    • Glucose: 2.0 g (11 mM)

  • Continuously bubble the solution with carbogen gas for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.

  • Slowly add CaCl₂ (0.28 g, 2.5 mM) to the solution while stirring to prevent precipitation.

  • Warm the buffer to 37°C before use.

Langendorff Isolated Heart Perfusion

Objective: To isolate and perfuse a rat heart using the Langendorff apparatus.

Materials:

  • Sprague-Dawley rat (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Ice-cold Krebs-Henseleit buffer

  • Langendorff apparatus (including a heated reservoir, perfusion lines, cannula, and a water-jacketed heart chamber)

  • Surgical instruments

  • Surgical suture

  • Transducers for measuring pressure and heart rate

Procedure:

  • Anesthetize the rat and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Prime the Langendorff apparatus with warm, oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the perfusion lines.

  • Identify the aorta and trim any excess tissue.

  • Gently guide the aortic stump onto the cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula using a surgical suture.

  • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg for a rat heart). The heart should resume beating within a few minutes.

  • Place the heart in the water-jacketed chamber maintained at 37°C.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute baseline period before introducing this compound.

Experimental Intervention with this compound

Objective: To administer this compound to the perfused heart and record physiological responses.

Procedure:

  • Dose-Response Study:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentrations in the Krebs-Henseleit buffer.

    • After the baseline stabilization period, switch the perfusion to the buffer containing the lowest concentration of this compound.

    • Record cardiac parameters for 15-20 minutes or until a stable response is observed.

    • Wash out the drug by perfusing with drug-free buffer for 15-20 minutes.

    • Repeat the administration and washout steps for each subsequent concentration of this compound.

  • Ischemia-Reperfusion Injury Study:

    • Following the baseline stabilization period, perfuse the heart with Krebs-Henseleit buffer with or without this compound (e.g., 100 nmol/L) for a pre-ischemic period of 15-20 minutes.

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the respective buffer (with or without this compound) for a specified duration (e.g., 60-120 minutes).

    • Continuously record cardiac function throughout the experiment.

    • At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement using triphenyltetrazolium (B181601) chloride (TTC) staining.

Visualizations

Signaling Pathway of this compound

Molsidomine_Pathway This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Coronary Vasodilation PKG->Vasodilation Cardioprotection Cardioprotection PKG->Cardioprotection Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Heart_Isolation Heart Isolation (Rat) Langendorff_Setup Langendorff Apparatus Setup & Priming Heart_Isolation->Langendorff_Setup Mounting Stabilization Stabilization (20-30 min) Langendorff_Setup->Stabilization Pretreatment This compound Pre-treatment (15-20 min) Stabilization->Pretreatment Data_Acquisition Continuous Data Acquisition (LVDP, HR, CF, dP/dt) Stabilization->Data_Acquisition Ischemia Global Ischemia (30 min) Pretreatment->Ischemia Pretreatment->Data_Acquisition Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Ischemia->Data_Acquisition Reperfusion->Data_Acquisition Infarct_Staining Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Staining

Molsidomine Administration Protocols for Rodent Models of Myocardial Ischemia: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molsidomine, a long-acting nitric oxide (NO) donor, has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia. As a prodrug, it is metabolized to its active form, linsidomine (B1675546) (SIN-1), which spontaneously releases NO, leading to vasodilation and other protective cellular mechanisms. This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models of myocardial ischemia, designed to assist researchers in pharmacology, cardiology, and drug development. The protocols outlined here are synthesized from published literature to ensure reproducibility and accuracy.

Introduction

Myocardial ischemia, resulting from reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. Rodent models, particularly those involving ligation of the left anterior descending (LAD) coronary artery, are crucial for studying the pathophysiology of myocardial infarction and for evaluating potential therapeutic agents. This compound, through its active metabolite SIN-1, acts as a potent vasodilator by activating soluble guanylyl cyclase (sGC) and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells.[1][2] This leads to a reduction in both preload and afterload, decreasing myocardial oxygen demand.[2] Additionally, the NO-cGMP pathway exerts direct protective effects on cardiomyocytes, including modulation of calcium homeostasis and anti-apoptotic signaling. This document details established protocols for this compound administration in rat and mouse models of myocardial ischemia, summarizes key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: this compound Administration Protocols in Rodent Models
SpeciesModelThis compound DosageRoute of AdministrationTiming of AdministrationVehicleReference
MouseAtherosclerosis with Myocardial Infarction (ApoE-/-Fbn1C1039G+/-)1 mg/kg/dayIn drinking waterChronic treatment for 17 weeksTap water[3][4]
RatDoxorubicin-Induced Cardiotoxicity10 mg/kg/dayOral gavageProphylactic (21 days before doxorubicin) or Therapeutic (starting 3 days after doxorubicin (B1662922) for 21 days)Not specified
RatChronic Hypoxia with Ischemia/Reperfusion0.025 and 0.5 mg/kgIntravenous (i.v.)Acutely before ischemiaSaline[5]
RatChronic Kidney Disease with Cardiac DysfunctionNot explicitly stated, administered orallyOralChronic treatmentNot specified[6]
Table 2: Quantitative Effects of this compound in Rodent Myocardial Ischemia Models
SpeciesModelThis compound TreatmentKey FindingsQuantitative Data (Control vs. This compound)Reference
MouseAtherosclerosis with Myocardial Infarction (ApoE-/-Fbn1C1039G+/-)1 mg/kg/day in drinking waterImproved cardiac function, reduced occurrence of myocardial infarctionFractional Shortening: 27 ± 2% vs. 40 ± 2% End Diastolic Diameter: 3.9 ± 0.2 mm vs. 3.1 ± 0.2 mm End Systolic Diameter: 2.9 ± 0.2 mm vs. 1.9 ± 0.1 mm Occurrence of Myocardial Infarction: 36% vs. 12%[3][4]
RatChronic Kidney Disease with Cardiac DysfunctionOral administrationImproved systolic and diastolic functionEjection Fraction: 37 ± 2% vs. 53 ± 3% Stroke Volume: 255 ± 15 µl vs. 324 ± 33 µl End-Diastolic Pressure: 16.3 ± 3.5 mmHg vs. 8.5 ± 1.1 mmHg[6]
RatChronic Hypoxia with Ischemia/Reperfusion0.5 mg/kg i.v. (acute)Reduced infarct size in normoxic ratsInfarct Size (% of area at risk): ~58% vs. ~45%[5]

Signaling Pathway

The cardioprotective effects of this compound are primarily mediated through the nitric oxide (NO) signaling pathway.

Molsidomine_Signaling_Pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_metabolism Metabolism cluster_signaling Signaling Cascade cluster_effects Cellular Effects This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_handling Modulation of Ca2+ Handling Proteins (e.g., Phospholamban) PKG->Ca_handling Myofilament Decreased Myofilament Ca2+ Sensitivity PKG->Myofilament Mito Opening of Mitochondrial BK Channels PKG->Mito Vasodilation Vasodilation (in Smooth Muscle) PKG->Vasodilation

Caption: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in a Mouse Model of Myocardial Infarction

This protocol is adapted from a study using ApoE-/-Fbn1C1039G+/- mice, which develop atherosclerosis and are prone to myocardial infarction.[3][4]

1. Animal Model:

  • Species: Mouse (e.g., ApoE-/-Fbn1C1039G+/- or other relevant strain)

  • Sex: Female or Male

  • Age/Weight: 8 weeks of age at the start of treatment.

2. This compound Preparation and Administration:

  • Dosage: 1 mg/kg/day.

  • Route: Oral, via drinking water.

  • Preparation: Dissolve this compound in tap water. The concentration should be calculated based on the average daily water consumption and the average body weight of the mice to achieve the target dose. Prepare fresh this compound-containing water regularly (e.g., every 2-3 days) to ensure stability.

  • Control Group: Provide tap water without this compound.

  • Duration: Administer for the desired study period (e.g., 17 weeks).

3. Induction of Myocardial Ischemia (if not spontaneous):

  • Myocardial ischemia in this model can be spontaneous due to the underlying pathology. If a controlled ischemic event is required, the following LAD ligation protocol can be adapted.

4. Left Anterior Descending (LAD) Coronary Artery Ligation (Ischemia-Reperfusion Model):

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Intubation and Ventilation: Intubate the mouse and connect to a small animal ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Identify the LAD artery.

    • Ligate the LAD with a suture (e.g., 7-0 silk). Ischemia is confirmed by the blanching of the ventricular wall.

    • For an ischemia-reperfusion model, remove the ligature after a defined period (e.g., 30-60 minutes).[7]

    • For a permanent infarction model, the ligature remains in place.

  • Closure: Close the chest wall and suture the skin incision.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

5. Assessment of Cardiac Function:

  • Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points post-ischemia to measure parameters such as fractional shortening (FS), ejection fraction (EF), end-diastolic diameter (EDD), and end-systolic diameter (ESD).

6. Histological Analysis:

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Perfuse and fix the hearts for histological staining (e.g., Masson's trichrome to assess fibrosis and infarct size).

Protocol 2: Acute Intravenous Administration of this compound in a Rat Model of Myocardial Ischemia-Reperfusion

This protocol is based on studies investigating the acute effects of this compound on ischemia-reperfusion injury.[5]

1. Animal Model:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Male

  • Weight: 250-300 g

2. This compound Preparation and Administration:

  • Dosage: 0.025 - 0.5 mg/kg.

  • Route: Intravenous (i.v.), via a cannulated vein (e.g., femoral or jugular vein).

  • Preparation: Dissolve this compound in sterile saline.

  • Timing: Administer as a bolus injection at a specific time point relative to the ischemic event (e.g., immediately before reperfusion).

  • Control Group: Administer an equivalent volume of sterile saline.

3. Left Anterior Descending (LAD) Coronary Artery Ligation (Ischemia-Reperfusion Model):

  • Anesthesia and Ventilation: Anesthetize and ventilate the rat as described in Protocol 1.

  • Surgical Procedure:

    • Perform a left thoracotomy and expose the heart.

    • Ligate the LAD artery with a suture.

    • Induce ischemia for a defined period (e.g., 30 minutes).

    • Administer this compound or vehicle intravenously just before releasing the ligature.

    • Release the ligature to allow for reperfusion (e.g., for 2-24 hours).

  • Closure and Post-operative Care: As described in Protocol 1.

4. Measurement of Infarct Size:

  • At the end of the reperfusion period, re-ligate the LAD at the same location.

  • Infuse a dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR - the non-blue area).

  • Euthanize the animal, excise the heart, and slice the ventricles.

  • Incubate the slices in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate the infarcted (pale) from the viable (red) myocardium within the AAR.

  • Image the heart slices and quantify the infarct size as a percentage of the AAR.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_analysis Analysis Animal_Model Select Rodent Model (Rat or Mouse) Anesthesia Anesthesia & Intubation Animal_Model->Anesthesia Drug_Prep Prepare this compound (Oral or IV) Drug_Admin This compound/Vehicle Administration Drug_Prep->Drug_Admin Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation (Ischemia) Thoracotomy->LAD_Ligation LAD_Ligation->Drug_Admin Pre-, during, or post-ischemia Reperfusion Reperfusion (Remove Ligature) Drug_Admin->Reperfusion Closure Chest Closure & Recovery Reperfusion->Closure Echo Echocardiography (Cardiac Function) Closure->Echo Follow-up Histology Histology (Infarct Size, Fibrosis) Closure->Histology Terminal

Caption: General Experimental Workflow.

Conclusion

This compound represents a promising therapeutic agent for the treatment of myocardial ischemia. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in rodent models of myocardial infarction. Careful consideration of the animal model, drug administration protocol, and endpoint analysis is crucial for obtaining reliable and reproducible results that can be translated into clinical applications.

References

Application of Molsidomine in Studies of Ischemia-Reperfusion Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine is a long-acting, orally active vasodilator agent that has demonstrated significant protective effects in various experimental models of ischemia-reperfusion (I/R) injury. As a nitric oxide (NO) donor, its mechanism of action is primarily mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, leading to a cascade of downstream effects that collectively mitigate the damage associated with the restoration of blood flow to ischemic tissue. These application notes provide a comprehensive overview of the use of this compound in I/R injury research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug that is enzymatically converted in the liver to its active metabolite, SIN-1 (3-morpholinosydnonimine). SIN-1 spontaneously releases nitric oxide (NO) without the need for enzymatic catalysis.[1][2] The released NO then activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP activates protein kinase G (PKG), leading to a variety of downstream effects that contribute to its protective role in I/R injury.[3]

The primary protective mechanisms of this compound in ischemia-reperfusion injury include:

  • Vasodilation: this compound induces dilation of various vascular beds, particularly the venous system, which reduces cardiac preload.[1] It also dilates large coronary arteries, potentially improving collateral blood flow to ischemic regions.[1][4] This reduction in cardiac workload and improvement in myocardial oxygen supply-demand balance are crucial in cardiac I/R injury.[1][5]

  • Anti-platelet Aggregation: this compound inhibits platelet aggregation, which is a critical factor in the formation of microthrombi during reperfusion.[4] This effect is linked to the stimulation of prostacyclin synthesis and inhibition of thromboxane (B8750289) release.[4]

  • Anti-inflammatory Effects: this compound has been shown to reduce the infiltration of inflammatory cells and the expression of cell adhesion molecules in post-ischemic tissues.[6] It can also modulate cytokine levels, decreasing pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) and enhancing anti-inflammatory cytokines (IL-6, IL-10).[6]

  • Reduction of Oxidative Stress: Studies have indicated that this compound can attenuate oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and preventing the increase of superoxide (B77818) anion.[6][7]

  • Stabilization of Calcium Handling: In the context of cardiac electrical remodeling, this compound has been shown to stabilize the expression of calcium handling-related proteins.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound in different models of ischemia-reperfusion injury.

Table 1: this compound in Myocardial Ischemia-Reperfusion Injury
Animal ModelThis compound Dosage & AdministrationKey FindingsReference
Anesthetized Dog0.05 mg/kg i.v. bolus followed by 0.5 µg/kg/min infusionSignificantly reduced the incidence of spontaneous ventricular fibrillation during reperfusion (1/8 in treated group vs. 10/12 in control).[8]
Anesthetized Dog0.05 mg/kg i.v.Complete normalization of ST-segment elevation within 40 minutes in a model of reduced coronary flow.[9][10]
Anesthetized Dog50 µg/kg i.v. bolus followed by 0.05 µg/kg/min infusionProtected against early post-ischemic ventricular fibrillation (0/20 in treated group vs. 6/20 in control) and reduced overall post-occlusion ventricular fibrillation (3/20 vs. 10/20).[11]
Anesthetized Dog0.05 mg/kg i.v. bolus followed by a 6-hour i.v. infusion of 0.5 µg/kg/minSignificantly reduced the volume of myocardial ischemia.[12]
Table 2: this compound in Renal Ischemia-Reperfusion Injury
Animal ModelThis compound Dosage & AdministrationKey FindingsReference
Rat4 mg/kg infused into the renal artery 15 min before reperfusionAlmost completely prevented I/R-induced renal dysfunction and increased survival rate to 100% (vs. 75% in I/R group).[6]
RatNot specifiedSignificantly lower serum creatinine (B1669602) and BUN levels in this compound-treated group compared to untreated ischemic group.[13]
Table 3: this compound in Other Ischemia-Reperfusion Injury Models
Organ SystemAnimal ModelThis compound Dosage & AdministrationKey FindingsReference
Small IntestineRatNot specified (pretreatment)Significantly lower malondialdehyde (MDA) levels and mucosal injury scores compared to the untreated I/R group.[7]
RetinaRabbit4 mg/kg/day intraperitoneal injectionProtected the retina from I/R injury by enhancing antioxidative effects and inhibiting apoptosis of retinal cells.[14]

Experimental Protocols

The following are generalized protocols for inducing ischemia-reperfusion injury and administering this compound in preclinical models, based on the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Myocardial Ischemia-Reperfusion in a Canine Model
  • Animal Preparation: Anesthetize adult mongrel dogs and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart.

  • Instrumentation: Place catheters for monitoring blood pressure, heart rate, and for drug administration. Suture epicardial electrodes for recording electrograms.

  • Induction of Ischemia: Isolate a segment of the left anterior descending (LAD) or left circumflex (LCx) coronary artery. Induce ischemia by occluding the artery with a snare or clamp for a predetermined period (e.g., 90 minutes).[8]

  • This compound Administration:

    • Pre-treatment: Administer an intravenous bolus of this compound (e.g., 0.05 mg/kg) 15-20 minutes prior to coronary occlusion.[8][11]

    • Infusion: Follow the bolus with a continuous intravenous infusion (e.g., 0.5 µg/kg/min) throughout the ischemic period.[8]

  • Reperfusion: Release the coronary artery occlusion to allow for reperfusion.

  • Monitoring and Assessment: Continuously monitor ECG for arrhythmias and ST-segment changes.[9][11] Measure hemodynamic parameters such as blood pressure and left ventricular end-diastolic pressure.[8][10] After a specified reperfusion period, infarct size can be determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

Protocol 2: Renal Ischemia-Reperfusion in a Rat Model
  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Perform a midline laparotomy to expose the kidneys.

  • Induction of Ischemia: Isolate the left renal pedicle and induce ischemia by clamping it with a non-traumatic vascular clamp for a specified duration (e.g., 60 minutes).[6] Perform a right nephrectomy.[6][13]

  • This compound Administration:

    • Intra-arterial Infusion: 15 minutes before reperfusion, infuse this compound (e.g., 4 mg/kg) directly into the renal artery.[6]

  • Reperfusion: Remove the clamp to initiate reperfusion.

  • Post-operative Care and Assessment: Close the abdominal incision. Monitor the animals for survival.[6] Collect blood samples at various time points to measure serum creatinine and blood urea (B33335) nitrogen (BUN) as indicators of renal function.[13] Harvest kidney tissue for histological examination and measurement of inflammatory markers and oxidative stress.[6]

Visualizations

Signaling Pathway of this compound

Molsidomine_Pathway This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Protective Effects: - Vasodilation - Anti-platelet Aggregation - Anti-inflammatory - Reduced Oxidative Stress PKG->Effects Leads to

Caption: Signaling cascade of this compound in ischemia-reperfusion injury.

Experimental Workflow for this compound in I/R Injury Models

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Dog) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Ischemia Induce Ischemia (e.g., Arterial Occlusion) Anesthesia->Ischemia Molsidomine_Admin Administer this compound (Pre- or Post-Ischemia) Ischemia->Molsidomine_Admin Timing is critical Reperfusion Initiate Reperfusion Molsidomine_Admin->Reperfusion Monitoring Physiological Monitoring (ECG, Hemodynamics) Reperfusion->Monitoring Analysis Sample Collection & Biochemical/Histological Analysis Monitoring->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General experimental workflow for studying this compound in I/R.

Logical Relationship of this compound's Protective Effects

Logical_Relationship This compound This compound (NO Donor) Vasodilation Vasodilation (Venous & Arterial) This compound->Vasodilation Antiplatelet Anti-platelet Aggregation This compound->Antiplatelet Anti_inflammatory Anti-inflammatory Activity This compound->Anti_inflammatory Reduced_Preload Reduced Cardiac Preload & Workload Vasodilation->Reduced_Preload Improved_Blood_Flow Improved Microcirculation & Collateral Flow Vasodilation->Improved_Blood_Flow Antiplatelet->Improved_Blood_Flow Reduced_Inflammation Reduced Leukocyte Infiltration & Adhesion Anti_inflammatory->Reduced_Inflammation Reduced_Infarct_Size Reduced Infarct Size Reduced_Preload->Reduced_Infarct_Size Improved_Function Improved Organ Function Reduced_Preload->Improved_Function Improved_Blood_Flow->Reduced_Infarct_Size Improved_Blood_Flow->Improved_Function Reduced_Arrhythmias Reduced Reperfusion Arrhythmias Improved_Blood_Flow->Reduced_Arrhythmias Reduced_Inflammation->Reduced_Infarct_Size

Caption: Logical flow of this compound's protective actions in I/R injury.

References

Application Notes and Protocols for Studying Platelet Aggregation In Vitro Using Molsidomine's Active Metabolite, SIN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro study of platelet aggregation using linsidomine (B1675546) (SIN-1), the active metabolite of Molsidomine. This compound is a prodrug that is converted in the liver to its pharmacologically active form, SIN-1.[1] In vitro, this compound itself is nearly inactive, making it essential to use SIN-1 for direct studies on platelet function.[1][2] SIN-1 is a nitric oxide (NO) donor, which plays a crucial role in inhibiting platelet aggregation.[3]

The primary mechanism of SIN-1's anti-platelet effect involves the non-enzymatic release of NO.[3] This released NO activates soluble guanylate cyclase in platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then mediate a cascade of downstream effects that ultimately inhibit platelet activation and aggregation.[4] This makes SIN-1 a valuable tool for investigating the NO/cGMP signaling pathway in platelets and for screening potential anti-thrombotic agents.

Mechanism of Action of SIN-1 in Platelet Inhibition

SIN-1 spontaneously releases nitric oxide (NO) without the need for enzymatic conversion. This NO diffuses into platelets and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration is the key mediator of the anti-aggregatory effects.

SIN1_Mechanism cluster_extracellular cluster_platelet Platelet Cytoplasm SIN1 SIN-1 SIN1->SIN1_internal Diffuses into platelet sGC_inactive Soluble Guanylate Cyclase (inactive) sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Inhibition Inhibition of Platelet Activation & Aggregation cGMP->Inhibition NO NO SIN1_internal->NO Releases NO->sGC_inactive LTA_Workflow cluster_prep Preparation cluster_assay LTA Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000-2500 x g) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate Incubate Incubate PRP with SIN-1 or Vehicle @ 37°C PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Record Record Light Transmission (Aggregation Curve) Add_Agonist->Record

References

Application Notes and Protocols for Dissolving and Administering Molsidomine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine is a long-acting vasodilator used in the treatment of angina pectoris.[1][2] It functions as a prodrug, metabolizing in the liver to its active form, linsidomine (B1675546) (SIN-1).[1][3][4] SIN-1 is a nitric oxide (NO) donor, which mediates the therapeutic effects of this compound.[1][5][6] In cell culture studies, this compound and SIN-1 are valuable tools for investigating the physiological and pathological roles of nitric oxide. SIN-1 can spontaneously decompose in solution to generate both nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which can then rapidly form peroxynitrite (ONOO⁻), a potent reactive nitrogen species.[7] However, in the presence of biological electron acceptors, SIN-1 may act primarily as a •NO donor.[7][8]

These application notes provide detailed protocols for the proper dissolution and administration of this compound in in-vitro cell culture experiments to ensure reliable and reproducible results.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is soluble in several organic solvents and aqueous buffers.[9] Proper dissolution is critical to prevent precipitation in cell culture media and to ensure accurate dosing.

Data Presentation: this compound Solubility

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~70 mg/mL[9]
49 mg/mL (202.28 mM)[10]
Ethanol (B145695)~35 mg/mL[9]
24 mg/mL[10]
Phosphate-Buffered Saline (PBS, pH 7.2)~9 mg/mL[9]
Water9 mg/mL[10]
Dimethyl Formamide (DMF)~13 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound. It is crucial to use a high-purity solvent to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). It is recommended to purge the solvent with an inert gas before use.[9]

  • Vortex the solution thoroughly until all the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. A stock solution in DMSO can be stored for up to one year at -80°C and one month at -20°C.[10]

Note: While this compound is soluble in ethanol and PBS, DMSO is often preferred for creating high-concentration stock solutions for cell culture due to its high solvating power and miscibility with aqueous media.[11]

Protocol 2: Administration of this compound to Cell Cultures

This protocol outlines the steps for diluting the this compound stock solution and adding it to cell cultures. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.[12][13]

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Cultured cells in multi-well plates or flasks

  • Pipettes and sterile filter tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. This step helps to prevent precipitation of the compound upon direct addition to the final culture volume.

  • Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration of this compound. Ensure the final DMSO concentration is non-toxic to the specific cell line being used.

  • Gently mix the medium containing this compound before adding it to the cells.

  • For treatment, carefully remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Include a vehicle control in your experiment by adding an equivalent volume of the solvent (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubate the cells for the desired experimental duration.

Important Considerations:

  • Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[9] It is also important to note that this compound can be sensitive to light, and its stability may be affected by the components of the cell culture medium.[14][15]

  • Cell Line Variability: The sensitivity of different cell lines to DMSO can vary. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound is converted in the liver to its active metabolite, SIN-1.[1][3] SIN-1 then non-enzymatically releases nitric oxide (NO), which activates soluble guanylate cyclase (sGC).[1][3] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in various downstream effects, including smooth muscle relaxation.[1][4]

Molsidomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound SIN1 SIN-1 (Linsidomine) This compound->SIN1 Metabolism (Liver) NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP sGC->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Cellular Effects PKG->Downstream

Caption: this compound to NO Signaling Pathway.

Experimental Workflow for this compound Administration in Cell Culture

The following diagram illustrates the general workflow for preparing and administering this compound to cell cultures.

Molsidomine_Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Aliquot and Store Stock at -80°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Prepare Final Working Concentration in Media intermediate->final treat Treat Cells with This compound final->treat control Treat Cells with Vehicle Control final->control incubate Incubate for Desired Time treat->incubate control->incubate analyze Analyze Cellular Response incubate->analyze end End analyze->end

Caption: this compound Cell Culture Workflow.

References

Molsidomine for Experimental Models of Pulmonary Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of molsidomine, a long-acting nitric oxide (NO) donor, in preclinical experimental models of pulmonary hypertension (PH). This document includes detailed protocols for inducing PH in rodents, administration of this compound, and methods for evaluating its therapeutic effects.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure. Experimental animal models, primarily the monocrotaline (B1676716) (MCT) and chronic hypoxia (CH)-induced models in rats, are crucial for studying the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents. This compound, through its active metabolite SIN-1, releases nitric oxide, a potent vasodilator, and has shown therapeutic potential in mitigating the pathological changes associated with PH.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1).[1] SIN-1 spontaneously releases nitric oxide (NO) without the need for enzymatic activity.[2] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][3][4] This mechanism helps to reduce pulmonary vascular resistance and pressure.

Molsidomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound SIN1 SIN-1 (Linsidomine) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Caption: this compound's signaling pathway leading to vasodilation.

Experimental Models of Pulmonary Hypertension

Two common and well-established rodent models for inducing PH are the monocrotaline and chronic hypoxia models.

Monocrotaline (MCT)-Induced Pulmonary Hypertension

This model involves a single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, which causes endothelial damage and subsequent pulmonary vascular remodeling.[5][6]

Chronic Hypoxia (CH)-Induced Pulmonary Hypertension

This model exposes animals to a continuous low-oxygen environment, which leads to pulmonary vasoconstriction and vascular remodeling.[7][8]

Experimental Protocols

The following are detailed protocols for inducing PH, administering this compound, and assessing its effects.

Experimental_Workflow cluster_induction PH Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induce Pulmonary Hypertension (MCT or Chronic Hypoxia) Treatment Administer this compound (e.g., 15 mg/kg/day in drinking water) Induction->Treatment Treatment Period (e.g., 2-4 weeks) Hemodynamics Hemodynamic Measurement (RVSP) Treatment->Hemodynamics Endpoint Analysis Hypertrophy RV Hypertrophy Assessment (Fulton's Index) Histology Histological Analysis (Vascular Remodeling)

Caption: General experimental workflow for evaluating this compound in PH models.
Protocol 1: Monocrotaline-Induced PH in Rats

  • Animal Model : Male Sprague-Dawley rats (180-200 g).

  • Induction : Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg body weight).[9][10] The MCT solution is prepared by dissolving it in 1 M HCl, neutralizing to pH 7.4 with NaOH, and diluting with sterile saline.[10]

  • Disease Development : Pulmonary hypertension typically develops over 3-4 weeks.[11]

  • This compound Treatment : Treatment with this compound can be initiated either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PH). A common dosage is 15 mg/kg/day administered in the drinking water.[12]

  • Endpoint Analysis : At the end of the study period (e.g., 4 weeks), perform hemodynamic measurements, and harvest tissues for hypertrophy and histological assessment.

Protocol 2: Chronic Hypoxia-Induced PH in Rats
  • Animal Model : Male Wistar or Sprague-Dawley rats.

  • Induction : House the rats in a hypobaric chamber with a simulated altitude of 3000-5000 meters or in a normobaric hypoxic chamber with 10% oxygen for 2-4 weeks.[7][8][13]

  • This compound Treatment : Administer this compound (e.g., 15 mg/kg/day) in the drinking water throughout the duration of hypoxic exposure.[12]

  • Endpoint Analysis : After the hypoxic period, perform endpoint analyses as described for the MCT model.

Protocol 3: Measurement of Right Ventricular Systolic Pressure (RVSP)
  • Anesthesia : Anesthetize the rat (e.g., with an injectable anesthetic).

  • Catheterization : Make an incision in the neck to expose the right jugular vein.[14] Insert a catheter with a pressure transducer (e.g., Millar SPR-869) into the jugular vein and advance it through the right atrium into the right ventricle.[14][15]

  • Data Acquisition : Record the pressure waveforms using a data acquisition system (e.g., ADInstruments PowerLab).[14] RVSP is determined from the peak of the pressure wave.

Protocol 4: Assessment of Right Ventricular Hypertrophy (Fulton's Index)
  • Heart Excision : Following euthanasia, excise the heart.

  • Dissection : Dissect the atria and great vessels from the ventricles. Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[16][17]

  • Weighing : Weigh the RV and LV+S separately.

  • Calculation : Calculate Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S (RV / (LV+S)).[16][17] An increased ratio indicates right ventricular hypertrophy.

Protocol 5: Histological Assessment of Pulmonary Vascular Remodeling
  • Tissue Preparation : Perfuse the lungs with saline followed by a fixative (e.g., 10% formalin). Embed the lung tissue in paraffin (B1166041) and cut sections.

  • Staining : Stain the lung sections with Hematoxylin and Eosin (H&E) to visualize the general morphology and with specific stains for elastin (B1584352) (e.g., Verhoeff-Van Gieson) to delineate the vessel walls.[18] Immunohistochemical staining for α-smooth muscle actin (α-SMA) can be used to assess muscularization of small pulmonary arteries.[18][19]

  • Morphometric Analysis : Capture images of small pulmonary arteries (50-100 µm diameter) using a microscope.[1] Measure the vessel wall thickness and lumen diameter. Calculate the percentage wall area: [(External Area - Internal Area) / External Area] x 100.[20] An increase in this value indicates vascular remodeling.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating this compound in experimental models of pulmonary hypertension.

Table 1: Effect of this compound on Hemodynamics in Chronic Hypoxia-Induced PH in Rats

GroupTreatmentRight Ventricular Systolic Pressure (RVSP, mmHg)
Normoxic ControlVehicle~25
Hypoxic ControlVehicleIncreased (~45-50)[21]
Hypoxic + this compound15 mg/kg/dayReduced (~25-30)[12][21]

Table 2: Effect of this compound on Right Ventricular Hypertrophy in Chronic Hypoxia-Induced PH in Rats

GroupTreatmentFulton's Index (RV / (LV+S))
Normoxic ControlVehicle~0.25-0.30[21][22]
Hypoxic ControlVehicleIncreased (~0.45-0.50)[21][22]
Hypoxic + this compound15 mg/kg/dayReduced (~0.30-0.35)[12][21]

Table 3: Expected Effects of this compound on Pulmonary Vascular Remodeling

GroupTreatmentMedial Wall Thickness / % Wall AreaMuscularization of Small Arteries
ControlVehicleNormalNormal
PH Model (MCT or CH)VehicleIncreasedIncreased
PH Model + this compoundThis compoundReducedReduced[12]

Conclusion

This compound has demonstrated efficacy in attenuating the development of pulmonary hypertension in preclinical animal models. Its mechanism of action as a nitric oxide donor makes it a valuable tool for investigating the role of the NO-cGMP pathway in the pathophysiology of PH and for exploring potential therapeutic strategies. The protocols and data presented here provide a framework for researchers to design and conduct studies evaluating this compound and other NO-donating compounds in the context of experimental pulmonary hypertension.

References

Application Notes and Protocols for the Use of Molsidomine in Preclinical Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of molsidomine, a nitric oxide (NO) donor, in various animal models of thrombosis and antithrombotic research. This document includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a prodrug that is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1).[1][2] SIN-1 non-enzymatically releases nitric oxide (NO), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3] This unique mechanism of action, which does not induce tolerance to the same extent as traditional nitrates, makes this compound a valuable tool in cardiovascular research, particularly in the study of thrombosis.[1] Its antithrombotic effects have been demonstrated in a variety of animal models, where it has been shown to reduce thrombus formation, prevent vessel occlusion, and protect against ischemic damage.[4][5][6][7]

Mechanism of Action of this compound

This compound exerts its antithrombotic effects primarily through the nitric oxide signaling pathway. After oral or intravenous administration, this compound is converted to its active metabolite, SIN-1.[1][2] SIN-1 spontaneously releases NO, which then diffuses into vascular smooth muscle cells and platelets.[1][2] In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][8] Elevated cGMP levels mediate the downstream effects of this compound, including vasodilation and inhibition of platelet aggregation and adhesion.[1][3][8] Additionally, this compound's metabolite SIN-1 has been shown to inhibit the synthesis of thromboxane (B8750289) A2, a potent pro-aggregatory and vasoconstrictor agent.[9][10]

Molsidomine_Mechanism_of_Action This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Platelet_Inhibition Inhibition of Platelet Aggregation & Adhesion cGMP->Platelet_Inhibition Vasodilation Vasodilation cGMP->Vasodilation

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various animal models of thrombosis.

Table 1: Canine Models of Coronary Thrombosis
Model TypeParameter MeasuredThis compound DoseResultsReference
Stenosis & Endothelial Damage (Adult Dogs)Frequency of Cyclical Flow Reductions (CFRs)Not specifiedSignificantly reduced[4]
Stenosis & Endothelial Damage (Adult Dogs)Severity of Cyclical Flow Reductions (CFRs)Not specifiedSignificantly reduced[4]
Stenosis, Endothelial Damage & Epinephrine (Young Dogs)Frequency of Cyclical Flow Reductions (CFRs)Not specifiedNo significant reduction[4]
Stenosis, Endothelial Damage & Epinephrine (Young Dogs)Severity of Cyclical Flow Reductions (CFRs)Not specifiedReduced[4]
Electrical StimulationTime to Vessel Occlusion0.10 mg/kg i.v.Prolonged[6]
Electrical StimulationInfarct Size (vs. Left Ventricle)0.10 mg/kg i.v.Smaller (P < 0.02)[6]
Electrical StimulationInfarct Size (vs. Area-at-Risk)0.10 mg/kg i.v.Smaller (P < 0.01)[6]
Electrical StimulationThrombus Wet WeightDose-dependentReduced[5]
Ligation & ReperfusionIncidence of Ventricular Fibrillation50 µg/kg i.v. bolus + 0.05 µg/kg/min infusionReduced (3/20 vs 10/20 in controls, P = 0.0407)[11]
Ligation & ReperfusionTotal Survival Rate50 µg/kg i.v. bolus + 0.05 µg/kg/min infusionImproved (P = 0.0067)[11]
Table 2: Porcine Model of Coronary Thrombosis
Model TypeParameter MeasuredThis compound DoseResultsReference
Subcritical StenosisFrequency of Cyclical Flow Reductions (CFRs)Not specifiedNot significantly reduced[4]
Subcritical StenosisSeverity of Cyclical Flow Reductions (CFRs)Not specifiedReduced[4]
Subcritical StenosisCyclical Flow Reductions (CFRs)Higher doseAbolished in 3 pigs[4]
Table 3: Murine Model of Pulmonary Thromboembolism
Model TypeParameter MeasuredThis compound Dose (i.p.)ResultsReference
Thrombotic ChallengeProtection from Thrombosis1-30 mg/kg24-38% protection[12]
Thrombotic ChallengeProtection from Thrombosis50 mg/kg54% protection[12]
Thrombotic ChallengeProtection from Thrombosis100 mg/kg58% protection[12]
Thrombotic Challenge (with free radical scavengers)Protection from Thrombosis3, 10, and 30 mg/kgSignificantly more protection than either agent alone[12]
Table 4: Rat Model of Microcirculatory Thrombosis
Model TypeParameter MeasuredThis compound EffectCombination EffectReference
Argon Laser-Induced InjuryThrombus FormationSignificant and dose-dependent antithrombotic effectStrong additive effect with Cicaprost and heparins. Slight additive effect with a TXA2 receptor antagonist.[5]

Experimental Protocols

Protocol 1: Canine Model of Coronary Artery Thrombosis via Electrical Stimulation

This model is used to evaluate the antithrombotic effects of compounds on the formation of an occlusive thrombus in a coronary artery.

G1 cluster_prep Animal Preparation cluster_induction Thrombus Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Anesthetize Dog (e.g., pentobarbital) B Perform Thoracotomy A->B A->B C Isolate Left Circumflex Coronary Artery B->C B->C D Place Electromagnetic Flow Probe C->D C->D E Apply Electrical Current (e.g., 4 mA for 10-20 min) to the Artery D->E D->E G Monitor Coronary Blood Flow E->G E->G F Administer this compound (e.g., 0.10 mg/kg i.v.) or Vehicle H Measure Time to Vessel Occlusion G->H G->H I Excise Heart & Weigh Thrombus H->I H->I J Determine Infarct Size I->J I->J

Canine model of electrically induced coronary thrombosis.

Materials:

  • Mongrel dogs

  • Anesthetic (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments for thoracotomy

  • Electromagnetic flow probe

  • Stimulator for electrical current application

  • This compound for injection

  • Saline (vehicle control)

Procedure:

  • Anesthetize the dog and maintain anesthesia throughout the experiment.

  • Perform a left thoracotomy to expose the heart.

  • Isolate a segment of the left circumflex coronary artery.

  • Place an electromagnetic flow probe proximal to the stimulation site to monitor coronary blood flow.

  • Administer either this compound (e.g., 0.10 mg/kg i.v.) or vehicle control.[6]

  • Induce thrombosis by applying a continuous electrical current (e.g., 4 mA for 10-20 minutes) to the external surface of the artery.[13]

  • Continuously monitor coronary blood flow to determine the time to complete vessel occlusion.

  • At the end of the experiment, euthanize the animal, excise the heart, and carefully remove and weigh the thrombus.[5]

  • The heart can be sectioned and stained to determine the size of the myocardial infarct.[6]

Protocol 2: Murine Model of Pulmonary Thromboembolism

This model is used to assess the protective effects of antithrombotic agents against acute pulmonary thromboembolism.

G2 cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_outcome Outcome Assessment A Administer this compound (e.g., 1-100 mg/kg i.p.) or Vehicle to Mice B Wait for Drug Absorption (e.g., 1 hour) A->B A->B C Induce Thrombotic Challenge (e.g., i.v. injection of collagen and epinephrine) B->C B->C D Observe for Paralysis and/or Mortality C->D C->D E Calculate Percentage of Protected Animals D->E D->E

Murine model of pulmonary thromboembolism.

Materials:

  • Mice (e.g., Swiss)

  • This compound

  • Vehicle control (e.g., saline)

  • Thrombogenic agents (e.g., collagen and epinephrine)

  • Syringes and needles for injection

Procedure:

  • Administer this compound at various doses (e.g., 1-100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[12]

  • Allow for a period of drug absorption (e.g., 1 hour).[12]

  • Induce pulmonary thromboembolism by intravenous (i.v.) injection of a thrombogenic mixture, such as collagen and epinephrine.

  • Observe the animals for a defined period for signs of thromboembolism, such as paralysis or mortality.

  • The primary endpoint is typically the percentage of animals protected from the lethal effects of the thrombotic challenge.[12]

Protocol 3: Rat Model of Laser-Induced Microcirculatory Thrombosis

This model allows for the direct visualization and quantification of thrombus formation in the microcirculation.

G3 cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Thrombus Induction & Observation A Anesthetize Rat B Exteriorize Mesentery A->B A->B C Select Mesenteric Venule (20-30 µm diameter) B->C B->C E Induce Endothelial Injury with Argon Laser C->E C->E D Administer this compound or Vehicle via Infusion F Observe and Record Thrombus Formation via Microscopy E->F E->F

Rat model of laser-induced microcirculatory thrombosis.

Materials:

  • Rats (e.g., Wistar)

  • Anesthetic

  • Microscope with a video recording system

  • Argon laser

  • Infusion pump

  • This compound

  • Vehicle control

Procedure:

  • Anesthetize the rat and surgically exteriorize the mesentery for microscopic observation.

  • Select a mesenteric venule with a diameter of approximately 20-30 microns.[5][14]

  • Begin an intravenous infusion of this compound or vehicle control.

  • Induce endothelial injury and subsequent thrombosis by applying a defined argon laser lesion to the selected venule.[5][14]

  • Observe and record the process of thrombus formation in real-time using the microscope and video system.

  • The antithrombotic effect can be quantified by measuring parameters such as the time to thrombus formation, the size of the thrombus, or the number of laser injuries required to form an occlusive thrombus.

Conclusion

This compound has consistently demonstrated significant antithrombotic effects across a range of animal models of both arterial and venous thrombosis. Its nitric oxide-donating properties make it a valuable pharmacological tool for investigating the pathophysiology of thrombosis and for the preclinical evaluation of novel antithrombotic therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and interpret studies utilizing this compound in thrombosis research.

References

Molsidomine in Non-Cardiac Smooth Muscle Relaxation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Molsidomine and its active metabolites in research focused on the relaxation of non-cardiac smooth muscle. This document includes detailed signaling pathways, experimental protocols, and quantitative data to facilitate further investigation and drug development.

Introduction

This compound is a prodrug that, after metabolizing to its active form, Linsidomine (B1675546) (SIN-1), acts as a potent vasodilator.[1][2] Its primary mechanism involves the spontaneous, non-enzymatic release of nitric oxide (NO).[3] This key feature distinguishes it from organic nitrates, which often require enzymatic conversion and can lead to the development of tolerance.[2] While extensively studied for its cardiovascular applications, the principles of its action via the NO-cGMP pathway are broadly applicable to other types of smooth muscle. This document focuses on its application in non-cardiac smooth muscle research, particularly in airway and other non-vascular tissues.

Mechanism of Action

This compound is metabolized in the liver to its active metabolite, 3-morpholino-sydnonimine (Linsidomine or SIN-1).[2][3] SIN-1 subsequently undergoes spontaneous decomposition to release nitric oxide (NO).[3] NO, a diffusible gas, readily penetrates smooth muscle cells and activates soluble guanylate cyclase (sGC).[4][5] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The elevation in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[5] This cascade of events leads to a decrease in intracellular calcium levels and a desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[4][5]

Molsidomine_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell cluster_metabolism Metabolism (Liver) This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (Inactive) sGC_active Soluble Guanylate Cyclase (Active) GTP GTP cGMP cGMP GTP->cGMP sGC (Active) PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activation PKG_active PKG (Active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Phosphorylation of targets NO Nitric Oxide (NO) SIN1->NO Spontaneous Release NO->sGC_inactive Activation

Caption: this compound's signaling pathway leading to smooth muscle relaxation.

Data Presentation

The relaxant effects of this compound and its metabolites have been quantified in various smooth muscle tissues. The following tables summarize the available quantitative data.

Table 1: Potency of this compound and its Metabolites in Airway Smooth Muscle

CompoundTissuePre-contraction AgentPotency ComparisonReference
This compoundGuinea-pig Trachea, Human BronchusAcetylcholine, Histamine, or KCl~1/100th as potent as Linsidomine[1]
Linsidomine (SIN-1)Guinea-pig Trachea, Human BronchusAcetylcholine, Histamine, or KClSimilar potency to Sodium Nitroprusside[1]

Table 2: Potency of this compound Metabolites in Vascular Smooth Muscle (for comparison)

CompoundTissueEC50 (M)Reference
SIN-1ADog Blood VesselsLower than SIN-1 and Nitroglycerin[6]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound and its metabolites on isolated non-cardiac smooth muscle tissues using an organ bath setup. These protocols can be adapted for specific tissues such as trachea, intestine, or urinary bladder.

General Organ Bath Protocol for Smooth Muscle Relaxation

This protocol outlines the essential steps for assessing the relaxant properties of a compound on isolated smooth muscle tissue.[7][8]

Experimental_Workflow A 1. Tissue Isolation and Preparation - Euthanize animal - Dissect target tissue (e.g., trachea, ileum) - Prepare tissue strips/rings in Krebs solution B 2. Mounting in Organ Bath - Mount tissue in organ bath chamber - Connect to isometric force transducer - Maintain at 37°C and aerate with 95% O2 / 5% CO2 A->B C 3. Equilibration - Allow tissue to equilibrate under optimal resting tension - Wash out and replace Krebs solution periodically B->C D 4. Viability and Pre-contraction - Test tissue viability with a contracting agent (e.g., KCl) - Wash and return to baseline - Induce a stable submaximal contraction (e.g., with carbachol (B1668302), histamine) C->D E 5. Cumulative Concentration-Response Curve - Add increasing concentrations of this compound/Linsidomine - Record the relaxation response at each concentration D->E F 6. Data Analysis - Express relaxation as a percentage of the pre-contraction - Plot concentration-response curve - Calculate EC50 and Emax values E->F

Caption: General experimental workflow for organ bath studies.

1. Tissue Preparation:

  • Airway Smooth Muscle (e.g., Guinea-pig Trachea):

    • Isolate the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissues.

    • Prepare tracheal rings (2-3 cartilage rings wide) or longitudinal strips.[1]

  • Gastrointestinal Smooth Muscle (e.g., Rat Ileum):

    • Isolate a segment of the ileum and place it in Krebs solution.

    • Gently flush the lumen to remove contents.

    • Prepare longitudinal or circular muscle strips.

  • Urinary Bladder Smooth Muscle (e.g., Human Detrusor):

    • Obtain bladder tissue and place it in cold Krebs solution.

    • Separate the detrusor muscle from the mucosa.

    • Prepare muscle strips for mounting.[9]

2. Solutions and Reagents:

  • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Maintain at pH 7.4 by bubbling with 95% O2 and 5% CO2.

  • Contracting Agents: Potassium Chloride (KCl, e.g., 60-80 mM), Carbachol (1 µM), Histamine (1 µM), or other relevant agonists depending on the tissue.

  • Test Compounds: Prepare stock solutions of this compound and Linsidomine (SIN-1) in an appropriate solvent (e.g., distilled water or DMSO).

3. Experimental Procedure:

  • Mount the prepared tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Connect the tissue to an isometric force transducer to record changes in tension.

  • Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension (e.g., 1-2 g), with washes every 15-20 minutes.

  • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability and to normalize subsequent responses. Wash the tissue and allow it to return to baseline.

  • Induce a sustained, submaximal contraction (approximately 60-70% of the KCl maximum) using an appropriate agonist (e.g., carbachol for tracheal or bladder muscle).

  • Once the contraction has stabilized, add this compound or Linsidomine in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • At the end of the experiment, a maximally effective concentration of a standard relaxant (e.g., papaverine) can be added to determine the maximal relaxation.

4. Data Analysis:

  • Measure the amplitude of relaxation at each concentration of the test compound.

  • Express the relaxation as a percentage of the pre-induced contraction.

  • Plot the percentage of relaxation against the logarithm of the molar concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal relaxation).

Conclusion

This compound, through its active metabolite Linsidomine, is a potent relaxant of non-cardiac smooth muscle, with a mechanism of action centered on the nitric oxide-cGMP signaling pathway. Its efficacy in relaxing airway smooth muscle suggests potential therapeutic applications that warrant further investigation. The provided protocols offer a standardized approach for researchers to quantify and compare the effects of this compound and its derivatives in various non-cardiac smooth muscle tissues. The lack of tolerance development, a common issue with traditional nitrates, makes this compound an interesting candidate for studies on sustained smooth muscle relaxation.[2]

References

Application Notes and Protocols: Molsidomine for the Investigation of Hepatocyte Apoptosis in Cholestasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing molsidomine, a nitric oxide (NO) donor, for studying and mitigating hepatocyte apoptosis in preclinical models of cholestasis. The provided protocols are intended to serve as a detailed framework for researchers.

Introduction

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids within hepatocytes, triggering cellular stress and apoptosis.[1][2] This programmed cell death is a key contributor to liver injury in cholestatic diseases. This compound, a pro-drug, is metabolized in the liver to its active form, 3-morpholinosydnonimine (SIN-1), which then releases nitric oxide (NO).[3][4][5] NO has been shown to exert protective effects against hepatocyte apoptosis in various liver injury models, including cholestasis, primarily through the attenuation of caspase activation.[6][7] These notes detail the application of this compound in a common cholestasis model, bile duct ligation (BDL), to investigate its anti-apoptotic properties.

Mechanism of Action

This compound serves as an exogenous source of nitric oxide. Following administration, it undergoes metabolic conversion to SIN-1.[3][4] In an oxygen-dependent process, SIN-1 releases NO.[6] In biological systems, SIN-1 is more likely to function as a direct NO donor.[8] The released NO plays a crucial role in cellular signaling. In the context of cholestatic liver injury, NO has been demonstrated to interfere with the apoptotic cascade by inhibiting the activation of key executioner caspases, such as caspase-3 and the initiator caspase-8.[3][8] This inhibition ultimately reduces the extent of hepatocyte apoptosis and subsequent liver damage.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in cholestasis models.

Table 1: Effect of this compound on Survival and Liver Injury Markers in a Rat Model of Cholestasis and Endotoxemia

Treatment GroupEndotoxin Dose (mg/kg)72-hour Survival Rate (%)Serum Alanine Aminotransferase (ALT) (U/L)
Saline392Data not specified
Saline1045Data not specified
Saline1529Data not specified
This compound3100Reduced vs. Saline
This compound10100Reduced vs. Saline
This compound15100Reduced vs. Saline
Data synthesized from a study by Currin et al. (2003).[6]

Table 2: Effect of this compound on Hepatocyte Apoptosis and Caspase Activity

Treatment GroupApoptosis (TUNEL-positive cells)Caspase-3 ActivityCaspase-8 Activity
Cholestasis Model (e.g., BDL)IncreasedIncreasedIncreased
This compound-treated Cholestasis ModelAttenuatedDecreasedDecreased
Qualitative summary based on findings from Currin et al. (2003) and Wang et al. (2004).[3][6][8]

Experimental Protocols

Bile Duct Ligation (BDL) in Rats to Induce Cholestasis

This protocol describes a standard procedure for inducing cholestatic liver injury in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane (B1672236), pentobarbital (B6593769) sodium)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 5-0 silk)

  • Iodophor and alcohol for disinfection

  • Sterile cotton swabs

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of pentobarbital sodium).[1][9]

  • Shave the abdominal area and disinfect the surgical site with iodophor and alcohol.[1]

  • Make a midline abdominal incision to expose the peritoneal cavity.[1][10]

  • Gently retract the intestines with moist sterile cotton swabs to locate the common bile duct.[1]

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Securely ligate the common bile duct in two locations with 5-0 silk sutures.[9]

  • Transect the bile duct between the two ligatures to prevent recanalization.[9]

  • For sham-operated control animals, perform the same procedure without ligating and transecting the bile duct.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including maintaining body temperature and monitoring for recovery.[11]

This compound Administration

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline)

  • Gavage needles or syringes for intraperitoneal injection

Preparation of this compound Solution:

  • For a dose of 100 mg/kg, dissolve the appropriate amount of this compound in sterile saline.[7] The final volume for administration will depend on the route (e.g., gavage or intraperitoneal injection) and the weight of the animal. Ensure the solution is freshly prepared before use.

Administration Protocol:

  • Route of Administration: this compound can be administered via oral gavage or intraperitoneal (i.p.) injection.[12]

  • Dosing Regimen:

    • Acute Model: Administer a single dose of this compound (e.g., 100 mg/kg) at a specified time point after BDL.[7]

    • Chronic Model: Administer daily doses of this compound (e.g., by gastric tube) for a defined period (e.g., 7 days) following the BDL procedure.[12]

  • Control Group: Administer an equivalent volume of the vehicle (e.g., saline) to the control group of BDL animals.

Assessment of Hepatocyte Apoptosis by TUNEL Staining

This protocol outlines the detection of apoptotic cells in liver tissue sections using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

  • Paraffin-embedded liver tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.[13]

    • Rehydrate the tissue sections by sequential immersion in 100%, 90%, 80%, and 70% ethanol, followed by distilled water.[13]

  • Permeabilization:

    • Incubate the sections with Proteinase K solution to permeabilize the tissue.[14]

    • Wash the slides with phosphate-buffered saline (PBS).

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions by combining the TdT enzyme and the labeled nucleotides.[14]

    • Apply the TUNEL reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C.[14]

  • Detection:

    • Wash the slides to remove unincorporated nucleotides.

    • If using a fluorescent label, counterstain the nuclei with a suitable dye like DAPI.[15]

    • Mount the slides with an appropriate mounting medium.

  • Analysis:

    • Visualize the slides under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (or another color depending on the label used) in the nuclei, while all nuclei will be stained blue by DAPI.[15]

    • Quantify the percentage of TUNEL-positive hepatocytes.

Measurement of Caspase-3 Activity

This protocol describes a colorimetric assay to measure the activity of caspase-3 in liver tissue homogenates.

Materials:

  • Frozen liver tissue samples

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize the frozen liver tissue in ice-cold lysis buffer.[16][17]

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the cellular debris.[16]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.[16]

  • Caspase-3 Assay:

    • In a 96-well plate, add a specific amount of protein from each sample (e.g., 50-200 µg).[18]

    • Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.[18]

    • Incubate the plate at 37°C for 1-2 hours.[18]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.[17] The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

  • Data Analysis:

    • Calculate the caspase-3 activity and express it relative to the protein concentration of the sample.

Mandatory Visualizations

G cluster_0 Experimental Workflow Animal_Model Sprague-Dawley Rats BDL Bile Duct Ligation (BDL) to Induce Cholestasis Animal_Model->BDL Sham Sham Operation (Control) Animal_Model->Sham Molsidomine_Treatment This compound Administration (e.g., 100 mg/kg) BDL->Molsidomine_Treatment Vehicle_Control Vehicle Administration (e.g., Saline) BDL->Vehicle_Control Sham->Vehicle_Control Sacrifice Sacrifice and Tissue Collection Molsidomine_Treatment->Sacrifice Vehicle_Control->Sacrifice Analysis Analysis of Liver Tissue and Serum Sacrifice->Analysis

Caption: Experimental workflow for investigating this compound in a cholestasis model.

G cluster_0 This compound to Nitric Oxide Pathway This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Oxygen-dependent release

Caption: Metabolic activation of this compound to release Nitric Oxide.

G cluster_1 Hepatocyte Apoptosis Signaling in Cholestasis and this compound Intervention Cholestasis Cholestasis (Bile Acid Accumulation) Death_Receptors Death Receptors (e.g., Fas) Cholestasis->Death_Receptors Mitochondria Mitochondrial Stress Cholestasis->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase8->Caspase3 Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis This compound This compound -> NO This compound->Caspase8 Inhibits This compound->Caspase3 Inhibits

Caption: this compound's inhibitory effect on cholestasis-induced apoptosis pathways.

References

Application Notes and Protocols: Cytoprotective Effects of Molsidomine in Methotrexate-Induced Hepatotoxicity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytoprotective effects of Molsidomine in a rat model of methotrexate-induced hepatotoxicity. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings in a research setting.

Introduction

Methotrexate (Mtx) is a widely used antineoplastic and immunosuppressive agent; however, its clinical use can be limited by hepatotoxicity.[1][2][3][4][5][6][7] This liver injury is often associated with increased oxidative stress, inflammation, and apoptosis.[8][9][10][11][12] this compound (Mol), a nitric oxide (NO) donor with vasodilating and antioxidant properties, has been investigated as a potential cytoprotective agent against Mtx-induced liver damage.[1][2][3][4][5][6][7] These notes summarize the key findings and methodologies from a preclinical study evaluating the efficacy of this compound in mitigating the hepatotoxic effects of Methotrexate.

Data Presentation

The following tables summarize the quantitative data from an experimental rat study investigating the effects of this compound and Methotrexate on liver injury, oxidative stress, and apoptosis.

Table 1: Histopathological and Apoptotic Markers in Liver Tissue

GroupLiver Injury Grade (Roenigk Grading)Bcl-2 Antibody Staining Score
Control00
This compound (Mol)00
Methotrexate (Mtx)22
This compound + Methotrexate (Mol-Mtx)11
Methotrexate + this compound (Mtx-Mol)22

Data adapted from an experimental rat study.[1][2][3][6][7]

Table 2: Liver Tissue Oxidant and Antioxidant Levels

GroupMalondialdehyde (MDA)Superoxide Dismutase (SOD)Glutathione (B108866) (GSH)Glutathione Peroxidase (GSH-Px)Catalase (CAT)
ControlLowHighHighHighHigh
This compound (Mol)LowSignificantly HighSignificantly HighSignificantly HighSignificantly High
Methotrexate (Mtx)Significantly HighLowLowLowLow
This compound + Methotrexate (Mol-Mtx)LowSignificantly HighSignificantly HighSignificantly HighHigh
Methotrexate + this compound (Mtx-Mol)Significantly HighLowLowLowLow

Relative levels are described based on the findings of the study.[1][2][3][6][7] "Significantly High/Low" indicates a statistically significant difference compared to the control or Mtx group as reported in the source study.

Signaling Pathways and Experimental Workflow

Diagram 1: Methotrexate-Induced Hepatotoxicity Pathway

MTX Methotrexate ROS Increased Reactive Oxygen Species (ROS) MTX->ROS Antioxidants Decreased Antioxidants (GSH, SOD, CAT) MTX->Antioxidants Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Inflammation Inflammation (Pro-inflammatory Cytokines) ROS->Inflammation Apoptosis Hepatocyte Apoptosis (Decreased Bcl-2) Lipid_Peroxidation->Apoptosis Antioxidants->Apoptosis inhibition Inflammation->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Signaling cascade of Methotrexate-induced liver injury.

Diagram 2: Protective Mechanism of this compound

This compound This compound NO Nitric Oxide (NO) Donation This compound->NO Antioxidant_Effects Increased Antioxidant Enzymes (SOD, GSH, CAT) NO->Antioxidant_Effects ROS_Scavenging ROS Scavenging NO->ROS_Scavenging Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Antioxidant_Effects->ROS_Scavenging Anti_apoptotic Anti-apoptotic Effects (Increased Bcl-2) ROS_Scavenging->Anti_apoptotic Anti_inflammatory->Anti_apoptotic Hepatoprotection Hepatoprotection Anti_apoptotic->Hepatoprotection

Caption: Protective signaling of this compound in the liver.

Diagram 3: Experimental Workflow

cluster_0 Animal Grouping and Treatment cluster_1 Sample Collection and Processing cluster_2 Analysis Animals Wistar Albino Rats (n=40) Grouping Randomly Divided into 5 Groups (n=8 each) Animals->Grouping Treatment Drug Administration (Control, Mol, Mtx, Mol-Mtx, Mtx-Mol) Grouping->Treatment Sacrifice Sacrifice after Treatment Treatment->Sacrifice Blood_Collection Blood Collection (for Serum) Sacrifice->Blood_Collection Liver_Extraction Liver Tissue Extraction Sacrifice->Liver_Extraction Homogenization Tissue Homogenization Liver_Extraction->Homogenization Histopathology Histopathological Evaluation (Roenigk Grading) Liver_Extraction->Histopathology IHC Immunohistochemistry (Bcl-2 Staining) Liver_Extraction->IHC Biochemical_Assays Biochemical Assays (MDA, SOD, GSH, GSH-Px, CAT) Homogenization->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis IHC->Data_Analysis

Caption: Workflow of the experimental rat study.

Experimental Protocols

Animal Model for Methotrexate-Induced Hepatotoxicity
  • Animal Strain: Male Wistar albino rats.

  • Grouping: Forty rats were randomly divided into five groups (n=8 each):

    • Control Group: Received saline solution.

    • This compound (Mol) Group: Received this compound (10 mg/kg/day, intraperitoneally) for 7 days.

    • Methotrexate (Mtx) Group: Received a single dose of Methotrexate (20 mg/kg, intraperitoneally) on the 4th day.

    • This compound + Methotrexate (Mol-Mtx) Group: Received this compound for 7 days and a single dose of Methotrexate on the 4th day.

    • Methotrexate + this compound (Mtx-Mol) Group: Received a single dose of Methotrexate on the 4th day and this compound for the following 3 days.

  • Sample Collection: At the end of the 7-day period, animals were sacrificed. Blood samples were collected for serum analysis, and liver tissues were excised for histopathological and biochemical analysis.

Histopathological Evaluation
  • Tissue Preparation: Liver tissue samples were fixed in 10% formalin, processed through graded alcohol and xylene, and embedded in paraffin. 4-5 µm sections were cut and stained with Hematoxylin and Eosin (H&E).

  • Grading of Liver Injury: The severity of liver injury was assessed using the Roenigk grading system. This system evaluates inflammation, necrosis, and fibrosis.

Immunohistochemistry for Bcl-2
  • Principle: To assess the level of apoptosis, the expression of the anti-apoptotic protein Bcl-2 was evaluated.

  • Procedure:

    • Deparaffinize and rehydrate liver tissue sections.

    • Perform antigen retrieval using a suitable buffer.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against Bcl-2.

    • Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).

    • Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

  • Scoring: The intensity and distribution of Bcl-2 staining were scored to provide a semi-quantitative measure of its expression.

Biochemical Assays
  • Tissue Homogenate Preparation: A portion of the liver tissue was homogenized in ice-cold buffer (e.g., phosphate-buffered saline) to prepare a 10% (w/v) homogenate. The homogenate was then centrifuged, and the supernatant was used for the following assays.

  • Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Procedure:

    • Mix the liver homogenate supernatant with TBA reagent and an acidic solution.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration using a standard curve. Results are typically expressed as nmol/mg protein.

  • Principle: This assay is based on the enzymatic recycling method where GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH, producing a yellow-colored product (TNB) which is measured at 412 nm.

  • Procedure:

    • Deproteinize the liver homogenate supernatant with an acid (e.g., 5% sulfosalicylic acid).

    • Centrifuge and collect the acid-soluble supernatant.

    • Add the supernatant to a reaction mixture containing DTNB, NADPH, and glutathione reductase.

    • Monitor the change in absorbance at 405-412 nm over time.

    • Calculate the GSH concentration from a standard curve. Results are expressed as µmol/g tissue or µmol/mg protein.

  • Principle: SOD activity is measured by its ability to inhibit the autoxidation of a substrate, such as pyrogallol (B1678534), which is monitored spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing buffer, and the liver homogenate supernatant.

    • Initiate the reaction by adding pyrogallol.

    • Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm).

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%. Results are expressed as U/mg protein.

  • Principle: GSH-Px catalyzes the oxidation of GSH by an organic hydroperoxide. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GSH-Px activity.

  • Procedure:

    • Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

    • Add the liver homogenate supernatant.

    • Initiate the reaction by adding a hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate GSH-Px activity based on the rate of NADPH oxidation. Results are expressed as U/mg protein.

  • Principle: Catalase decomposes hydrogen peroxide (H2O2) into water and oxygen. The rate of H2O2 decomposition can be measured by monitoring the decrease in absorbance at 240 nm.

  • Procedure:

    • Prepare a reaction mixture containing a known concentration of H2O2 in a suitable buffer.

    • Add the liver homogenate supernatant to initiate the reaction.

    • Immediately measure the decrease in absorbance at 240 nm over a set period.

    • Calculate catalase activity based on the rate of H2O2 decomposition. Results are expressed as U/mg protein.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Molsidomine Dosage for Sustained Nitric Oxide Release In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molsidomine to achieve sustained nitric oxide (NO) release in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Nitric Oxide (NO) Measurements After this compound Administration

  • Question: My in vivo NO measurements are showing high variability or are lower than expected after administering this compound. What are the potential causes and solutions?

  • Answer: Low or inconsistent NO readings are a common challenge. The issue can stem from several factors related to the drug's administration, the animal model, or the NO measurement technique itself.

    • Pharmacokinetic Variability: The conversion of this compound to its active metabolite, SIN-1, and the subsequent release of NO can vary between animals. The oral bioavailability of this compound is approximately 44% to 59%, and peak plasma concentrations are typically reached within 1 to 2 hours.[1] Consider a continuous intravenous infusion of this compound or its active metabolite, SIN-1, to achieve more stable plasma concentrations and, consequently, a more sustained and predictable NO release.

    • Animal Model and Physiology: The physiological state of the animal can significantly impact NO levels. Factors such as anesthesia, body temperature, and cardiovascular stability can all influence the response to this compound. Ensure that your animal model is stable throughout the experiment. In some animal models, such as dogs, this compound has been shown to cause a dose-dependent decrease in aortic and left ventricular pressures.[2]

    • NO Measurement Technique: Direct in vivo measurement of NO is technically challenging due to its short half-life.[3][4]

      • Electrochemical Sensors: These sensors are highly sensitive but can be prone to interference and require careful calibration.[5][6] Ensure the sensor is properly calibrated before and after the experiment. Be aware of potential interfering substances in the biological matrix.

      • Indirect Measurement (Nitrite/Nitrate): Measuring the stable end-products of NO, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), is a common alternative.[4] However, this method provides an integrated measure of total NO production and may not reflect real-time changes in NO release. Sample handling is critical to prevent the degradation of nitrite.

    • Troubleshooting Decision Tree for Inconsistent NO Measurements:

      Troubleshooting_NO_Measurement start Inconsistent or Low NO Measurements check_sensor Is the NO sensor calibrated and functioning correctly? start->check_sensor check_animal Is the animal model physiologically stable? check_sensor->check_animal Yes solution_sensor Recalibrate or replace sensor. Consider indirect measurement (Griess assay). check_sensor->solution_sensor No check_pk Are this compound/SIN-1 plasma concentrations stable? check_animal->check_pk Yes solution_animal Monitor vital signs closely. Ensure consistent anesthesia and temperature. check_animal->solution_animal No check_dose Is the this compound dosage appropriate? check_pk->check_dose Yes solution_pk Switch to continuous intravenous infusion from bolus injection. check_pk->solution_pk No solution_dose Consult dosage tables and perform a dose-response study. check_dose->solution_dose No

      Caption: Troubleshooting inconsistent NO measurements.

Issue 2: Difficulty in Achieving Sustained Nitric Oxide Release

  • Question: I am observing an initial peak in NO release after this compound administration, but it is not sustained. How can I optimize my protocol for prolonged NO release?

  • Answer: The pharmacokinetic profile of this compound, characterized by a relatively short half-life of its active metabolite SIN-1 (1 to 2 hours), can make sustained NO release challenging with single-dose administration.[1]

    • Administration Route: Continuous intravenous infusion is the most effective method for maintaining stable plasma concentrations of a drug. While oral or intraperitoneal injections are less invasive, they lead to peaks and troughs in plasma levels. An example protocol for continuous intravenous infusion of SIN-1 in dogs involved successive doses of 1, 2, and 4 µg/kg/minute.[7] This can be adapted for this compound in other species, taking into account inter-species differences in metabolism and drug clearance.

    • Dosage Regimen: For less invasive routes, a modified dosage regimen can improve the sustainability of NO release. Instead of a single large dose, consider administering smaller, more frequent doses. For example, in clinical settings, this compound has been administered to patients with angina pectoris at 2 mg three times daily.[3]

Frequently Asked Questions (FAQs)

1. What is the mechanism of nitric oxide release from this compound?

This compound is a prodrug that is inactive by itself. After administration, it undergoes enzymatic conversion in the liver to its active metabolite, linsidomine (B1675546) (SIN-1). SIN-1 is unstable at physiological pH and spontaneously decomposes to release nitric oxide (NO) non-enzymatically. This process does not require the presence of thiol groups, which is a key difference from organic nitrates like nitroglycerin and is the reason why this compound does not induce tolerance. The released NO then activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

  • This compound Metabolic Pathway:

    Molsidomine_Pathway This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation Downstream Signaling

    Caption: Metabolic pathway of this compound to NO.

2. What are the key pharmacokinetic parameters of this compound?

The pharmacokinetics of this compound are characterized by rapid absorption and metabolism.

ParameterValueReference
Time to Peak Plasma (Tmax)1 - 2 hours[1]
Oral Bioavailability44% - 59%[1]
Half-life of SIN-11 - 2 hours[1]
Protein Binding3% - 11%[1]
Excretion>90% as metabolites in urine[1]

3. What are the recommended starting doses for this compound in preclinical in vivo experiments?

Dosages for this compound in animal models vary depending on the species and the intended application. The following table summarizes dosages used in various studies. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Animal ModelDosageAdministration RouteApplicationReference
Rat2 mg/kgIntraperitonealAnxiety model[7]
Rat4 mg/kgIntra-arterialIschemia-reperfusion injury
Rat10 and 20 mg/kg/dayOralVincristine-induced neurotoxicity
Rat100 mg/kgIntravenousEndotoxemia
Dog0.25 mg/kgIntravenousCoronary circulation study[2]
Dog1, 2, and 4 µg/kg/min (SIN-1)Continuous IV InfusionEndotoxic shock[7]
Monkey1.5 mg (SIN-1)IntracavernousErectile dysfunction[1]

4. How can I measure nitric oxide release from this compound in vivo?

There are two main approaches to measuring NO in vivo:

  • Direct Measurement:

    • Electrochemical NO Sensors: These are microelectrodes that can be inserted directly into the tissue of interest to provide real-time measurements of NO concentration.[5][6] They are highly sensitive but require careful handling and calibration.

  • Indirect Measurement:

    • Griess Assay: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable oxidation product of NO, in biological fluids like plasma or tissue homogenates.[4] It provides a measure of total NO production over a period of time.

    • Chemiluminescence: This is a highly sensitive method that can detect NO, nitrite, and nitrate. It is considered a gold-standard for quantifying NO metabolites.

Experimental Protocols

1. Protocol for In Vivo NO Measurement with an Electrochemical Sensor

This protocol provides a general framework for using an electrochemical sensor to measure real-time NO release in an anesthetized animal model.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • Expose the tissue of interest for sensor placement.

  • Sensor Calibration and Placement:

    • Calibrate the NO sensor according to the manufacturer's instructions using a standard NO solution.

    • Carefully insert the sensor into the target tissue, ensuring minimal damage.

    • Allow the sensor to stabilize for at least 30 minutes before starting measurements.

  • This compound Administration and Data Acquisition:

    • Record baseline NO levels for a sufficient period.

    • Administer this compound via the desired route (e.g., intravenous bolus or infusion).

    • Continuously record the NO signal, along with other physiological parameters like blood pressure and heart rate.

  • Post-Experiment Calibration:

    • At the end of the experiment, remove the sensor and perform a post-calibration to check for any drift.

  • Experimental Workflow for In Vivo this compound Study:

    Experimental_Workflow A Animal Preparation (Anesthesia, Cannulation) B Sensor Calibration and Placement A->B C Baseline Data Recording B->C D This compound Administration C->D E Experimental Data Recording D->E F Post-Experiment Sensor Calibration E->F G Data Analysis F->G

    Caption: A typical in vivo experimental workflow.

2. Protocol for a Continuous Intravenous Infusion Study (Adapted from SIN-1 in dogs)

This protocol is designed to achieve sustained plasma concentrations of this compound's active metabolite and, therefore, sustained NO release.

  • Animal Preparation:

    • Follow the same animal preparation steps as in the previous protocol.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired infusion rate and the animal's body weight.

  • Infusion Protocol:

    • Connect the venous catheter to a syringe pump.

    • Begin with a bolus dose of this compound to rapidly achieve a therapeutic concentration, followed immediately by a continuous infusion at a predetermined rate.

    • The infusion rate can be adjusted in a stepwise manner to determine the dose-response relationship. For example, you could start with a low dose and incrementally increase it every 30-60 minutes.

  • Blood Sampling and Analysis:

    • Collect blood samples at regular intervals throughout the infusion period.

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Analyze the plasma samples for this compound and SIN-1 concentrations using a validated analytical method (e.g., LC-MS/MS).

  • NO Measurement:

    • Simultaneously with the infusion and blood sampling, continuously monitor NO levels in the target tissue using an electrochemical sensor or collect samples for indirect NO measurement.

This technical support center provides a starting point for your in vivo experiments with this compound. It is essential to adapt these protocols and troubleshooting guides to your specific research questions and experimental setup.

References

Technical Support Center: Molsidomine and SIN-1 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Molsidomine and its active metabolite, SIN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of these compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and SIN-1?

This compound is a prodrug that is inactive by itself.[1][2] It is metabolized, primarily in the liver, to its pharmacologically active metabolite, 3-morpholino-sydnonimine (SIN-1).[1][3][4] SIN-1 is an unstable compound that undergoes further transformation to release nitric oxide (NO), which is responsible for the vasodilatory effects.[4][5][6]

Q2: What are the key factors influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is significantly influenced by pH, light, and the presence of certain excipients.[7][8]

  • pH: this compound demonstrates considerable stability against hydrolytic decomposition in acidic conditions (e.g., pH 1.0).[7] However, in neutral media (e.g., purified water or phosphate (B84403) buffer at pH 6.8), it undergoes a gradual proton exchange at the CH-group.[7]

  • Light: this compound is highly sensitive to light.[8] Exposure to daylight can lead to rapid degradation, with a half-life of about 20 minutes for unprotected solutions.[8] Adequate protection from light for both the solution container and tubing is crucial during experiments.[8]

  • Excipients: The presence of certain inactive ingredients, such as povidone, can accelerate the decomposition of this compound, possibly due to the presence of peroxides.[9]

Q3: How does SIN-1 decompose to release nitric oxide (NO)?

The decomposition of SIN-1 is a multi-step process. In aqueous solutions at neutral pH, SIN-1 is rapidly converted to its open-ring form, SIN-1A.[5][10] The subsequent release of NO from SIN-1A is an oxidative process.[5] In the presence of oxygen, SIN-1A reduces oxygen to form a superoxide (B77818) anion (O₂⁻) and a SIN-1 cation radical, which then decomposes to release NO and form the inactive metabolite SIN-1C.[5][10] Other oxidizing agents can also promote this process.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected NO release from SIN-1 solutions.
  • Possible Cause 1: Inadequate Oxygen Supply. The release of NO from SIN-1A is an oxygen-dependent process.[5]

    • Troubleshooting: Ensure your aqueous solution is adequately aerated. If reproducibility is critical, consider using solutions saturated with pure oxygen, while noting that this will significantly accelerate SIN-1A decomposition.[5] For anaerobic or low-oxygen experiments, be aware that NO release will be minimal unless other oxidizing agents are present.[5][10]

  • Possible Cause 2: Incorrect pH of the Solution. The initial conversion of SIN-1 to the NO-releasing intermediate SIN-1A is pH-dependent.[5]

    • Troubleshooting: Verify and maintain the pH of your aqueous solution, ideally at a neutral pH to facilitate the formation of SIN-1A.[5]

  • Possible Cause 3: Presence of Impurities in SIN-1. Some commercial batches of SIN-1 may contain impurities that can oxidize SIN-1 and lead to NO release even in the absence of oxygen, causing variability.[11]

    • Troubleshooting: Use highly purified SIN-1. If you suspect impurities, consider analytical techniques like HPLC to assess the purity of your SIN-1 sample.[11]

Issue 2: Rapid degradation of this compound stock solutions.
  • Possible Cause 1: Exposure to Light. this compound is photolabile and degrades quickly upon exposure to light.[8]

    • Troubleshooting: Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[8] When conducting experiments, ensure that infusion bags and tubing are also protected from light.[8]

  • Possible Cause 2: Inappropriate Solvent or pH. The stability of this compound is pH-dependent.

    • Troubleshooting: For short-term storage, acidic aqueous solutions (pH 1.0) can be used to minimize hydrolytic decomposition.[7] For longer-term storage, consider preparing stock solutions in a suitable organic solvent like DMSO and storing them at -20°C or -80°C, as recommended by suppliers.[6] Prepare fresh aqueous dilutions before each experiment.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound in Different Aqueous Media at 37°C [7]

Aqueous MediumpHEquilibrium Solubility (mg/cm³)Stability Observation (24-hour period)
0.1 mol. dm⁻³ HCl1.046.2558No visible decomposition
Purified WaterNeutral22.3663Gradual decrease and near disappearance of the CH-proton signal
0.06 mol. dm⁻³ Na₃PO₄/HCl buffer6.822.2217Gradual decrease and near disappearance of the CH-proton signal

Table 2: Half-life of this compound Solution (80 µg/mL in saline) Under Daylight Exposure [8]

Experimental ConditionHalf-life
Unprotected infusion bag and tubing~20 minutes
Protection of infusion bag onlyMinor influence on half-life
Protection of infusion bag and tubing with a UV-filterSeveral days

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of SIN-1 Thermal Decay

This protocol is adapted from a study investigating the kinetics of peroxynitrite formation from SIN-1 decomposition.[12]

  • Preparation of SIN-1 Solution: Prepare a stock solution of SIN-1 in a suitable buffer (e.g., phosphate buffer, pH 7.6). The concentration should be chosen to give a measurable absorbance change.

  • Spectrophotometer Setup: Set up a UV/Vis spectrophotometer to record spectra over a relevant wavelength range (e.g., 250-450 nm) at time intervals.

  • Initiation of Decomposition: Add a known volume of the SIN-1 stock solution to the buffered solution in a cuvette to initiate the decomposition.

  • Data Acquisition: Immediately start recording the UV/Vis spectra at regular time intervals. The recorded spectra will represent the time-dependent superposition of the absorbance of SIN-1, SIN-1A, and SIN-1C.

  • Data Analysis: Analyze the changes in absorbance at specific wavelengths corresponding to the different species to determine the kinetics of SIN-1 decay.

Visualizations

Molsidomine_Activation_Pathway This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Metabolism (e.g., in liver) SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Spontaneous conversion (neutral pH) NO Nitric Oxide (NO) SIN1A->NO Oxidative decomposition SIN1C SIN-1C (Inactive) SIN1A->SIN1C

Caption: Metabolic activation of this compound to release Nitric Oxide.

SIN1_Decomposition_Workflow cluster_preparation Solution Preparation cluster_experiment Decomposition Experiment cluster_analysis Data Analysis A Prepare aqueous buffer (e.g., Phosphate buffer, pH 7.4) C Add SIN-1 to buffer under controlled conditions (temperature, aeration) A->C B Prepare SIN-1 stock solution B->C D Monitor NO release (e.g., NO electrode, Griess assay) C->D E Quantify NO concentration over time D->E F Determine rate of NO release E->F

Caption: Experimental workflow for monitoring SIN-1 decomposition.

Troubleshooting_Logic Start Inconsistent NO Release from SIN-1 Check_O2 Is the solution adequately aerated? Start->Check_O2 Check_pH Is the pH of the solution neutral? Check_O2->Check_pH Yes Aerate Aerate the solution or use O2-saturated buffer Check_O2->Aerate No Check_Purity Is the SIN-1 of high purity? Check_pH->Check_Purity Yes Adjust_pH Adjust and buffer the solution pH to ~7.4 Check_pH->Adjust_pH No Use_Pure_SIN1 Use high-purity SIN-1 and verify with HPLC Check_Purity->Use_Pure_SIN1 No End Consistent NO Release Check_Purity->End Yes Aerate->Check_pH Adjust_pH->Check_Purity Use_Pure_SIN1->End

Caption: Troubleshooting logic for inconsistent NO release from SIN-1.

References

Technical Support Center: Addressing Variability in Molsidomine's Effects in Different Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the effects of Molsidomine in different animal strains.

Troubleshooting Guides

Issue 1: Inconsistent Vasodilatory or Hemodynamic Responses to this compound

Question: We are observing significant variability in the blood pressure-lowering effect of this compound between different batches of the same rat strain and between Wistar and Sprague-Dawley rats. What could be the cause, and how can we troubleshoot this?

Answer:

Variability in the hemodynamic effects of this compound is a common challenge that can stem from several factors, ranging from the animal model itself to the experimental protocol. Here’s a step-by-step guide to help you identify and address the potential causes.

Potential Cause & Troubleshooting Steps:

  • Strain-Dependent Differences in Metabolism: this compound is a prodrug that is hepatically metabolized to its active form, SIN-1, which then releases nitric oxide (NO).[1] Different animal strains can have significant variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms.

    • Recommendation:

      • Be aware that Wistar rats have been shown to have higher basal and induced expression of certain CYP isoforms (e.g., CYP1A1, CYP1A2, CYP3A2) compared to Sprague-Dawley rats. This could lead to differences in the rate of this compound activation and, consequently, its hemodynamic effects.

      • If possible, conduct a pilot study to establish the dose-response curve for this compound in each specific strain you are using.

      • When reporting your findings, always specify the rat strain, substrain, and supplier, as genetic drift can occur even within the same strain from different vendors.

  • Genetic Variation in the Nitric Oxide Signaling Pathway: The vasodilatory effect of this compound is mediated by the NO-sGC-cGMP pathway. Genetic polymorphisms in the genes encoding for components of this pathway, such as soluble guanylate cyclase (sGC), could influence the response to this compound.

    • Recommendation:

      • While specific strain-dependent polymorphisms in the NO signaling pathway are not well-documented for this compound, be aware that such variations are known to exist and can impact cardiovascular studies.

      • If you observe a bimodal distribution in your response data (i.e., responders and non-responders), it might suggest an underlying genetic factor.

  • Experimental Protocol and Anesthesia: Anesthesia can significantly impact cardiovascular parameters and drug metabolism.[2] The type of anesthetic used, its depth, and the duration of anesthesia can all contribute to variability.

    • Recommendation:

      • Standardize your anesthesia protocol across all experimental groups.

      • Be aware that some anesthetics can have vasodilatory or cardiodepressant effects that may interact with this compound.

      • If feasible, consider using conscious, instrumented animals to eliminate the confounding effects of anesthesia.[3]

  • Animal Health and Stress: Underlying health issues or stress can alter the physiological response to this compound.

    • Recommendation:

      • Ensure all animals are healthy and properly acclimatized to the laboratory environment before the experiment.

      • Minimize stress during handling and drug administration.

Logical Relationship Diagram for Troubleshooting Inconsistent Hemodynamic Responses:

G Variability Inconsistent Hemodynamic Response Metabolism Strain-Dependent Metabolism Variability->Metabolism Signaling Genetic Variation in NO Pathway Variability->Signaling Protocol Experimental Protocol Variability->Protocol Health Animal Health/Stress Variability->Health Metabolism_Sol Action: Characterize dose-response for each strain. Metabolism->Metabolism_Sol Signaling_Sol Action: Consider underlying genetic factors for bimodal responses. Signaling->Signaling_Sol Protocol_Sol Action: Standardize anesthesia and consider conscious animal models. Protocol->Protocol_Sol Health_Sol Action: Ensure proper acclimatization and minimize stress. Health->Health_Sol

Caption: Troubleshooting inconsistent hemodynamic responses to this compound.

Issue 2: Unexpected or Lack of Efficacy in a New Animal Strain

Question: We have switched from using Wistar to Sprague-Dawley rats for our ischemia-reperfusion model and are not seeing the expected protective effects of this compound. Why might this be?

Answer:

Switching between animal strains, even those as closely related as Wistar and Sprague-Dawley rats, can introduce significant variability. The lack of efficacy in the new strain could be due to several factors.

Potential Cause & Troubleshooting Steps:

  • Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound could differ between the strains.

    • Recommendation:

      • Conduct a preliminary pharmacokinetic study in the new strain to determine the plasma concentrations of this compound and its active metabolite, SIN-1. This will help you ascertain if the drug is being absorbed and metabolized effectively.

      • Be aware that studies comparing Wistar and Sprague-Dawley rats have shown differences in the pharmacokinetics of other drugs, which could also apply to this compound.

  • Differences in Pathophysiology of the Disease Model: The underlying mechanisms of ischemia-reperfusion injury may differ subtly between the two strains, making one more or less responsive to a nitric oxide donor like this compound.

    • Recommendation:

      • Review the literature for any known differences between Wistar and Sprague-Dawley rats in the context of your specific disease model.

      • Characterize the baseline pathophysiology of the ischemia-reperfusion injury in both strains to identify any potential differences.

  • Dose-Response Relationship: The effective dose of this compound may not be the same across different strains.

    • Recommendation:

      • Perform a dose-ranging study in the new strain to determine the optimal therapeutic dose. It is possible that a higher or lower dose is required to achieve the desired effect.

Experimental Workflow for Adapting this compound to a New Animal Strain:

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Dose Optimization cluster_2 Phase 3: Efficacy Testing A Literature Review: Strain characteristics in disease model B Pilot Pharmacokinetic Study: Measure this compound & SIN-1 levels A->B C Dose-Ranging Study: Establish dose-response curve B->C D Full-Scale Efficacy Study: Using optimized dose C->D

Caption: Workflow for adapting this compound protocols to a new animal strain.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that undergoes hepatic metabolism to its active metabolite, 3-morpholino-sydnonimine (SIN-1).[1][4] SIN-1 then spontaneously decomposes to release nitric oxide (NO).[1] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] Elevated cGMP levels promote smooth muscle relaxation, resulting in vasodilation.[1]

Signaling Pathway of this compound's Action:

G This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: this compound's mechanism of action leading to vasodilation.

Q2: Are there known differences in this compound's pharmacokinetics between common laboratory animal species?

A2: Yes, while detailed comparative studies are limited, oral administration of this compound is generally well-absorbed in mice, rats, rabbits, dogs, and rhesus monkeys, with the majority of the dose excreted in the urine.[5] However, the rate of metabolism and elimination can vary between species. For instance, in dogs and rhesus monkeys, a small amount of radioactivity from labeled this compound was eliminated relatively slowly.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueReference
Bioavailability44-59%[6]
Time to Peak Plasma Concentration (tmax)1-2 hours[6]
Half-life of SIN-11-2 hours[6]
Protein Binding3-11%[6]
Route of Excretion>90% Urinary[6]

Q3: How might genetic differences between rat strains like Wistar and Sprague-Dawley affect this compound's efficacy?

A3: The primary way genetic differences between these strains can impact this compound's effects is through variations in drug metabolism. Studies have shown that the expression of key drug-metabolizing enzymes in the liver differs between these two strains.

Table 2: Comparison of Basal Hepatic Cytochrome P450 mRNA Expression in Wistar vs. Sprague-Dawley Rats

Cytochrome P450 IsoformRelative Expression (Wistar vs. Sprague-Dawley)
CYP1A1~8-fold higher in Wistar
CYP1A2~3-fold higher in Wistar
CYP3A2~2-fold higher in Wistar

Data extrapolated from studies on basal gene expression.

These differences in enzyme expression could lead to:

  • Faster activation of this compound in Wistar rats , potentially resulting in a more rapid onset of action or a greater peak effect at the same dose compared to Sprague-Dawley rats.

  • Altered duration of action , as the rate of metabolism can influence how long the active metabolite, SIN-1, is present in the circulation.

Q4: What are some key experimental considerations when using this compound in animal models of cardiovascular disease?

A4:

  • Dose Selection: The dose of this compound can significantly influence its effects. For example, in a mouse model of thrombosis, lower doses (1-30 mg/kg) offered moderate protection, while higher doses (50-100 mg/kg) provided more substantial protection.[7]

  • Route of Administration: this compound can be administered orally or intravenously. The choice of route will affect its pharmacokinetic profile.

  • Anesthesia: As mentioned in the troubleshooting guide, the choice of anesthetic is critical and can impact the hemodynamic effects of this compound.

  • Disease Model: The efficacy of this compound has been demonstrated in various models, including myocardial ischemia, thrombosis, and diabetic neuropathy.[8][9][10] The specific design of your disease model will influence the observed outcomes.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Diabetic Neuropathy in Wistar Rats

This protocol is based on a study by Nagakannan et al. (2020).[10]

1. Animals:

  • Male Wistar rats.

2. Induction of Diabetes:

3. Treatment Groups:

  • Control (non-diabetic).

  • Diabetic control.

  • Diabetic + this compound (5 mg/kg, p.o.).

  • Diabetic + this compound (10 mg/kg, p.o.).

4. Treatment Period:

  • 8 weeks.

5. Outcome Measures:

  • Behavioral Tests: Motor coordination, mechanical allodynia, mechanical hyperalgesia.

  • Electrophysiology: Nerve conduction velocity.

  • Biochemical Analysis (Sciatic Nerve Homogenate): Reduced glutathione, lipid peroxidation (malondialdehyde levels).

  • Histopathology: Sciatic nerve morphology.

Protocol 2: Assessment of this compound's Hemodynamic Effects in Conscious Dogs

This protocol is based on a study by Bassenge & Pohl (1985).[3]

1. Animals:

  • Chronically instrumented conscious dogs.

2. Surgical Instrumentation (under anesthesia prior to the experiment):

  • Implantation of catheters and flow probes to measure cardiovascular parameters.

3. Drug Administration:

  • Single intravenous (i.v.) bolus injection of this compound (100 µg/kg).

4. Outcome Measures:

  • Peripheral venous dilation.

  • Effective vascular compliance.

  • Central blood volume.

  • Left ventricular end-diastolic volume and pressure.

  • Large coronary artery diameter.

  • Coronary resistance.

This technical support center provides a starting point for addressing variability in this compound's effects. Careful consideration of the animal strain, experimental protocol, and underlying physiological factors is crucial for obtaining reliable and reproducible results.

References

Molsidomine in High-Throughput Screening: A Technical Support Guide to Avoiding Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate experimental artifacts when using Molsidomine in high-throughput screening (HTS). This compound's unique mechanism of action, involving its conversion to the active metabolite SIN-1 and subsequent release of nitric oxide (NO) and superoxide (B77818) (O₂⁻), presents specific challenges in various assay formats. This guide offers detailed protocols and data to ensure the accuracy and reliability of your screening results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is metabolized in the liver to its active form, 3-morpholino-sydnonimine (SIN-1).[1][2] SIN-1 is an unstable compound that spontaneously decomposes to release nitric oxide (NO), a key signaling molecule that relaxes vascular smooth muscle.[1][2] This mechanism makes this compound an effective vasodilator for treating conditions like angina pectoris.[1]

Q2: Why is this compound a concern in high-throughput screening (HTS)?

A2: The active metabolite of this compound, SIN-1, generates reactive species, namely nitric oxide (NO) and superoxide (O₂⁻).[2] These reactive molecules can interfere with various components of HTS assays, potentially leading to false-positive or false-negative results.[3][4] This interference can be particularly problematic in assays that rely on fluorescence, luminescence, or redox-sensitive reagents.[3]

Q3: What are the primary stability concerns when working with this compound?

A3: this compound is sensitive to light.[5] Exposure to daylight can lead to rapid degradation, with a reported half-life of about 20 minutes in unprotected solutions.[5] Therefore, it is crucial to protect this compound-containing solutions from light during storage and experimentation.

Q4: How does the generation of nitric oxide (NO) and superoxide by SIN-1 cause assay interference?

A4: Both nitric oxide and superoxide are reactive molecules that can interact with assay components. NO can react with fluorescent probes, leading to quenching or altered fluorescence.[2] Superoxide can interfere with luciferase-based assays and contribute to redox cycling, which generates reactive oxygen species like hydrogen peroxide (H₂O₂) that can non-specifically inhibit proteins.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Fluorescence-Based Assays

Possible Cause: Interference from nitric oxide (NO) generated by SIN-1, the active metabolite of this compound. NO can react with certain fluorophores, leading to fluorescence quenching or the formation of a fluorescent product, thus altering the assay signal.[2][7]

Troubleshooting Steps & Mitigation Strategies:

  • Run a "this compound-only" control: To confirm interference, run a control experiment with this compound in the assay buffer without the biological target. A significant change in the fluorescence signal will indicate direct interference.

  • Select a robust fluorescent probe: If possible, choose a fluorescent dye that is known to be less sensitive to reactive nitrogen species. Information on probe reactivity can often be found in the manufacturer's specifications or in the scientific literature.

  • Incorporate an NO scavenger: The inclusion of an NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), can help to quench the NO produced by SIN-1. It is important to validate that the scavenger itself does not interfere with the assay.

  • Perform a spectral scan: If your plate reader has the capability, perform a full spectral scan of your assay wells with and without this compound to identify any shifts in the excitation or emission spectra that could indicate interference.

Issue 2: Unexpected Inhibition or Activation in Luciferase-Based Reporter Assays

Possible Cause: The superoxide (O₂⁻) generated during the decomposition of SIN-1 can interfere with luciferase enzymes. Additionally, some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false signals.

Troubleshooting Steps & Mitigation Strategies:

  • Perform a counter-screen with purified luciferase: Test this compound directly against the purified luciferase enzyme used in your reporter assay. This will determine if this compound or its byproducts directly inhibit or enhance luciferase activity.[8]

  • Include a superoxide scavenger: The addition of superoxide dismutase (SOD) can help to mitigate the effects of superoxide.[9] Ensure that the formulation of SOD used is compatible with your assay conditions.

  • Use a dual-luciferase reporter system: Employing a dual-luciferase system with a primary experimental reporter and a secondary control reporter can help to normalize for non-specific effects, including those caused by this compound.[10]

  • Check for redox cycling: As this compound's metabolite generates reactive oxygen species, it can be considered a redox-cycling compound. Assays to detect hydrogen peroxide (H₂O₂) generation can be used as a counter-screen to identify such activity.[1]

Issue 3: High Rate of False Positives in Screens for Inhibitors of Thiol-Containing Proteins (e.g., Cysteine Proteases)

Possible Cause: this compound, through SIN-1, generates reactive oxygen and nitrogen species that can oxidize cysteine residues in proteins, leading to non-specific inhibition.[1] This is a common mechanism for pan-assay interference compounds (PAINS).

Troubleshooting Steps & Mitigation Strategies:

  • Include a reducing agent in the assay buffer: The presence of a reducing agent like dithiothreitol (B142953) (DTT) can help to maintain the reduced state of cysteine residues in the target protein. However, be aware that this compound's redox cycling can be enhanced in the presence of reducing agents, so this approach requires careful validation.[1]

  • Perform a thiol-reactivity assay: Use a probe that reacts with free thiols to assess whether this compound is depleting the available thiols in your assay, which would indicate non-specific reactivity.

  • Conduct a time-dependence of inhibition assay: True inhibitors will often show a time-dependent increase in inhibition, whereas non-specific reactive compounds may show rapid, time-independent inhibition.

  • Characterize the mechanism of inhibition: Perform detailed enzymatic assays to determine if the inhibition is reversible and competitive, which is more characteristic of a true inhibitor, or irreversible and non-competitive, which can be a hallmark of a reactive compound.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference(s)
Active Metabolite3-morpholino-sydnonimine (SIN-1)[1][2]
Bioavailability (oral)44% - 59%[11]
Plasma Half-life (this compound)1 - 2 hours[12]
Plasma Half-life (SIN-1)1 - 2 hours[11]
Time to Peak Plasma Concentration1 - 2 hours[11]
Protein Binding3% - 11%[11]
Light Stability (in solution)Half-life of ~20 minutes in daylight[5][13]

Table 2: Potential HTS Artifacts Associated with this compound and Mitigation Strategies

Artifact TypePotential MechanismAffected Assay TypesRecommended Mitigation Strategy
Fluorescence Interference NO-mediated quenching or alteration of fluorophores.Fluorescence Intensity, FRET, FPUse of NO-insensitive dyes, inclusion of NO scavengers (e.g., cPTIO).[2]
Luciferase Inhibition/Activation Superoxide-mediated effects on luciferase; direct enzyme interaction.Luciferase-based reporter assaysCounter-screen with purified luciferase, inclusion of superoxide dismutase (SOD).
Redox Cycling Generation of H₂O₂ through reaction with reducing agents (e.g., DTT).Assays containing reducing agentsH₂O₂ detection assay as a counter-screen.[1]
Non-specific Thiol Reactivity Oxidation of cysteine residues by reactive oxygen/nitrogen species.Assays with thiol-containing proteins (e.g., cysteine proteases)Thiol-reactivity assay, mechanism of inhibition studies.[14]

Experimental Protocols

Protocol 1: Counter-Screen for this compound Interference in a Fluorescence-Based Assay
  • Prepare this compound Serial Dilutions: Prepare a 2-fold serial dilution of this compound in your assay buffer, starting from the highest concentration used in your primary screen.

  • Prepare Control Wells: In a microplate, add the this compound dilutions to wells containing only the assay buffer and the fluorescent probe (without the biological target). Include wells with buffer and probe only as a negative control.

  • Incubate: Incubate the plate under the same conditions as your primary assay (temperature, time, and light protection).

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader using the same settings as your primary assay.

  • Analyze Data: Plot the fluorescence signal against the this compound concentration. A concentration-dependent change in fluorescence indicates interference.

Protocol 2: Counter-Screen for this compound Interference with Firefly Luciferase
  • Prepare Reagents: Reconstitute purified firefly luciferase and its substrate (D-luciferin) according to the manufacturer's instructions. Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Set up the Assay: In a white, opaque microplate, add the this compound dilutions to the assay buffer. Add a known concentration of purified firefly luciferase to each well.

  • Initiate the Reaction: Add the luciferase substrate to all wells to start the luminescent reaction.

  • Measure Luminescence: Immediately read the luminescence signal on a plate reader.

  • Analyze Data: Calculate the percent inhibition or activation of luciferase activity at each this compound concentration compared to the vehicle control. An IC₅₀ or EC₅₀ value can be determined to quantify the extent of interference.

Mandatory Visualization

Molsidomine_Metabolism_and_Artifact_Pathway This compound Metabolism and Potential for HTS Artifacts This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Metabolism (Liver) NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition Superoxide Superoxide (O₂⁻) SIN1->Superoxide Spontaneous Decomposition Fluorescence_Assay Fluorescence-Based Assays NO->Fluorescence_Assay Interference Thiol_Proteins Thiol-Containing Proteins NO->Thiol_Proteins Oxidation Luciferase_Assay Luciferase-Based Assays Superoxide->Luciferase_Assay Interference Superoxide->Thiol_Proteins Oxidation Redox_Cycling Redox Cycling Superoxide->Redox_Cycling Initiation False_Positive1 False Positive/ Negative Fluorescence_Assay->False_Positive1 False_Positive2 False Positive/ Negative Luciferase_Assay->False_Positive2 False_Positive3 False Positive Thiol_Proteins->False_Positive3 False_Positive4 False Positive Redox_Cycling->False_Positive4

This compound metabolism and pathways to HTS artifacts.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected this compound Interference Start Unexpected HTS Hit with this compound Check_Assay_Type Identify Assay Technology (Fluorescence, Luminescence, etc.) Start->Check_Assay_Type Fluorescence_Path Run 'this compound-only' Control (Protocol 1) Check_Assay_Type->Fluorescence_Path Fluorescence Luminescence_Path Perform Luciferase Counter-Screen (Protocol 2) Check_Assay_Type->Luminescence_Path Luminescence Thiol_Path Assess Thiol Reactivity Check_Assay_Type->Thiol_Path Thiol-based Interference_Confirmed Interference Confirmed? Fluorescence_Path->Interference_Confirmed Luminescence_Path->Interference_Confirmed Thiol_Path->Interference_Confirmed Mitigate Implement Mitigation Strategy: - Change probe/reagents - Add scavengers - Use orthogonal assay Interference_Confirmed->Mitigate Yes Valid_Hit Consider as Potential Valid Hit Interference_Confirmed->Valid_Hit No False_Positive Flag as Assay Artifact/ False Positive Mitigate->False_Positive

Workflow for troubleshooting this compound interference.

References

Managing the short half-life of Molsidomine's active metabolites in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molsidomine and its short-lived active metabolite, SIN-1.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in in vitro Experiments

Question: I am not observing the expected vasodilatory or signaling effects of this compound/SIN-1 in my cell culture or isolated tissue experiments. What could be the problem?

Answer: This is a common issue stemming from the instability of SIN-1 and the indirect action of this compound. Here are several potential causes and troubleshooting steps:

  • This compound Inactivity in vitro: this compound is a prodrug that requires enzymatic conversion in the liver to its active form, Linsidomine (SIN-1).[1][2] This conversion does not typically occur in isolated cell or tissue preparations.

    • Solution: Use SIN-1 directly for in vitro experiments. This compound is suitable for in vivo studies where hepatic metabolism occurs.[1][2]

  • SIN-1 Instability: SIN-1 has a short half-life in physiological solutions as it spontaneously decomposes to release nitric oxide (NO).[3]

    • Solution: Prepare fresh SIN-1 solutions immediately before each experiment. SIN-1 stock solutions can be prepared in water, aliquoted, and stored at -80°C for several months.[3] For experiments, thaw an aliquot and dilute it in the appropriate buffer or medium right before application.

  • Incorrect Solution Preparation: The stability and NO-releasing properties of SIN-1 can be pH-dependent.

    • Solution: Ensure the pH of your experimental buffer is physiological (around 7.4). SIN-1 decomposition is base-catalyzed.[3]

  • Presence of Scavengers: Components in your culture medium or buffer could be scavenging the released NO.

    • Solution: Be aware of potential NO scavengers in your experimental setup. For instance, hemoglobin is a known scavenger of NO.[4]

Issue 2: High Variability in Experimental Replicates

Question: My experimental results with SIN-1 show high variability between replicates. How can I improve consistency?

Answer: High variability often points to inconsistent SIN-1 activity due to its short half-life.

  • Staggered Treatment Application: If you are treating multiple wells or tissues simultaneously, the time delay between the first and last application can be significant relative to SIN-1's half-life.

    • Solution: For time-critical experiments, apply SIN-1 to each replicate individually and ensure the timing of subsequent steps is consistent for each.

  • Inconsistent Incubation Times: Small variations in incubation time can lead to large differences in the total amount of NO delivered.

    • Solution: Use a precise timer for all incubation steps. For longer-term effects, consider a continuous infusion setup if your system allows.

  • Stock Solution Degradation: Repeated freeze-thaw cycles of your SIN-1 stock solution can lead to degradation.

    • Solution: Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and its active metabolite SIN-1?

A1: The half-life of this compound and SIN-1 can vary depending on the biological system and conditions. The following table summarizes reported pharmacokinetic data.

Compound Species/Condition Half-Life (t½) Reference
This compoundHealthy Young Volunteers1.2 ± 0.1 hours[5]
This compoundHealthy Elderly Volunteers1.9 ± 0.2 hours[5]
This compoundPatients with Liver Cirrhosis13.1 ± 10.0 hours[3]
SIN-1Healthy Young Volunteers1.0 ± 0.08 hours[5]
SIN-1Healthy Elderly Volunteers1.8 ± 0.2 hours[5]
SIN-1Patients with Liver Disease7.5 ± 5.4 hours[3]
SIN-1In vitro (Physiological Buffer)Variable, rapid decomposition[3]

Q2: How does this compound exert its effects? What is the signaling pathway?

A2: this compound is a prodrug that is metabolized in the liver to its active form, SIN-1.[1][2] SIN-1 then spontaneously decomposes to release nitric oxide (NO).[1][2] NO, a potent vasodilator, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[1] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation.[6]

Molsidomine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active NO Binding GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

This compound's signaling pathway.

Q3: Can I use this compound for cell culture experiments?

A3: It is not recommended to use this compound for most standard cell culture experiments because the necessary enzymes for its conversion to the active metabolite SIN-1 are primarily found in the liver and are absent in most cell lines.[1][2] For in vitro studies, it is more appropriate and effective to use SIN-1 directly.

Q4: How should I prepare SIN-1 for my experiments?

A4: SIN-1 chloride is soluble in water and DMSO.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO.[3] Aliquot the stock solution into small, single-use volumes and store at -80°C to maintain stability for several months.[3]

  • Working Solution: Immediately before your experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed experimental buffer or cell culture medium. Use the working solution promptly after preparation.

Q5: How can I manage the short half-life of SIN-1 in longer-term animal studies?

A5: For in vivo experiments requiring sustained exposure to SIN-1's effects, a continuous infusion protocol is recommended.

  • Methodology: Utilize an osmotic minipump or a programmable infusion pump connected to a catheter implanted in the animal. This will ensure a constant and predictable delivery of the compound, overcoming the challenges of its short half-life.

  • Considerations: The concentration of the SIN-1 solution in the pump and the infusion rate should be carefully calculated based on the desired dose, the animal's weight, and the pump's specifications.

Experimental_Workflow_in_vivo cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model Surgery Surgical Implantation of Catheter and Pump Animal_Model->Surgery SIN1_Prep Prepare SIN-1 for Infusion Pump_Prep Prepare Infusion Pump SIN1_Prep->Pump_Prep Pump_Prep->Surgery Recovery Post-operative Recovery Surgery->Recovery Infusion Start Continuous Infusion Recovery->Infusion Monitoring Monitor Physiological Parameters (e.g., Blood Pressure) Infusion->Monitoring Sampling Collect Biological Samples (Blood, Tissue) Monitoring->Sampling Analysis Analyze Samples for Biomarkers (e.g., cGMP) Sampling->Analysis

References

Improving the delivery and targeting of Molsidomine in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the delivery and targeting of Molsidomine in preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during experiments with this compound.

Category 1: Formulation and Stability

Question: My this compound solution appears to be degrading, or I'm seeing inconsistent results. What could be the cause?

Answer: this compound stability can be compromised by several factors:

  • Light Sensitivity: this compound is sensitive to light. When prepared in an infusion bag and tubing for administration, it has a half-life of about 20 minutes if left unprotected on a sunny day.[1] It is critical to protect both the stock solution and the administration apparatus (e.g., infusion bags and tubing) from light, for instance by using aluminum foil or UV-filtering covers.[1]

  • pH-Dependent Stability: The stability of this compound in aqueous solutions is pH-dependent. It is considerably resistant to hydrolytic decomposition in acidic (pH 1.0), neutral (purified water), and slightly basic (pH 6.8) media over a 24-hour period at 37°C.[2] However, long-term storage in aqueous solutions is not recommended.

  • Excipient Incompatibility: Certain inactive ingredients can accelerate the decomposition of this compound. For example, formulations containing povidone have been shown to lead to decomposition, potentially due to peroxides found in the povidone.[3] When preparing custom formulations, it is crucial to assess the compatibility of all excipients.

Question: What is the recommended procedure for preparing this compound for in vivo administration?

Answer: For intravenous administration, this compound can be dissolved in saline (0.9% sodium chloride).[1] Given its light sensitivity, the infusion bag and tubing should be shielded from light.[1] For oral administration in preclinical models, this compound can be administered via gavage. The vehicle should be chosen based on the specific experimental design, with saline or water being common choices. Always prepare solutions fresh before use to minimize degradation.

Question: I am observing high inter-individual variability in my animal studies. Could this be related to the this compound formulation?

Answer: Yes, variability can stem from formulation issues. Inconsistent drug release from a poorly formulated oral preparation or degradation of an improperly stored solution can lead to variable plasma concentrations. Additionally, this compound undergoes a significant first-pass effect in the liver, which can vary between animals and may be influenced by age or liver function.[4] Using a well-characterized, stable formulation and ensuring consistent administration techniques are crucial for reducing variability.

Category 2: In Vitro Experiments

Question: How can I ensure consistent Nitric Oxide (NO) release from this compound in my cell culture experiments?

Answer: this compound is a prodrug and is relatively inactive by itself.[5] It requires enzymatic conversion, primarily by hepatic esterases, to its active metabolite, linsidomine (B1675546) (SIN-1).[5][6] SIN-1 then spontaneously decomposes at physiological pH to release NO.[6][7] If your cell culture system lacks the necessary enzymatic activity (e.g., non-hepatic cells), the conversion of this compound to SIN-1 may be inefficient, leading to inconsistent or low levels of NO release.

Question: My in vitro results with this compound are not meeting expectations. Should I use its active metabolite instead?

Answer: For most in vitro studies, it is highly recommended to use the active metabolite, SIN-1 (linsidomine), directly.[7][8] This bypasses the need for enzymatic activation and ensures a more direct and controllable release of NO in the cell culture medium.[6] SIN-1 is frequently used as an extracellular generator of peroxynitrite and NO for in vitro experiments.[6]

Category 3: In Vivo Preclinical Studies & Targeting

Question: What is a typical dose range for this compound in preclinical rodent models?

Answer: The dosage can vary significantly based on the animal model and the condition being studied. For example, in a study on endotoxemia in rats, a dose of 100 mg/kg of this compound was administered.[9] In studies of ischemic cardiac disease in dogs, doses were evaluated in a dose-dependent manner to prevent coronary thrombotic occlusion.[10] It is essential to perform dose-response studies to determine the optimal dose for your specific model and therapeutic goal.

Question: I am observing systemic hypotension in my animal model, which is confounding my results. How can I mitigate this?

Answer: this compound is a potent vasodilator, and systemic hypotension is a known hemodynamic effect.[11][12][13] This is a direct consequence of its mechanism of action—widespread NO release leading to smooth muscle relaxation.[5][14] To address this, consider:

  • Lowering the Dose: A dose-response study can help identify a therapeutic window where the desired local effect is achieved with minimal systemic blood pressure changes.

  • Targeted Delivery: This is the most effective strategy. By encapsulating this compound in a nanocarrier designed to accumulate at the target site (e.g., a tumor or an inflamed tissue), you can significantly reduce systemic exposure and off-target effects like hypotension.[15][16]

Question: How can I improve the delivery and targeting of this compound to a specific tissue, such as a tumor or an area of inflammation?

Answer: Improving targeted delivery requires advanced drug delivery systems. Nanoformulations offer a promising approach:

  • Passive Targeting: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which relies on the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[17]

  • Active Targeting: Nanocarriers can be functionalized with ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on target cells, further enhancing specificity.[18][19]

  • Nanoformulation Examples: Recently, this compound has been successfully encapsulated in liquid crystal nanoparticles (LCNPs).[15][16] These MD-LCNPs showed sustained release and efficacy in an animal model of varicose veins, demonstrating the potential of nanocarriers to improve this compound's therapeutic profile.[15][16] Other potential carriers include liposomes, polymeric nanoparticles, and solid-lipid nanoparticles.[19][20][21][22]

Quantitative Data from Preclinical and Clinical Studies

Table 1: Pharmacokinetic Parameters of this compound and SIN-1 (Human Data)
ParameterThis compoundSIN-1 (Active Metabolite)Reference(s)
Bioavailability (Oral) 44% - 60%-[4][11][23]
Time to Peak (tmax) 0.5 - 2 hours-[4][23]
Half-life (t½) 1 - 2 hours1 - 2 hours[4][23]
Plasma Protein Binding 3% - 11%-[4]
Volume of Distribution (Vd) ~1 L/kg (corresponds to body weight)-[23]
Elimination >90% renal (as metabolites)-[4]
Minimal Effective Plasma Conc. ~5 ng/mL (or 5 µg/L)-[23][24]
Table 2: Efficacy Data from a Preclinical Study in a Rat Model of Obstructive Jaundice and Endotoxemia
Treatment GroupEndotoxin (B1171834) Dose72-hour Survival RateReference
Saline3 mg/kg92%[9]
Saline10 mg/kg45%[9]
Saline15 mg/kg29%[9]
This compound (100 mg/kg) 3, 10, or 15 mg/kg100% [9]
This compound also significantly attenuated hepatocyte apoptosis and reduced caspase 3 activity compared to saline-treated controls.[9]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Efficacy Study

This protocol is adapted from the methodology used in the study by Curro et al. on cholestasis and endotoxemia in rats.[9]

Objective: To prepare and administer this compound to Sprague-Dawley rats.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Light-blocking material (e.g., aluminum foil)

  • Syringes and appropriate gavage or injection needles

  • Sprague-Dawley rats

Procedure:

  • Calculate the Required Dose: Based on the experimental design (e.g., 100 mg/kg), calculate the total amount of this compound needed for the number of animals in the treatment group.

  • Weighing: Accurately weigh the this compound powder in a light-protected environment.

  • Dissolution:

    • Add the weighed this compound powder to a sterile, light-protected container (e.g., a vial wrapped in aluminum foil).

    • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.

    • Vortex thoroughly until the this compound is completely dissolved.

  • Preparation for Administration:

    • Prepare the solution immediately before administration to ensure stability.

    • Draw the required volume of the this compound solution into a syringe. If not for immediate use, ensure the syringe is also protected from light.

  • Administration:

    • Administer the solution to the animal via the desired route (e.g., intraperitoneal injection or oral gavage). In the cited study, this compound was given 30 minutes prior to the endotoxin challenge.[9]

    • Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

Safety Note: Always handle this compound powder and solutions in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Protocol 2: Synthesis of this compound-Loaded Liquid Crystal Nanoparticles (MD-LCNPs)

This protocol is based on the methodology described by Kumar et al. for varicose vein treatment.[15][16]

Objective: To synthesize MD-LCNPs for improved, sustained delivery of this compound.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Tween-80 (Polysorbate 80)

  • Milli-Q water (or equivalent high-purity water)

  • Homogenizer (high-speed)

  • Water bath or heating block

Procedure:

  • Preparation of the Cubic-Phase Gel:

    • Melt a specific amount of Glyceryl monostearate (GMS) by heating it above its melting point.

    • Disperse the molten GMS in Milli-Q water containing Tween-80 as a stabilizer. The ratio of components is critical and should be optimized (e.g., based on the original paper's formulation).

    • Allow the mixture to cool, which will lead to the formation of a cubic-phase gel.

  • Loading this compound:

    • Dissolve the desired amount of this compound into the aqueous phase before it is mixed with the molten GMS. This ensures the drug is entrapped within the liquid crystalline structure as it forms.

  • Nanoparticle Formation:

    • Induce the disruption of the this compound-containing cubic-phase gel into nanoparticles. This is achieved by adding excess Milli-Q water to the gel.

    • Subject the diluted mixture to high-speed homogenization. The mechanical shear forces will break down the gel into nano-sized particles, forming a stable dispersion of MD-LCNPs.

  • Characterization (Crucial for Quality Control):

    • Particle Size and Polydispersity: Analyze the size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The cited study achieved an average size of 195 ± 55.94 nm.[15][16]

    • Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated within the nanoparticles, typically by separating the nanoparticles from the aqueous medium and measuring the concentration of free drug.

    • In Vitro Release Study: Perform a drug release study using a method like dialysis to characterize the release kinetics of this compound from the LCNPs over time. The goal is often to achieve a sustained release profile.[15]

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the metabolic activation of this compound and its subsequent signaling pathway.

Molsidomine_Pathway cluster_metabolism Metabolic Activation cluster_signaling Signaling Cascade This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) Active Metabolite This compound->SIN1 Hepatic Esterases NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Metabolic activation of this compound and the Nitric Oxide (NO) signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in a preclinical efficacy study of this compound.

experimental_workflow start Start: Acclimatize Animals model Induce Disease Model (e.g., Endotoxemia) start->model randomize Randomize into Groups (Control vs. This compound) model->randomize prepare Prepare this compound Solution (Fresh, Light-Protected) randomize->prepare administer Administer Vehicle (Control) or this compound (Treatment) prepare->administer challenge Apply Experimental Challenge (e.g., Administer Endotoxin) administer->challenge monitor Monitor Animals (Survival, Clinical Signs) challenge->monitor collect Collect Samples at Endpoint (Blood, Tissue) monitor->collect analyze Analyze Endpoints (Biomarkers, Histology) collect->analyze end End: Data Analysis & Conclusion analyze->end delivery_strategy cluster_0 Conventional Delivery cluster_1 Targeted Delivery Strategy cluster_2 Improved Outcomes conventional Standard this compound (Oral/IV) systemic Systemic Exposure conventional->systemic nano Encapsulation in Nanocarrier (e.g., LCNP) conventional->nano Improvement effects Therapeutic Effect (e.g., Vasodilation) systemic->effects side_effects Off-Target Effects (e.g., Hypotension) systemic->side_effects passive Passive Targeting (EPR Effect) nano->passive active Active Targeting (Ligand Conjugation) nano->active targeted_release Targeted Accumulation & Sustained Release passive->targeted_release active->targeted_release improved_efficacy Increased Efficacy at Target Site targeted_release->improved_efficacy reduced_toxicity Reduced Systemic Toxicity targeted_release->reduced_toxicity

References

Troubleshooting unexpected cardiovascular responses to Molsidomine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Molsidomine in their cardiovascular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's cardiovascular effects?

This compound is a prodrug that is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1). SIN-1 is unstable and spontaneously decomposes to release nitric oxide (NO), a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels promote smooth muscle relaxation, resulting in vasodilation, reduced preload and afterload, and decreased myocardial oxygen demand.[1][2]

Q2: What are the expected dose-dependent hemodynamic responses to this compound?

Generally, this compound administration leads to a dose-dependent decrease in blood pressure and a reduction in cardiac preload. Heart rate may show a slight reflex increase or remain unchanged at therapeutic doses.[1] Higher doses are associated with a more pronounced and prolonged reduction in blood pressure.

Q3: My experiment shows a hypertensive response to this compound. Is this possible?

While counterintuitive, a hypertensive effect has been observed under specific experimental conditions. In a study using spontaneously hypertensive rats (SHR), chronic administration of this compound led to an increase in blood pressure. This paradoxical effect is thought to be related to the pro-oxidant activity of SIN-1, which can generate superoxide (B77818) in addition to nitric oxide. In a model of established hypertension with underlying oxidative stress, the superoxide-generating properties of SIN-1 may overwhelm the vasodilatory effects of NO, leading to a net pressor response.

Q4: I am observing a weaker than expected vasodilatory response. What could be the cause?

Several factors could contribute to a diminished vasodilatory effect:

  • Drug Degradation: this compound solutions are sensitive to light and can degrade, leading to a loss of potency.[3] Ensure that all solutions are freshly prepared and protected from light during storage and experimentation.

  • Peroxynitrite Formation: The active metabolite of this compound, SIN-1, can produce both nitric oxide (NO) and superoxide (O₂⁻). These can react to form peroxynitrite (ONOO⁻), a potent oxidant that can impair vascular function and does not directly cause vasodilation.[4][5][6] The balance between NO and superoxide release can be influenced by the local biochemical environment.

  • Tolerance: While this compound is known for its low potential to induce tolerance compared to traditional nitrates, prolonged exposure in some experimental systems might lead to desensitization of the sGC pathway.[7]

Q5: Can this compound affect myocardial contractility?

The primary effect of this compound is on vascular tone rather than directly on myocardial contractility. However, by reducing preload and afterload, it can indirectly improve myocardial performance, especially in models of heart failure. Some studies have reported that this compound does not significantly alter heart rate or contractility.[2] Conversely, one study using a Langendorff heart model found that a metabolite of this compound, SIN-1A, markedly elevated left ventricular systolic pressure and contractility.[8]

Q6: Are there any known pro-arrhythmic or anti-arrhythmic effects of this compound?

This compound has been shown to have protective effects against ischemia-reperfusion induced ventricular fibrillation.[1] This anti-arrhythmic effect is likely linked to its ability to improve myocardial oxygen supply and reduce ischemic injury. However, in one study, this compound was observed to prolong ventricular tachycardia duration.[8] Therefore, its effect on arrhythmias may be context-dependent.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Vasomotor Responses in Aortic Ring Assays
Symptom Possible Cause Troubleshooting Steps
Paradoxical Vasoconstriction High concentration of SIN-1 leading to peroxynitrite formation and endothelial dysfunction.1. Perform a full dose-response curve to identify the optimal concentration for vasodilation. 2. Include a superoxide scavenger (e.g., SOD) in a parallel experiment to determine if the effect is superoxide-dependent. 3. Measure markers of oxidative stress in the tissue bath.
Weak or Absent Vasodilation 1. Degradation of this compound/SIN-1 solution. 2. Endothelial damage during aortic ring preparation. 3. Desensitization of soluble guanylate cyclase.1. Prepare fresh solutions of this compound or SIN-1 for each experiment and protect them from light. 2. Verify endothelial integrity by testing the response to an endothelium-dependent vasodilator (e.g., acetylcholine) before adding this compound. 3. Include a positive control with a direct sGC activator (e.g., BAY 41-2272) to check the functionality of the downstream pathway.
High Variability Between Rings Inconsistent preparation technique leading to variable endothelial integrity or smooth muscle viability.1. Standardize the dissection and mounting procedure for aortic rings. 2. Ensure consistent tension is applied to all rings. 3. Increase the number of replicates for each experimental condition.
Issue 2: Unexpected Hemodynamic Effects in In Vivo Experiments
Symptom Possible Cause Troubleshooting Steps
Hypertension Pro-oxidant effects of SIN-1 in a model with pre-existing high oxidative stress.1. Measure baseline levels of oxidative stress markers in your animal model. 2. Co-administer an antioxidant to see if it reverses the hypertensive effect. 3. Test a lower dose range of this compound.
Excessive Hypotension and Tachycardia Dose is too high for the specific animal model or strain.1. Perform a dose-response study to determine the optimal therapeutic window. 2. Monitor heart rate and blood pressure continuously. 3. Consider a slower infusion rate if administering intravenously.
Lack of Significant Blood Pressure Lowering 1. Insufficient dose. 2. Rapid metabolism or clearance of the drug. 3. Compensatory neurohormonal activation.1. Increase the dose of this compound. 2. Measure plasma concentrations of this compound and its metabolites. 3. Consider co-administration of autonomic nervous system blockers to unmask the direct vascular effects.

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in Humans with Coronary Artery Disease

ParameterDoseRouteChange from BaselineReference
Systolic Blood Pressure6 mgOral-8.4% at 1 hour[9]
Systolic Blood Pressure6 mgOralFell by 41 mmHg (22%)[10]
Heart Rate2 mgIVUnchanged
Left Ventricular End-Diastolic Pressure2 mgIVSignificantly reduced
Pulmonary Capillary Pressure6 mgOral~ -30% for up to 8 hours[9]

Table 2: Effects of this compound in Animal Models

Animal ModelDoseRouteKey FindingReference
Anesthetized Dogs0.5 mg/kgIVDecreased preload, stroke volume, and cardiac output for over 2 hours.
Conscious Dogs100 µg/kgIVIncreased large coronary artery diameter by up to 7%.
Spontaneously Hypertensive Rats30 mg/kg/day for 1 weekOralIncreased Mean Arterial Pressure by 14%.
Anesthetized Dogs (Ischemia/Reperfusion)0.05 mg/kg bolus + 0.5 µg/kg/min infusionIVReduced incidence of ventricular fibrillation.[1]

Experimental Protocols

Langendorff Isolated Heart Perfusion Protocol

This protocol is adapted for assessing the direct cardiac effects of this compound.

  • Apparatus Setup: Assemble a Langendorff apparatus with a constant pressure or constant flow perfusion system. The perfusate should be a modified Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Heart Excision: Anesthetize the animal (e.g., rat, rabbit) and administer heparin. Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Identify the aorta and carefully cannulate it with a perfusion cannula, avoiding the introduction of air bubbles. Secure the aorta to the cannula with a suture.

  • Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion through the aorta. The perfusate will close the aortic valve and enter the coronary arteries, perfusing the myocardium.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded. A latex balloon connected to a pressure transducer can be inserted into the left ventricle to measure isovolumetric contractions.

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done as a bolus injection into the perfusion line or as a continuous infusion.

  • Data Acquisition: Continuously record hemodynamic parameters throughout the experiment. At the end of the experiment, the heart can be processed for biochemical or histological analysis.

Ex Vivo Aortic Ring Vasoreactivity Assay

This assay is used to evaluate the direct effect of this compound on vascular tone.

  • Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue from the aorta. Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). After equilibration, test the viability of the rings by inducing a contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl). Once a stable contraction is achieved, assess endothelial integrity by adding an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Drug Administration: After washing out the test drugs, pre-contract the aortic rings again with the chosen vasoconstrictor. Once a stable plateau is reached, add cumulative concentrations of this compound or SIN-1 to the organ bath to generate a dose-response curve.

  • Data Analysis: Record the changes in isometric tension. The relaxation response is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Visualizations

Molsidomine_Metabolism_and_Action This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) Active Metabolite This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated sGC Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation Promotes SIN1_Dual_Pathway cluster_0 SIN-1 Decomposition cluster_1 Primary Signaling Pathway cluster_2 Alternative Pathway (Potential for Unexpected Effects) SIN1 SIN-1 NO Nitric Oxide (NO) SIN1->NO Superoxide Superoxide (O₂⁻) SIN1->Superoxide Vasodilation Vasodilation (Expected Effect) NO->Vasodilation Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Oxidative_Stress Oxidative Stress & Endothelial Dysfunction Peroxynitrite->Oxidative_Stress Troubleshooting_Workflow Start Unexpected Cardiovascular Response Observed Check_Solution Verify Drug Solution Integrity (Freshly prepared? Protected from light?) Start->Check_Solution Check_System Assess Experimental System Viability (Endothelial integrity? sGC functionality?) Start->Check_System Consider_Dose Evaluate Dose-Response Relationship (Is the dose in the optimal range?) Start->Consider_Dose Hypothesis Formulate Hypothesis: 1. Drug Degradation 2. System Dysfunction 3. Suboptimal Dose 4. Peroxynitrite Effect Check_Solution->Hypothesis Check_System->Hypothesis Consider_Dose->Hypothesis Consider_Oxidative_Stress Investigate Role of Oxidative Stress (Measure ROS/RNS? Use scavengers?) Action Modify Protocol Based on Hypothesis Consider_Oxidative_Stress->Action Hypothesis->Consider_Oxidative_Stress

References

Molsidomine Dose-Response in ST-Segment Depression: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Molsidomine in mitigating myocardial ischemia, this technical support center provides essential guidance. Here, you will find concise troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized dose-response data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and queries that may arise during the experimental process.

Question Answer & Troubleshooting Guide
Why am I observing high variability in ST-segment depression reduction at the same this compound dose? Possible Causes: - Inter-individual metabolic differences: this compound is a prodrug that is hepatically metabolized to its active form, SIN-1.[1][2] Genetic polymorphisms in liver enzymes can lead to varied rates of activation. - Concomitant medications: Drugs that induce or inhibit hepatic enzymes may alter this compound's metabolism. - Baseline ST-segment variability: The degree of ST depression can fluctuate based on the patient's underlying condition and autonomic tone. Troubleshooting: - Pharmacokinetic analysis: Measure plasma concentrations of this compound and its active metabolite, SIN-1, to correlate with pharmacodynamic effects.[3] - Standardized protocols: Ensure strict adherence to exercise protocols (e.g., Bruce protocol) to minimize variability in myocardial oxygen demand.[4] - Baseline stabilization: Allow for an adequate rest period before baseline ECG measurements to ensure a stable reading.
My ECG readings are showing significant artifacts. How can I minimize this? Possible Causes: - Patient movement: Shivering, muscle tremors, or patient repositioning can introduce motion artifacts.[5][6] - Poor electrode contact: Dry electrodes, oily skin, or excessive hair can lead to a wandering baseline or electrical interference. - Electromagnetic interference: Nearby electrical equipment can cause 50/60 Hz interference.[7][8] Troubleshooting: - Patient preparation: Ensure proper skin preparation (shaving, cleaning with alcohol) and use fresh, high-quality electrodes. - Secure lead placement: Use stress-test specific lead placements (e.g., Mason-Likar) and secure cables to minimize movement.[9] - Minimize external interference: Turn off non-essential electrical equipment in the vicinity of the ECG machine.[5]
The observed effect of this compound on ST-segment depression is less than expected based on published data. Possible Causes: - Inadequate dosage: The dose may be too low to elicit a significant therapeutic response. - Drug formulation: The bioavailability can differ between immediate-release and sustained-release formulations.[10] - Timing of measurement: The peak effect of oral this compound is typically observed 30-60 minutes post-administration.[1] Measurements outside this window may not capture the maximal effect. Troubleshooting: - Dose-titration study: Conduct a dose-escalation study to determine the optimal dose for your experimental model. - Pharmacokinetic sampling: Correlate ECG measurements with plasma concentrations of the active metabolite, SIN-1.[2] - Standardize timing: Ensure that post-dose ECG measurements are consistently taken at the expected time of peak drug effect.
Are there any known contraindications or safety concerns I should be aware of during my experiments? Key Considerations: - Hypotension: As a vasodilator, this compound can cause a drop in blood pressure, particularly at higher doses.[11] - Headache: This is a common side effect, especially with higher doses.[12] - Contraindications: Be aware of absolute and relative contraindications to exercise stress testing, such as acute myocardial infarction, unstable angina, and severe aortic stenosis.[9] Experimental Precautions: - Continuous monitoring: Monitor blood pressure and heart rate throughout the experiment. - Symptom reporting: Establish clear protocols for subjects to report any adverse effects, such as dizziness or severe headache. - Emergency preparedness: Have appropriate medical support and equipment available in case of an adverse event.

Data Presentation: Dose-Response of this compound on ST-Segment Depression

The following tables summarize the quantitative effects of different doses of this compound on ST-segment depression as reported in various clinical studies.

Table 1: Oral Administration of this compound

Dose Study Population Key Findings on ST-Segment Depression Reference
2 mg22 patients with coronary diseaseReduced from an average of 0.22 mV to 0.09 mV during maximal exercise.[13]
2 mg12 patients with coronary artery disease43% reduction in the magnitude of ST depression compared to placebo.[14]
2 mg (3x daily)14 patients with stable anginaStatistically significant reduction for up to six hours during treadmill exercise.[15]
2 mg, 4 mg, 6 mg12 patients with coronary artery disease2 mg: Reduced from 18.0 mm to 8.1 mm. 6 mg: Reduced from 16.2 mm to 6 mm. 4 mg and 6 mg showed a significant reduction after 5 hours.[11]
8 mg (sustained-release)Patients with stable anginaReductions of 74% at 1 hour and 31% at 8 hours post-administration.[10]
16 mg (prolonged-release)533 patients with stable anginaSignificantly improved exercise test parameters compared to placebo.[16]

Table 2: Intravenous Administration of this compound

Dose Study Population Key Findings on ST-Segment Depression Reference
0.03 mg/kg6 patients with stable anginaReduced electrocardiographically measured ST-segment depression during exercise-induced angina.[15]

Experimental Protocols

A detailed methodology for a typical clinical study investigating the effect of this compound on exercise-induced ST-segment depression is outlined below.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study design is often employed.

  • Each patient serves as their own control, receiving both this compound and a placebo during different phases of the trial, separated by a washout period.

2. Patient Population:

  • Patients with a documented history of stable angina pectoris and reproducible exercise-induced ST-segment depression.

  • Exclusion criteria should include recent myocardial infarction, unstable angina, and other contraindications to exercise stress testing.[9]

3. Intervention:

  • Administration of a single oral dose of this compound (e.g., 2 mg, 4 mg, or 8 mg) or a matching placebo.

  • The drug is typically administered 60 minutes before the exercise test to coincide with peak plasma concentrations.[1]

4. Exercise Stress Testing:

  • Protocol: The Bruce protocol is a commonly used standardized treadmill test.[4]

  • ECG Monitoring: Continuous 12-lead ECG monitoring is performed before, during, and for at least 5-10 minutes after the exercise test.[17]

  • Measurements:

    • Heart rate and blood pressure are recorded at rest, at the end of each exercise stage, and during recovery.

    • ST-segment depression is measured 80 milliseconds after the J-point.[17]

  • Endpoints: The test is terminated upon reaching maximal exertion, the onset of limiting symptoms (e.g., severe chest pain, dizziness), or the appearance of predefined ECG abnormalities or hemodynamic instability.[9]

5. Data Analysis:

  • The primary endpoint is typically the change in the magnitude of ST-segment depression at a comparable workload or at peak exercise between the this compound and placebo treatments.

  • Secondary endpoints may include time to onset of angina, time to onset of 1 mm ST-segment depression, and total exercise duration.

Mandatory Visualizations

This compound Signaling Pathway

Molsidomine_Pathway cluster_metabolism Hepatic Metabolism cluster_signaling Vascular Smooth Muscle Cell This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 NO Nitric Oxide (NO) SIN1->NO Spontaneous conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: this compound is converted to its active metabolite SIN-1, which releases nitric oxide, activating the cGMP pathway and causing vasodilation.

Experimental Workflow for a this compound Clinical Trial

Molsidomine_Workflow Start Patient Recruitment (Stable Angina) Screening Screening & Baseline Exercise ECG Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB ExerciseECG_1 Post-Dose Exercise ECG GroupA->ExerciseECG_1 GroupB->ExerciseECG_1 Washout Washout Period Crossover Crossover Washout->Crossover GroupA_Placebo Group A: Placebo Crossover->GroupA_Placebo GroupB_this compound Group B: This compound Crossover->GroupB_this compound ExerciseECG_2 Post-Dose Exercise ECG GroupA_Placebo->ExerciseECG_2 GroupB_this compound->ExerciseECG_2 ExerciseECG_1->Washout Analysis Data Analysis: Compare ST Depression ExerciseECG_2->Analysis

Caption: A typical crossover clinical trial workflow for evaluating this compound's effect on exercise-induced ST-segment depression.

References

Effect of concomitant medications on Molsidomine's efficacy in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molsidomine and its concomitant medications in various research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how do concomitant medications influence it?

A1: this compound is a prodrug that is metabolized in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[1] SIN-1 is an unstable compound that non-enzymatically releases nitric oxide (NO).[1] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels cause vasodilation and inhibit platelet aggregation.

Concomitant medications can interfere with this pathway. For instance, phosphodiesterase-5 (PDE5) inhibitors like sildenafil (B151) also increase cGMP levels, but by inhibiting its breakdown. This can lead to a synergistic effect on vasodilation. Other drugs may affect this compound's metabolism or counteract its vasodilatory effects.

Q2: I am not observing the expected synergistic hypotensive effect when co-administering this compound and a PDE5 inhibitor in my rat model of pulmonary hypertension. What could be the issue?

A2: While a synergistic effect on systemic blood pressure is often expected, studies in chronic hypoxic rat models of pulmonary hypertension have shown that combining this compound and sildenafil did not produce an additional reduction in right ventricular systolic pressure compared to this compound alone.[2]

Troubleshooting:

  • Animal Model: Ensure your model is appropriate. The lack of synergy has been specifically noted in chronic hypoxic pulmonary hypertension models.[2]

  • Dosage: Check your dosages. One study used this compound at 15 mg/kg/day and sildenafil at 10 mg/kg/day.[2]

  • Measurement Timepoint: The effects of this compound can be time-dependent. Ensure your measurements are taken at the appropriate time after administration.

  • Efficacy of Individual Drugs: Confirm that each drug is producing its expected effect when administered alone in your model.

Q3: My in vitro platelet aggregation assay is showing variable results with this compound's active metabolite, SIN-1. What are the common pitfalls?

A3: In vitro platelet aggregation assays can be sensitive to a variety of factors.

Troubleshooting:

  • Metabolite Activity: Remember that this compound itself is largely inactive in vitro; its active metabolite, SIN-1, is what inhibits platelet aggregation.[1]

  • Agonist Concentration: The concentration of the platelet aggregation agonist (e.g., ADP, collagen, platelet-activating factor) is critical. A higher threshold concentration of the agonist may be required to induce irreversible aggregation in the presence of SIN-1.[3]

  • Plasma Preparation: The preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP) is a critical step. Ensure consistent centrifugation speeds and times to obtain reproducible platelet counts.

  • Incubation Time: Pre-incubation of PRP with SIN-1 before adding the agonist is necessary. The duration of this pre-incubation can influence the results.

Q4: I am investigating the combined effect of this compound and an antiplatelet agent in a laser-induced thrombosis model and the results are not consistent. What should I check?

A4: The laser-induced thrombosis model is a powerful tool, but requires precise control over several parameters.

Troubleshooting:

  • Laser Parameters: The power and duration of the laser pulse are critical for inducing a consistent level of endothelial injury. Variations in these parameters will lead to variability in thrombus formation.

  • Vessel Selection: Ensure you are consistently targeting vessels of a similar diameter (e.g., 20-30 microns) as vessel size can influence thrombus dynamics.[4]

  • Drug Administration: The route and timing of drug administration relative to the laser injury are crucial. For example, some studies administer drugs orally or intravenously before the experiment.[5]

  • Data Quantification: The method used to quantify thrombus size and stability should be consistent across all experiments.

Data on Concomitant Medications with this compound

The following tables summarize quantitative data from studies investigating the effects of concomitant medications on this compound's efficacy.

Table 1: Effect of this compound and Sildenafil on Pulmonary Hypertension in Chronic Hypoxic Rats [2]

Treatment GroupRight Ventricular Systolic Pressure (mmHg)
Normoxia (Control)25 ± 1
Hypoxia (Vehicle)45 ± 2
Hypoxia + Sildenafil (10 mg/kg/day)35 ± 2
Hypoxia + this compound (15 mg/kg/day)33 ± 1
Hypoxia + Sildenafil + this compound34 ± 1*

*p < 0.05 compared to Hypoxia (Vehicle)

Table 2: Effect of this compound in Combination with Antiplatelet and Other Vasoactive Agents in a Rat Laser-Induced Thrombosis Model [4]

Drug CombinationEffect on Thrombus Formation
This compound + IloprostStrong additive antithrombotic effect
This compound + FraxiparinAdditive antithrombotic effect
This compound + Thromboxane Receptor AntagonistSlight but non-significant additive effect
This compound + Aspisol (Aspirin)No additive effect at minimal effective doses

Signaling Pathways and Experimental Workflows

Molsidomine_Pathway This compound This compound Liver Liver Metabolism This compound->Liver SIN1 Linsidomine (SIN-1) (Active Metabolite) Liver->SIN1 NO Nitric Oxide (NO) SIN1->NO Non-enzymatic release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation cGMP->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition cGMP->Platelet_Inhibition Leads to GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil (PDE5 Inhibitor) Sildenafil->PDE5 Inhibits

Caption: this compound's mechanism of action and interaction with PDE5 inhibitors.

Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Groups cluster_measurement Data Collection & Analysis Model_Prep Induce Disease Model (e.g., Chronic Hypoxia) Vehicle Vehicle Control Model_Prep->Vehicle This compound This compound Model_Prep->this compound Concomitant Concomitant Drug Model_Prep->Concomitant Combination This compound + Concomitant Drug Model_Prep->Combination Measurement Physiological Measurement (e.g., Blood Pressure, Thrombosis) Vehicle->Measurement This compound->Measurement Concomitant->Measurement Combination->Measurement Analysis Statistical Analysis Measurement->Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

1. Chronic Hypoxia-Induced Pulmonary Hypertension in Rats

  • Objective: To evaluate the effect of this compound and a concomitant medication (e.g., sildenafil) on the development of pulmonary hypertension.

  • Animal Model: Male Wistar rats.

  • Protocol:

    • Induction of Hypoxia: Place rats in a hypoxic chamber with an oxygen concentration of 10% for 2 to 4 weeks. Control animals are kept in normoxic conditions (room air).

    • Drug Administration:

      • This compound (e.g., 15 mg/kg/day) and/or sildenafil (e.g., 10 mg/kg/day) can be administered in the drinking water.[2]

      • Prepare fresh drug solutions daily.

      • Treatment groups typically include: Normoxia + Vehicle, Hypoxia + Vehicle, Hypoxia + this compound, Hypoxia + Sildenafil, and Hypoxia + this compound + Sildenafil.

    • Hemodynamic Measurements:

      • After the treatment period, anesthetize the rats.

      • Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Hypertrophy Assessment:

      • Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

      • Calculate the ratio of RV weight to LV+S weight (Fulton's Index) and the ratio of RV weight to body weight as indices of right ventricular hypertrophy.

  • Key Considerations:

    • Monitor the animals' food and water intake to ensure proper drug dosage.

    • Ensure the hypoxic chamber maintains a stable oxygen concentration.

2. Laser-Induced Thrombosis in Rat Mesenteric Arterioles

  • Objective: To assess the antithrombotic effects of this compound alone and in combination with other antiplatelet agents.

  • Animal Model: Male Wistar rats.

  • Protocol:

    • Animal Preparation: Anesthetize the rat and exteriorize a loop of the mesentery for microscopic observation.

    • Drug Administration: Administer this compound (e.g., 50 mg/kg orally) and/or the concomitant drug at the desired dose and route.[5]

    • Thrombus Induction:

      • Select a mesenteric arteriole (15-25 µm diameter) for injury.

      • Use an argon laser to induce endothelial damage and initiate thrombus formation.

    • Observation and Quantification:

      • Record the formation of the thrombus using a video camera attached to the microscope.

      • Quantify the antithrombotic effect by measuring parameters such as the time to thrombus formation, the maximum size of the thrombus, and the time to vessel occlusion.

  • Key Considerations:

    • The laser power and pulse duration must be carefully standardized to ensure reproducible injury.

    • Maintain the mesenteric tissue in a physiological solution to prevent dehydration.

3. In Vitro Platelet Aggregation Assay

  • Objective: To determine the direct inhibitory effect of this compound's active metabolite (SIN-1) on platelet aggregation.

  • Sample: Human or animal platelet-rich plasma (PRP).

  • Protocol:

    • PRP Preparation:

      • Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

      • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

      • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

    • Aggregation Measurement:

      • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

      • Pre-incubate PRP with different concentrations of SIN-1 or the vehicle control at 37°C for a defined period (e.g., 2-5 minutes).

      • Add a platelet agonist (e.g., ADP, collagen, or platelet-activating factor) to induce aggregation.

      • Record the change in light transmission over time.

    • Data Analysis:

      • Determine the maximum percentage of platelet aggregation for each condition.

      • Calculate the IC50 value for SIN-1 (the concentration that inhibits 50% of platelet aggregation).

  • Key Considerations:

    • This compound is inactive in this assay; SIN-1 must be used.

    • The choice and concentration of the agonist will significantly impact the results.

References

Linear dose-effect relationship of Molsidomine with counterclockwise hysteresis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Molsidomine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Question: We are observing a delayed onset of the vasodilatory effect of this compound in our in vitro aortic ring assay compared to other nitric oxide (NO) donors. Is this expected?

Answer: Yes, a delayed onset of action for this compound is expected. This compound is a prodrug and must first be metabolized to its active form, linsidomine (B1675546) (SIN-1), which then spontaneously releases nitric oxide (NO).[1][2] This metabolic activation step introduces a time lag before the vasodilatory effects are observed. The peak effects of this compound are typically seen 30 to 60 minutes after oral administration and around 15 minutes after intravenous administration.[2] In contrast, direct NO donors will have a more immediate effect.

Question: Our experimental results show a greater pharmacological effect (e.g., vasodilation) at a specific plasma concentration of this compound during the elimination phase compared to the same concentration during the absorption phase. What could explain this phenomenon?

Answer: This observation is known as counterclockwise hysteresis and is a characteristic pharmacokinetic/pharmacodynamic property of this compound. This phenomenon is attributed to the time required for the metabolic conversion of this compound to its active metabolite, SIN-1, and the subsequent release of nitric oxide. As a result, the peak effect of the drug occurs after the peak plasma concentration of the parent drug, leading to a greater effect for a given plasma concentration during the declining phase.

Question: We are experiencing high variability in our platelet aggregation inhibition assay with this compound. What are the potential causes and solutions?

Answer: High variability in platelet aggregation assays can arise from several factors. Here are some common issues and troubleshooting tips:

  • Pre-analytical Variables:

    • Blood Collection: Ensure atraumatic venipuncture and use the correct anticoagulant (typically 3.2% sodium citrate). The blood-to-anticoagulant ratio should be 9:1.[3]

    • Sample Handling: Process blood samples promptly after collection. Avoid vigorous vortexing, which can prematurely activate platelets.[3] Maintain a constant temperature of 37°C throughout the assay.[3]

  • Analytical Variables:

    • Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent level (e.g., 200-300 x 10^9/L).[3]

    • Reagent Quality: Ensure the quality and stability of your this compound and agonist stock solutions. Multiple freeze-thaw cycles can degrade the compounds.[3]

    • Incubation Time: Allow for a sufficient pre-incubation period of the platelets with this compound before adding the agonist to allow for its conversion to SIN-1 and subsequent NO release.

Question: We are having trouble detecting a consistent increase in cyclic GMP (cGMP) levels in our cultured vascular smooth muscle cells after treatment with this compound. What can we do to troubleshoot this?

Answer: Measuring cGMP can be challenging. Here are some potential issues and solutions:

  • Cell Culture Conditions: Ensure your vascular smooth muscle cells are healthy and not overly confluent, as this can affect their responsiveness.

  • Metabolic Activation: Remember that this compound requires metabolic activation. If your cell culture system lacks the necessary enzymes to convert this compound to SIN-1, you may not see a significant cGMP increase. Consider using the active metabolite, SIN-1, directly in your experiments.

  • Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. To enhance the signal, you can pre-incubate your cells with a broad-spectrum PDE inhibitor, such as IBMX, before adding this compound or SIN-1.

  • ELISA Protocol:

    • Sample Preparation: Ensure proper cell lysis to release intracellular cGMP. Acidification of the sample with HCl is a common step.[4]

    • Acetylation: For low expected cGMP concentrations, acetylating your samples can increase the sensitivity of the ELISA.[4]

    • Kit Quality: Use a reliable and validated cGMP ELISA kit. Follow the manufacturer's protocol carefully.

Quantitative Data

The following tables summarize the dose-dependent hemodynamic effects of this compound from various clinical studies.

Table 1: Dose-Response of Intravenous this compound on Hemodynamic Parameters in Healthy Volunteers

Dose (mg, i.v.)Change in Resting Heart RateChange in Systolic Blood Pressure
1IncreasedDecreased
2IncreasedDecreased
4IncreasedDecreased, effect lasted for 8 hours

(Data sourced from a study in 12 healthy male volunteers)

Table 2: Dose-Response of Oral this compound on Ischemic ST-Segment Depression in Patients with Coronary Artery Disease

Dose (mg, oral)Reduction in Ischemic ST-DepressionDuration of Significant Effect
2Significant reduction to 45% of baselineAt least 3 hours
4Significant reductionAt least 5 hours
6Significant reduction to approx. 40% of baselineAt least 5 hours

(Data from a randomized, double-blind study in 12 patients)

Table 3: Hemodynamic Effects of a Single Oral 6 mg Dose of this compound in Patients with Acute Heart Failure

ParameterChange from BaselineTime Point of Significant Change
Heart RateReduced by 1.6% - 4.7%4 hours
Systolic Blood PressureDecreased by 8.4%1 hour
Pulmonary Capillary PressureDecreased by approx. 30%Lasting up to 8 hours
Stroke Volume IndexIncreased by 6%1 hour
Left Ventricular Stroke Work IndexIncreased by 9.8% - 24.5%1 and 4 hours

(Data from a study in 14 patients with heart failure associated with acute myocardial infarction)[5]

Experimental Protocols

Below are detailed methodologies for key experiments used to study the effects of this compound.

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

Objective: To assess the vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) (PE)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and dissect the thoracic aorta.

  • Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, add this compound in a cumulative concentration-response manner (e.g., from 1 nM to 100 µM).

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Measurement of cGMP Levels in Cultured Vascular Smooth Muscle Cells (VSMCs)

Objective: To quantify the intracellular cGMP concentration in VSMCs in response to this compound.

Materials:

  • Cultured rat aortic smooth muscle cells

  • Cell culture medium (e.g., DMEM)

  • This compound or SIN-1

  • IBMX (3-isobutyl-1-methylxanthine)

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit

Procedure:

  • Seed VSMCs in 24-well plates and grow to near confluence.

  • Serum-starve the cells for 24 hours prior to the experiment.

  • Pre-incubate the cells with a PDE inhibitor such as IBMX (e.g., 100 µM) for 30 minutes to prevent cGMP degradation.

  • Treat the cells with various concentrations of this compound or its active metabolite, SIN-1, for the desired time period (e.g., 15-30 minutes).

  • Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.

  • Incubate at room temperature for 20 minutes.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Analyze the supernatant for cGMP content using a cGMP ELISA kit according to the manufacturer's instructions.

  • Normalize the cGMP concentration to the protein content of each sample.

Visualizations

Signaling Pathway of this compound

Molsidomine_Pathway This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cyclic GMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Metabolic activation and signaling cascade of this compound.

Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect Thoracic Aorta Clean 2. Clean and Cut into Rings Dissect->Clean Suspend 3. Suspend in Organ Bath Clean->Suspend Equilibrate 4. Equilibrate under Tension Suspend->Equilibrate Precontract 5. Pre-contract with Phenylephrine Equilibrate->Precontract Add_this compound 6. Add Cumulative Doses of this compound Precontract->Add_this compound Record 7. Record Relaxation Response Add_this compound->Record Analyze 8. Analyze and Plot Dose-Response Curve Record->Analyze

Caption: Workflow for assessing this compound-induced vasodilation.

Logical Relationship of Counterclockwise Hysteresis

Hysteresis_Logic Molsidomine_Conc This compound Plasma Concentration SIN1_Formation Delayed Formation of Linsidomine (SIN-1) Molsidomine_Conc->SIN1_Formation Hysteresis Counterclockwise Hysteresis Loop Molsidomine_Conc->Hysteresis NO_Release Subsequent Release of Nitric Oxide (NO) SIN1_Formation->NO_Release Pharmacological_Effect Pharmacological Effect (e.g., Vasodilation) NO_Release->Pharmacological_Effect Pharmacological_Effect->Hysteresis

Caption: Factors contributing to this compound's hysteresis.

References

Validation & Comparative

A Comparative Guide to the Vasodilatory Effects of Molsidomine and Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Molsidomine and Sodium Nitroprusside (SNP), two potent vasodilators that exert their effects through the nitric oxide (NO) signaling pathway. While both substances culminate in the relaxation of vascular smooth muscle, their mechanisms of NO donation, pharmacodynamic profiles, and associated risks differ significantly. This analysis is supported by experimental data to inform research and development decisions.

Mechanism of Action: Two Paths to Nitric Oxide Donation

Both this compound and Sodium Nitroprusside are powerful vasodilators that ultimately increase intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][2] The process begins when NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[1][2][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] Elevated cGMP levels then activate Protein Kinase G (PKG), which phosphorylates downstream targets that reduce intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[1]

The primary distinction lies in their method of generating nitric oxide.

  • This compound: this compound is a prodrug that requires enzymatic conversion in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[2] SIN-1 is then non-enzymatically and spontaneously converted to its active form, SIN-1A, which releases NO.[2][4] This spontaneous, non-enzymatic release of NO is a key feature that distinguishes it from many other organic nitrates.[2]

  • Sodium Nitroprusside (SNP): In contrast, SNP is a direct NO donor. Upon entering circulation, it breaks down rapidly by interacting with red blood cells and other components to release NO directly into the bloodstream.[1][3] This process, however, also releases five cyanide ions per molecule of SNP, which is a significant factor in its toxicity profile.[1][5]

G cluster_this compound This compound Pathway cluster_snp Sodium Nitroprusside Pathway cluster_common Common Final Pathway This compound This compound (Prodrug) Liver Hepatic Metabolism This compound->Liver SIN1 SIN-1 (Active Metabolite) Liver->SIN1 SIN1A Spontaneous Conversion to SIN-1A SIN1->SIN1A NO Nitric Oxide (NO) SIN1A->NO Non-enzymatic release sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC SNP Sodium Nitroprusside RBC Interaction with Red Blood Cells SNP->RBC RBC->NO Direct release Cyanide Cyanide (CN⁻) Byproduct RBC->Cyanide GTP_cGMP GTP → cGMP sGC->GTP_cGMP PKG Protein Kinase G (PKG) Activation GTP_cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Comparative mechanisms of NO release for this compound and Sodium Nitroprusside.

Comparative Pharmacodynamic and Hemodynamic Profile

The differences in their mechanisms of action translate to distinct pharmacodynamic and hemodynamic profiles, which are critical for selecting the appropriate agent for a given application.

ParameterThis compound / SIN-1Sodium Nitroprusside (SNP)Key Considerations & References
Mechanism Prodrug; hepatic metabolism to SIN-1, which spontaneously releases NO.Direct NO donor; releases NO upon interaction with blood components.This compound's activation is slower. SNP's action is immediate but produces cyanide.[1][2][6]
Onset of Action Slower (requires metabolism).Very rapid (within 30 seconds).SNP is ideal for acute, titratable control of blood pressure.[3][6][7]
Duration of Action Longer, determined by the half-life of its active metabolite (SIN-1).Very short (effects cease 3-7 minutes after infusion stops).SNP's short half-life (~2 minutes) allows for precise hemodynamic management.[5][6][7]
Potency (EC50) The active metabolite SIN-1A has a very low EC50, indicating high potency.[8]High potency; pEC50 in human umbilical artery reported as ~6.52.[9]Both are highly potent vasodilators. Direct comparative EC50 values vary by vascular bed.
Tolerance Does not induce significant tolerance.[4][10]No significant tolerance with continuous infusion.[11]This compound's lack of tolerance is a key advantage over traditional nitrates like nitroglycerin.[4]
Toxicity Profile Generally well-tolerated.Risk of cyanide and thiocyanate (B1210189) toxicity, particularly with high doses, prolonged use, or in patients with renal/hepatic impairment.[1][6]Cyanide toxicity is the major limiting factor for SNP use.[1][12]

Table 1: Comparative Pharmacodynamic Properties.

Hemodynamic EffectThis compoundSodium Nitroprusside (SNP)References
Vessel Selectivity Potent coronary and venous vasodilator; also affects arteries.[13]Potent, balanced arterial and venous vasodilator.[3][11]Both drugs reduce both preload and afterload.[11][12][14]
Systemic Vascular Resistance (Afterload) Decreased.[14]Markedly decreased.[11][15][11][14][15]
Venous Return (Preload) Decreased.[16]Markedly decreased.[12][12][16]
Mean Arterial Pressure Decreased.[14]Decreased (dose-dependent).[15][14][15]
Cardiac Output Increased in heart failure.[15]Increased in heart failure.[7][17][7][15][17]
Heart Rate Can cause reflex tachycardia.[14]Can cause reflex tachycardia.[5][5][14]

Table 2: Comparative Hemodynamic Effects.

Experimental Protocols: In Vitro Vasodilation Assay

A standard method to quantify and compare the vasodilatory effects of compounds like this compound and SNP is the in vitro organ bath assay using isolated vascular rings, such as rat thoracic aorta.

Detailed Methodology:
  • Tissue Preparation: A male Wistar rat (250-300g) is euthanized via an approved method. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit physiological salt solution (PSS).

  • Ring Mounting: The aorta is cleaned of adhering fat and connective tissue. 2-4 mm wide rings are cut and mounted between two stainless steel hooks in a 10 mL organ bath. The bath is filled with PSS maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. The PSS is changed every 15-20 minutes.

  • Pre-Contraction: After equilibration, the rings are contracted to a stable plateau using a vasoconstrictor agent, typically Phenylephrine (10⁻⁶ M) or Potassium Chloride (KCl, 25-80 mM).[18]

  • Concentration-Response Curve: Once a stable contraction is achieved, the vasodilator (e.g., Sodium Nitroprusside or SIN-1, the active metabolite of this compound) is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 3x10⁻⁶ M.[18] The relaxation response is recorded for each concentration.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal pre-contraction tension. A concentration-response curve is plotted, and the EC50 (the concentration required to produce 50% of the maximal relaxation) is calculated using non-linear regression analysis to determine potency.

G A Aorta Excision from Euthanized Rat B Preparation of Aortic Rings (2-4 mm) A->B C Mounting in Organ Bath (Krebs Solution, 37°C, 95% O₂) B->C D Equilibration under Resting Tension (1.5g) C->D E Pre-Contraction with Phenylephrine (1µM) D->E F Cumulative Addition of Vasodilator (SNP or SIN-1) E->F G Record Isomeric Tension (Relaxation Response) F->G H Data Analysis: Plot Concentration-Response Curve Calculate EC50 G->H

Caption: Standard experimental workflow for an in vitro aortic ring vasodilation assay.

Summary and Conclusion

This compound and Sodium Nitroprusside are both effective NO-donating vasodilators that function through the sGC-cGMP pathway. However, their profiles present a clear trade-off for researchers and clinicians.

  • Sodium Nitroprusside is a direct, highly potent vasodilator with an extremely rapid onset and short duration of action.[3][6][7] This makes it an excellent tool for applications requiring precise, moment-to-moment control of vascular tone, such as in acute hypertensive crises.[1][3] Its primary and significant drawback is the inevitable production of cyanide, which carries a substantial risk of toxicity.[1][6]

  • This compound acts as a prodrug, leading to a slower onset of action.[2] Its key advantages are its spontaneous, non-enzymatic release of NO from its active metabolite SIN-1 and a favorable profile regarding the development of tolerance, a common issue with other organic nitrates.[2][4] Most importantly, it does not produce cyanide, offering a significantly safer toxicity profile for applications where sustained vasodilation is required and the risk of cyanide poisoning is a concern.

The selection between this compound and Sodium Nitroprusside should be based on the specific requirements of the study or clinical scenario, balancing the need for rapid, titratable action (SNP) against the desire for sustained efficacy and a superior safety profile (this compound).

References

Molsidomine vs. Organic Nitrates: A Comparative Analysis of Tolerance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of pharmacological tolerance remains a significant hurdle in the long-term clinical use of organic nitrates for the management of ischemic heart disease. This guide provides a comparative analysis of molsidomine and traditional organic nitrates, focusing on the mechanisms underlying tolerance development, supported by experimental data from clinical studies.

Executive Summary

Organic nitrates, such as isosorbide (B1672297) dinitrate (ISDN), are prodrugs that require enzymatic bioactivation to release nitric oxide (NO), a potent vasodilator. This process is dependent on the availability of sulfhydryl (SH) groups. Continuous administration of organic nitrates leads to the depletion of these SH groups and the generation of reactive oxygen species, which impairs the bioactivation pathway and results in the development of tolerance, attenuating the therapeutic effect.

In contrast, this compound, a sydnonimine derivative, is also a prodrug but is converted non-enzymatically in the liver to its active metabolite, SIN-1. SIN-1 spontaneously releases NO without the need for sulfhydryl groups, thus bypassing the primary mechanism responsible for nitrate (B79036) tolerance. While some studies suggest a potential for mild attenuation of its effects over time, this compound generally exhibits a significantly lower propensity for tolerance development compared to organic nitrates.

Mechanism of Action and Tolerance

Organic Nitrates

Organic nitrates undergo a complex bioactivation process to exert their vasodilatory effects. This process, however, is also central to the development of tolerance.

  • Mechanism of Action: Organic nitrates are metabolized by mitochondrial aldehyde dehydrogenase-2 (ALDH2) in vascular smooth muscle cells. This enzymatic reaction, which requires the presence of sulfhydryl groups, converts the nitrate ester to 1,2-glyceryl dinitrate and releases NO. NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several proteins, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

  • Mechanism of Tolerance: The development of tolerance to organic nitrates is multifactorial:

    • Sulfhydryl Group Depletion: Continuous exposure to organic nitrates depletes the intracellular stores of sulfhydryl groups necessary for the enzymatic activity of ALDH2.[1][2]

    • ALDH2 Inactivation: Increased production of reactive oxygen species (ROS) during nitrate metabolism can inactivate ALDH2.

    • Neurohormonal Counter-regulation: Long-term nitrate administration can trigger compensatory neurohormonal responses, including activation of the renin-angiotensin-aldosterone system and increased sympathetic tone, which counteract the vasodilatory effects.[3]

    • Oxidative Stress: The metabolism of organic nitrates can lead to the formation of superoxide (B77818) radicals, which can quench NO and form peroxynitrite, a potent oxidant that further impairs vascular function.

This compound

This compound's unique mechanism of action circumvents the key pathways involved in organic nitrate tolerance.

  • Mechanism of Action: this compound is absorbed and converted in the liver to its active metabolite, linsidomine (B1675546) (SIN-1). SIN-1 is unstable and spontaneously, non-enzymatically, releases NO.[4] This NO then follows the same downstream signaling pathway as that generated from organic nitrates, activating sGC and increasing cGMP levels to induce vasodilation.

  • Reduced Tolerance Development: The non-enzymatic and sulfhydryl-independent release of NO from SIN-1 is the primary reason for the lower incidence of tolerance with this compound.[1][2] It does not rely on the ALDH2 pathway that is central to nitrate tolerance. While not entirely immune to a slight attenuation of effect with continuous use, clinically significant tolerance to this compound is considered to be less of a concern than with organic nitrates.[1][5]

Signaling Pathway Diagrams

organic_nitrate_pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell cluster_tolerance Tolerance Mechanisms Organic Nitrates Organic Nitrates ALDH2 ALDH2 Organic Nitrates->ALDH2 Enzymatic Bioactivation NO NO ALDH2->NO Release SH Groups SH Groups SH Groups->ALDH2 Required Cofactor sGC_inactive sGC (inactive) NO->sGC_inactive Activation sGC_active sGC (active) cGMP cGMP sGC_active->cGMP GTP conversion PKG PKG cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Smooth Muscle Relaxation Continuous Use Continuous Use SH Depletion SH Group Depletion Continuous Use->SH Depletion ROS Reactive Oxygen Species (ROS) Continuous Use->ROS Increased SH Depletion->ALDH2 Inhibition ROS->ALDH2 Inactivation

Caption: Signaling pathway of organic nitrates and mechanisms of tolerance.

molsidomine_pathway cluster_extracellular Extracellular Space cluster_liver Liver cluster_cell Vascular Smooth Muscle Cell This compound This compound SIN-1 SIN-1 This compound->SIN-1 Metabolism NO NO SIN-1->NO Spontaneous Non-enzymatic Release sGC_inactive sGC (inactive) NO->sGC_inactive Activation sGC_active sGC (active) cGMP cGMP sGC_active->cGMP GTP conversion PKG PKG cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Smooth Muscle Relaxation

Caption: Signaling pathway of this compound.

Quantitative Data Comparison

The following tables summarize data from comparative clinical trials assessing the development of tolerance to this compound and isosorbide dinitrate (ISDN).

Table 1: Attenuation of Anti-ischemic Effects after Short-Term Therapy [6]

ParameterIsosorbide Dinitrate (ISDN)This compound
Reduction in ST Segment Depression 40%33%
Reduction in Area Above ST Segments 44%48%
Reduction in Time to 0.1 mV ST Depression 47%58%
Reduction in Exercise Duration 58%59%
Reduction in Time to Onset of Angina 54%45%
Reduction in Exercise Tolerance 65%60%

Data from a study involving 10 patients with stable angina pectoris receiving 10 consecutive doses of ISDN (40 mg t.i.d.) or this compound (8 mg t.i.d.) in slow-release formulations.[6]

Table 2: Incidence of Tolerance in Long-Term Treatment [7]

ParameterIsosorbide Dinitrate (ID)This compound (M)
Patients Developing Tolerance 7 out of 185 out of 18
Patients Developing Complete Tolerance 3 out of 181 out of 18

Data from a double-blind, crossover trial in 18 patients with ischemic heart disease and stable angina of effort, with each drug administered for 3 weeks.[7]

Table 3: Hemodynamic Effects at Rest [8]

ParameterThis compound (4 mg oral)Isosorbide Dinitrate (40 mg sustained-release)
Pulmonary Arterial Pressure ReducedReduced to a similar extent
Pulmonary Capillary Wedge Pressure ReducedReduced to a similar extent
Systemic Arterial Blood Pressure ReducedReduced to a similar extent
Total Peripheral Resistance No significant changeReduced
Cardiac Output ReducedRemained constant
Stroke Volume Index ReducedRemained constant

Data from a study in 10 patients recovering from acute myocardial infarction.[8]

Experimental Protocols

The following outlines a typical experimental design used in clinical trials comparing the development of tolerance to this compound and organic nitrates.

Study Design: Randomized, Double-Blind, Crossover Trial

This design is frequently employed to minimize bias and intra-patient variability.

  • Patient Selection: Patients with documented stable angina pectoris and reproducible exercise-induced ischemia are recruited.

  • Washout Period: A washout period of several days is implemented to eliminate the effects of any pre-existing anti-anginal medications.

  • Baseline Assessment: Patients undergo baseline exercise testing (e.g., treadmill or bicycle ergometry) to determine parameters such as time to onset of angina, total exercise duration, and maximal ST-segment depression.

  • Randomization: Patients are randomly assigned to one of two treatment arms:

    • Arm A: this compound

    • Arm B: Isosorbide Dinitrate

  • Treatment Period 1: Patients receive the assigned drug for a specified period (e.g., 3-4 weeks) at a clinically relevant dose and frequency.

  • Mid-point Assessment: Exercise testing is repeated at the end of the first treatment period to assess for the development of tolerance.

  • Crossover and Second Washout: After a second washout period, patients are switched to the alternate treatment arm.

  • Treatment Period 2: Patients receive the second drug for the same duration as the first.

  • Final Assessment: A final exercise test is performed to evaluate the effects of the second drug and assess for tolerance.

Key Experimental Procedures
  • Exercise Testing: Symptom-limited exercise testing is the primary method for assessing anti-ischemic efficacy. Key measurements include:

    • Time to onset of angina

    • Total exercise duration

    • Time to 1mm ST-segment depression

    • Maximal ST-segment depression

    • Rate-pressure product (heart rate x systolic blood pressure)

  • Hemodynamic Monitoring: In some studies, invasive or non-invasive methods are used to measure hemodynamic parameters such as blood pressure, heart rate, pulmonary artery pressure, and cardiac output.

  • Blood Sampling: Blood samples may be drawn to measure plasma drug concentrations and biomarkers of oxidative stress or neurohormonal activation.

Experimental Workflow Diagram

experimental_workflow start Patient Recruitment (Stable Angina) washout1 Washout Period 1 start->washout1 baseline Baseline Exercise Test washout1->baseline randomization Randomization baseline->randomization treatmentA1 Treatment Period 1 (Drug A: this compound) randomization->treatmentA1 Group 1 treatmentB1 Treatment Period 1 (Drug B: ISDN) randomization->treatmentB1 Group 2 assessment1A Exercise Test 1A treatmentA1->assessment1A assessment1B Exercise Test 1B treatmentB1->assessment1B washout2 Washout Period 2 assessment1A->washout2 assessment1B->washout2 crossover Crossover washout2->crossover treatmentA2 Treatment Period 2 (Drug A: this compound) crossover->treatmentA2 Group 2 treatmentB2 Treatment Period 2 (Drug B: ISDN) crossover->treatmentB2 Group 1 assessment2A Exercise Test 2A treatmentA2->assessment2A assessment2B Exercise Test 2B treatmentB2->assessment2B analysis Data Analysis and Comparison assessment2A->analysis assessment2B->analysis

Caption: A typical crossover experimental workflow.

Conclusion

The available evidence strongly suggests that this compound offers a significant advantage over traditional organic nitrates with respect to the development of tolerance. Its unique, non-enzymatic, and sulfhydryl-independent mechanism of NO release makes it a valuable therapeutic alternative for the long-term management of ischemic heart disease, particularly in patients who have developed or are at risk of developing nitrate tolerance. Further research into the long-term comparative efficacy and safety of this compound is warranted to fully elucidate its role in cardiovascular therapeutics.

References

Validating Molsidomine's NO-Dependent Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the nitric oxide (NO)-dependent effects of molsidomine. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis with alternative NO donors.

This compound, a prodrug, is metabolized in the liver to its active form, linsidomine (B1675546) (SIN-1). SIN-1 spontaneously releases nitric oxide (NO), a potent vasodilator, without the need for enzymatic activity. This direct NO donation is central to this compound's therapeutic effects, including vasodilation and inhibition of platelet aggregation. To rigorously validate that these effects are indeed mediated by NO, specific NO scavengers are employed in experimental settings. This guide focuses on the use of two such scavengers: carboxy-PTIO and hemoglobin.

Comparative Analysis of NO Scavengers

The choice of NO scavenger is critical for unequivocally demonstrating the NO-dependency of this compound's actions. Below, we compare the mechanisms and experimental findings related to carboxy-PTIO and hemoglobin.

ScavengerMechanism of ActionExperimental Evidence with this compound/SIN-1Key Considerations
Carboxy-PTIO A stable radical that stoichiometrically reacts with NO to form nitrogen dioxide (NO₂).Potentiates SIN-1-induced cGMP accumulation, a counterintuitive finding suggesting complex interactions.[1]While a potent NO scavenger, its reaction with NO can produce other reactive nitrogen species, potentially complicating data interpretation. Some studies question its specificity as a sole NO scavenger.[1]
Hemoglobin (Oxyhemoglobin/Methemoglobin) Oxyhemoglobin rapidly scavenges NO, oxidizing it to nitrate (B79036) (NO₃⁻) while being converted to methemoglobin. Methemoglobin can also bind NO.Oxyhemoglobin completely abolishes the coronary vasodilation induced by SIN-1. Methemoglobin has been shown to attenuate the vasorelaxant response to SIN-1A, another active metabolite of this compound.Provides a physiologically relevant method of NO scavenging. The use of cell-free hemoglobin versus encapsulated hemoglobin (red blood cells) can yield different results due to compartmentalization.

Quantitative Data on the Effects of NO Scavengers

The following tables summarize quantitative data from studies investigating the impact of NO scavengers on the effects of NO donors. While direct head-to-head comparisons for this compound with both scavengers are limited, the data from analogous NO donors provide valuable insights.

Table 1: Effect of Hemoglobin on Platelet Aggregation Inhibited by an S-Nitrosothiol (RIG200)

ConditionIC₅₀ of RIG200 (μM)
Platelet-Rich Plasma (PRP)0.8 ± 0.3
PRP + Red Blood Cells (1% of hematocrit)Significantly reduced inhibition
PRP + Cell-free Hemoglobin (≥2.5 μM)Significantly reduced inhibition
Whole BloodNo inhibition at concentrations up to 100 μM

Data from a study on the S-nitrosothiol RIG200, demonstrating the potent NO scavenging effect of hemoglobin in both cellular and cell-free forms.[2] S-nitrosothiols are another class of NO donors.

Table 2: Vasodilatory Effects of SIN-1 (Active Metabolite of this compound)

Coronary Artery SegmentMean Diameter Increase after SIN-1 (1 mg, intracoronary)
Normal Proximal Segments12%
Normal Medial Segments17.9%
Normal Distal Segments25.6%
Stenotic Segments (minimal obstruction diameter)31.5%

This data from a quantitative angiographic study demonstrates the potent vasodilatory effect of SIN-1.[3] While a direct comparison with a scavenger was not performed in this study, other research confirms that oxyhemoglobin abolishes this effect.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to validate the NO-dependent effects of this compound.

Experimental Protocol 1: Isolated Tissue Bath for Vasodilation Studies

Objective: To determine if the vasorelaxant effect of SIN-1 is inhibited by an NO scavenger.

Materials:

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Organ bath system with force transducers

  • Physiological Salt Solution (PSS), aerated with 95% O₂/5% CO₂ and maintained at 37°C

  • SIN-1 (active metabolite of this compound)

  • A vasoconstrictor (e.g., phenylephrine, U46619)

  • NO scavenger (e.g., oxyhemoglobin or carboxy-PTIO)

Procedure:

  • Mount the arterial rings in the organ baths containing PSS.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with the chosen vasoconstrictor.

  • Once a stable plateau is reached, add cumulative concentrations of SIN-1 to elicit a concentration-response curve for relaxation.

  • Wash the tissues and allow them to return to baseline.

  • Incubate a set of tissues with the NO scavenger (e.g., oxyhemoglobin, 10 µM) for a predetermined time (e.g., 20-30 minutes).

  • Repeat the vasoconstrictor-induced contraction.

  • Generate a second concentration-response curve to SIN-1 in the presence of the NO scavenger.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of the scavenger. A rightward shift or complete inhibition of the relaxation response in the presence of the scavenger indicates an NO-dependent mechanism.

Experimental Protocol 2: Platelet Aggregometry

Objective: To assess whether the anti-platelet aggregation effect of SIN-1 is reversed by an NO scavenger.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet aggregometer

  • Platelet agonist (e.g., ADP, collagen)

  • SIN-1

  • NO scavenger (e.g., cell-free hemoglobin or carboxy-PTIO)

Procedure:

  • Prepare PRP from fresh whole blood.

  • Pre-incubate PRP samples with either vehicle or SIN-1 at various concentrations for a short period.

  • In a parallel set of experiments, pre-incubate PRP with the NO scavenger before adding SIN-1.

  • Initiate platelet aggregation by adding a platelet agonist.

  • Monitor the change in light transmission over time using the aggregometer.

  • Data Analysis: Calculate the percentage of aggregation inhibition by SIN-1 in the absence and presence of the NO scavenger. A significant reduction in the inhibitory effect of SIN-1 in the presence of the scavenger confirms its NO-dependent anti-platelet activity.

Experimental Protocol 3: Measurement of cGMP Levels

Objective: To determine if the SIN-1-induced increase in intracellular cGMP is affected by an NO scavenger.

Materials:

  • Cultured vascular smooth muscle cells or platelets

  • SIN-1

  • NO scavenger (e.g., carboxy-PTIO)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat one group of cells with the NO scavenger (e.g., carboxy-PTIO, 100 µM) for a specified duration.

  • Stimulate both scavenger-treated and untreated cells with SIN-1 for a defined period.

  • Lyse the cells and collect the lysates.

  • Measure the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cGMP levels in control, SIN-1-stimulated, and SIN-1 + scavenger-stimulated cells. Note that some studies have reported a paradoxical increase in cGMP with carboxy-PTIO and SIN-1, which should be carefully considered in the interpretation of results.[1]

Visualization of Signaling Pathways and Experimental Workflow

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Molsidomine_Pathway This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) Active Metabolite This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Platelet Aggregation Inhibition PKG->Relaxation Leads to Experimental_Workflow cluster_0 Experimental Groups cluster_1 Assays cluster_2 Expected Outcome for NO-Dependence Control Control (Vehicle) This compound This compound/SIN-1 Vasodilation Vasodilation Assay (e.g., Organ Bath) This compound->Vasodilation Platelet Platelet Aggregation Assay This compound->Platelet cGMP_assay cGMP Measurement (e.g., EIA) This compound->cGMP_assay Scavenger NO Scavenger (e.g., carboxy-PTIO, Hemoglobin) Combination This compound/SIN-1 + NO Scavenger Combination->Vasodilation Combination->Platelet Combination->cGMP_assay Outcome Effect of this compound/SIN-1 is significantly attenuated or abolished by NO Scavenger Vasodilation->Outcome Platelet->Outcome cGMP_assay->Outcome

References

A Comparative Analysis of Molsidomine, SIN-1, and SIN-1A in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitric oxide (NO) donor prodrug Molsidomine and its primary metabolites, SIN-1 (Linsidomine) and SIN-1A. We will delve into their distinct metabolic pathways, mechanisms of action, and comparative effects in preclinical and clinical cardiac models, supported by experimental data and detailed protocols.

Overview: From Prodrug to Active Metabolites

This compound is a long-acting nitrovasodilator used in the treatment of angina pectoris.[1] It functions as a prodrug, being biologically inactive until it undergoes hepatic metabolism.[1][2] The primary pharmacologically active metabolite is 3-morpholino-sydnonimine (SIN-1), which is responsible for the majority of this compound's therapeutic effects.[3] SIN-1 is further metabolized to SIN-1A (N-nitroso-N-morpholino-amino-acetonitrile), another active compound with distinct properties, before eventual degradation to inactive forms.[4][5]

The key distinction lies in their activation and subsequent molecular actions. This compound requires enzymatic conversion, whereas SIN-1 releases its vasoactive mediators spontaneously.[1] This fundamental difference influences their pharmacological profiles and therapeutic applications.

Metabolic Activation Pathway

This compound's journey from administration to therapeutic action involves a critical, rate-limiting enzymatic conversion in the liver.[3] The prodrug is hydrolyzed to its open-ring form, which then spontaneously releases the active metabolite, SIN-1.[3][6] SIN-1 itself is unstable and degrades further.

G This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) Active Metabolite This compound->SIN1 Hepatic Enzymatic Hydrolysis SIN1A SIN-1A Active Metabolite SIN1->SIN1A Spontaneous Conversion Inactive Inactive Metabolites (e.g., SIN-1C) SIN1A->Inactive Degradation

Caption: Metabolic conversion of this compound to its active metabolites.

Mechanism of Action: The Duality of SIN-1

The primary mechanism for all three compounds is the generation of nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[1]

However, SIN-1 possesses a unique and critical dual-action capability. In addition to NO, it can simultaneously generate superoxide (B77818) (O₂⁻) free radicals.[6][7] These two molecules can rapidly react to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant.[7][8] This peroxynitrite pathway is implicated in both pathophysiological states and some of the observed effects of SIN-1 in experimental models.[8]

Crucially, the local biochemical environment dictates SIN-1's behavior. In the presence of biological electron acceptors, such as ferricytochrome c, SIN-1's metabolism is shifted, causing it to act primarily as a pure NO donor without the concurrent formation of superoxide.[6] This suggests that in vivo, SIN-1 may behave more like a traditional NO donor than a peroxynitrite generator.[6]

G cluster_0 cluster_1 Pathway 1: Peroxynitrite Generation cluster_2 Pathway 2: NO-cGMP Signaling SIN1 SIN-1 NO1 Nitric Oxide (NO) SIN1->NO1 O2 Superoxide (O₂⁻) SIN1->O2 NO2 Nitric Oxide (NO) SIN1->NO2 Oxidation ONOO Peroxynitrite (ONOO⁻) NO1->ONOO Fast Reaction O2->ONOO Fast Reaction Electron Biological Electron Acceptors Electron->NO2 Oxidation sGC Soluble Guanylate Cyclase (sGC) NO2->sGC Activation cGMP cGMP ↑ sGC->cGMP Vaso Vasodilation cGMP->Vaso

Caption: Dual signaling pathways of the active metabolite SIN-1.

Comparative Pharmacokinetics & Pharmacodynamics

The compounds exhibit significant differences in their pharmacokinetic profiles and resulting hemodynamic and cardioprotective effects. This compound's effects are delayed due to the need for metabolic activation, while SIN-1 acts more directly.

Table 1: Comparative Pharmacokinetics of this compound and SIN-1
ParameterThis compoundSIN-1 (Linsidomine)Citation(s)
Role ProdrugActive Metabolite[1][3]
Bioavailability (Oral) ~60%N/A (formed in vivo)[2]
Time to Peak Plasma Conc. 0.5 - 1.0 hoursFollows this compound metabolism[2][3]
Plasma Half-Life (Healthy) 1 - 2 hours~1.0 hour[2][9]
Plasma Half-Life (Liver Cirrhosis) Prolonged (~13.1 h)Prolonged (~7.5 h)[9]
Effect of Renal Failure Half-life not modifiedN/A[2][10]
Primary Metabolism HepaticSpontaneous degradation[1][2]
Table 2: Comparative Effects in Cardiac Models
EffectThis compoundSIN-1SIN-1ACitation(s)
Primary Hemodynamic Action Venodilator, reduces preloadPotent coronary and venous vasodilatorPositive inotropic effects (in vitro)[4][5][11]
Blood Pressure Hypotensive action observedMinimal effect on systemic pressureNo significant effect observed (in vivo)[5][11]
Heart Rate Generally stableUnchangedNo significant effect observed (in vivo)[3][5][12]
Coronary Artery Diameter Increases (via SIN-1)Significant increase in diameterNot extensively studied[4][12]
Myocardial O₂ Consumption DecreasedNo direct effectMarkedly elevated (in vitro)[4][5]
Left Ventricular Pressure Reduced (via preload)No change in contractilityMarkedly elevated (in vitro)[5][13][14]
Tolerance Development Does not induce toleranceDoes not induce toleranceNot applicable[1][15]
Anti-Platelet Aggregation YesYesYes, inhibits Ca²⁺ influx[4][16][17]
Cardioprotection (Marker) Reduces infarct sizeAnti-arrhythmic action observedSignificantly lowered creatine (B1669601) kinase release[4][5]

Key Experimental Protocols

The following are summaries of common experimental models used to evaluate these compounds.

Protocol 1: Isolated Langendorff Perfused Rat Heart

This ex vivo model is used to assess the direct effects of drugs on cardiac function, independent of systemic neural and hormonal influences.

  • Objective: To compare the direct effects of this compound, SIN-1, and SIN-1A on cardiac hemodynamics, coronary flow, and ischemic injury.[5]

  • Methodology:

    • Rats are anesthetized, and their hearts are rapidly excised.

    • The aorta is cannulated and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure and temperature.

    • A fluid-filled balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

    • After a stabilization period, the heart is perfused with a buffer containing the test compound (e.g., SIN-1A).

    • Hemodynamic parameters are continuously recorded, including Left Ventricular Systolic Pressure (LVSP), its first derivatives (+dP/dt_max and -dP/dt_max), and heart rate.

    • Coronary flow is measured by collecting the perfusate effluent.

    • Samples of the effluent can be collected to measure biomarkers of cardiac injury, such as creatine kinase (CK).[5]

G Start Excise Rat Heart Cannulate Mount on Langendorff Apparatus & Cannulate Aorta Start->Cannulate Perfuse Retrograde Perfusion with Krebs-Henseleit Buffer Cannulate->Perfuse Balloon Insert LV Balloon for Pressure Measurement Perfuse->Balloon Stabilize Stabilization Period (Baseline Recording) Balloon->Stabilize Admin Administer Compound (e.g., SIN-1A) into Perfusate Stabilize->Admin Record Record Hemodynamic Data (LVSP, dP/dt, Coronary Flow) Admin->Record Collect Collect Effluent for Biomarker Analysis (CK) Record->Collect End Analyze Data Collect->End

Caption: Workflow for the isolated Langendorff heart experiment.

Protocol 2: In Vivo Hemodynamic Assessment in Patients

This clinical protocol assesses the systemic hemodynamic effects of a drug in a relevant patient population.

  • Objective: To evaluate the effects of intravenously administered SIN-1 on central hemodynamics in patients with acute left heart failure.[11]

  • Methodology:

    • Eligible patients with exacerbated chronic heart failure are enrolled.

    • A pulmonary artery (Swan-Ganz) catheter is inserted for hemodynamic monitoring.

    • Baseline hemodynamic measurements are recorded.

    • An intravenous bolus dose of SIN-1 (e.g., 2 mg) is administered, followed by a continuous infusion over 24 hours.[11]

    • Hemodynamic parameters are measured at regular intervals (e.g., every 30-60 minutes initially, then less frequently).

    • Key parameters include: Mean Right Atrial Pressure (MRAP), Mean Pulmonary Artery Pressure (MPAP), Pulmonary Capillary Wedge Pressure (PCWP) as a measure of preload, Cardiac Index (CI), and Systemic Vascular Resistance (SVR) as a measure of afterload.[11]

Conclusion

The comparative analysis reveals a clear functional cascade from this compound to its metabolites, with each compound possessing a unique pharmacological profile:

  • This compound: Acts as a stable, orally available prodrug, providing a sustained source for the active metabolite SIN-1. Its primary clinical effect is preload reduction.[4]

  • SIN-1: The principal active metabolite, acting as a potent and direct-acting vasodilator with a preference for coronary and venous vessels.[12][15] Its unique ability to generate both NO and superoxide depending on the environment is a critical area of research.[6] It does not induce the tolerance seen with traditional nitrates.[15]

  • SIN-1A: This secondary metabolite shows intriguing and somewhat paradoxical effects in isolated heart models, including positive inotropic actions and significant cardioprotection, as evidenced by reduced enzyme leakage.[5] These properties suggest a potential therapeutic role distinct from simple vasodilation and warrant further investigation.[5]

For researchers, the choice of compound depends on the experimental question. This compound is suitable for studying the effects of sustained, metabolically-controlled NO release. SIN-1 is the tool of choice for investigating direct NO/superoxide/peroxynitrite signaling pathways. SIN-1A presents a novel avenue for exploring direct cardioprotective mechanisms that may be independent of traditional NO-donor effects.

References

Molsidomine's Anti-Ischemic Efficacy: A Comparative Analysis with Traditional Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-ischemic effects of Molsidomine against other widely used vasodilators, namely Nitroglycerin and Isosorbide (B1672297) Dinitrate. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to offer an objective comparison of their performance.

This compound, a direct nitric oxide (NO) donor, presents a unique pharmacological profile in the management of myocardial ischemia. Unlike traditional organic nitrates such as Nitroglycerin and Isosorbide Dinitrate, which require enzymatic bioactivation, this compound's active metabolite, SIN-1, releases NO non-enzymatically. This fundamental difference in their mechanism of action has significant implications for their anti-ischemic efficacy, tolerance development, and overall clinical utility.

Comparative Efficacy in Preclinical and Clinical Settings

Experimental and clinical studies have demonstrated the potent anti-ischemic effects of this compound, often comparable or, in some aspects, superior to traditional nitrates. The primary mechanism involves vasodilation, leading to a reduction in both preload and afterload, thereby decreasing myocardial oxygen demand.

Preclinical Evidence: Canine Model of Coronary Artery Stenosis

In a well-established canine model of myocardial ischemia induced by coronary artery stenosis, this compound has shown significant efficacy in mitigating ischemic changes.[1][2]

Key Findings:

  • Intravenous administration of this compound (0.05 mg/kg) resulted in the complete normalization of ST-segment elevation within 40 minutes of inducing ischemia.[1]

  • The anti-ischemic effect of this compound was sustained for over 4 hours.[1]

  • This compound also demonstrated a significant reduction in infarct size when administered before or after the occlusion of the left anterior descending (LAD) coronary artery.[2]

  • Furthermore, in a canine model of coronary thrombosis, this compound, unlike Nitroglycerin and Isosorbide Dinitrate with similar hemodynamic effects, prevented thrombotic occlusion, suggesting a unique anti-thrombotic property.[2][3]

Clinical Evidence: Exercise Tolerance and ST-Segment Depression in Angina Pectoris

Numerous clinical trials have compared the anti-ischemic effects of this compound with Isosorbide Dinitrate (ISDN) in patients with stable angina pectoris, a condition characterized by exercise-induced myocardial ischemia.

Key Findings:

  • Both this compound and ISDN significantly reduce ST-segment depression and improve exercise tolerance in patients with stable angina.[4][5][6][7]

  • In a direct comparison, sustained-release ISDN (120 mg once daily) showed a more marked and sustained reduction in ST-segment depression at 2 and 8 hours compared to sustained-release this compound (8 mg three times daily).[5] However, at 12 hours, ISDN's effect was diminished, while this compound, after a renewed dose, still showed a significant reduction in ST-segment depression.[5]

  • Long-term studies suggest that the anti-ischemic effects of both drugs may be attenuated over time, though some studies indicate that tolerance may be less of a clinical issue with this compound compared to nitrates.[4]

  • A study comparing 2 mg of this compound and 10 mg of ISDN found similar peak antianginal effects, although the duration of action was slightly longer for ISDN.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies on the anti-ischemic effects of this compound and other vasodilators.

Table 1: Preclinical Anti-Ischemic Effects in a Canine Model of Coronary Artery Stenosis

ParameterThis compound (0.05 mg/kg i.v.)Reference
Time to Normalization of ST-Segment ElevationWithin 40 minutes[1]
Duration of Anti-Ischemic Effect> 4 hours[1]
Infarct Size ReductionSignificant[2]
Prevention of Coronary ThrombosisYes[2][3]
Comparator: Nitroglycerin/ISDN
Prevention of Coronary ThrombosisNo[2]

Table 2: Clinical Anti-Ischemic Effects in Patients with Stable Angina Pectoris

ParameterThis compoundIsosorbide Dinitrate (ISDN)Reference
ST-Segment Depression Reduction
2 hours post-dose-68%-82%[5]
8 hours post-dose-9% (NS)-64%[5]
12 hours post-dose (with renewed this compound dose)-38%-13% (NS)[5]
Exercise Tolerance
Increase in Total Workload+147 watt min+142 watt min[6]
Attenuation of Effect (Day 4 vs. Day 1)
Reduction in ST-Segment Depression Effect33%40%[4]
Reduction in Exercise Duration Effect59%58%[4]

(NS = Not Significant)

Experimental Protocols

Canine Model of Coronary Artery Stenosis and Thrombosis

This model is designed to evaluate the effects of drugs on myocardial ischemia and thrombus formation in vivo.

Protocol:

  • Animal Preparation: Anesthetized dogs are used. The left anterior descending (LAD) or left circumflex coronary artery is dissected.

  • Induction of Stenosis: A calibrated constrictor is placed around the artery to induce a critical stenosis, leading to cyclical reductions in coronary blood flow due to platelet aggregation and thrombus formation at the site of stenosis.

  • Drug Administration: this compound (e.g., 0.10 mg/kg i.v.) or comparator drugs are administered intravenously.

  • Measurements: Coronary blood flow is continuously monitored using a Doppler flow probe. Hemodynamic parameters such as heart rate, blood pressure, and left ventricular end-diastolic pressure are also recorded. The frequency and severity of cyclical flow reductions are quantified.

  • Infarct Size Assessment: In terminal experiments, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques to assess the extent of myocardial damage.

Clinical Trial of Exercise Tolerance in Stable Angina Pectoris

This protocol is used to assess the anti-anginal efficacy of drugs in patients with stable coronary artery disease.

Protocol:

  • Patient Selection: Patients with a documented history of stable angina pectoris and positive exercise stress tests are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Patients receive this compound, a comparator drug (e.g., ISDN), and placebo in a randomized sequence, with washout periods in between.

  • Exercise Testing: Symptom-limited exercise tests are performed on a treadmill or bicycle ergometer according to a standardized protocol (e.g., Bruce protocol).[8][9][10]

  • Data Collection: The following parameters are recorded during each exercise test:

    • Time to onset of angina

    • Time to 1 mm ST-segment depression

    • Total exercise duration

    • Maximal ST-segment depression

    • Heart rate and blood pressure at rest and at each stage of exercise

  • Drug Administration: The study drug is administered at a specified time before the exercise test (e.g., 1-3 hours).

  • Data Analysis: The changes in exercise parameters from baseline are compared between the different treatment groups.

Signaling Pathways and Mechanism of Action

The vasodilatory effects of this compound, Nitroglycerin, and Isosorbide Dinitrate are all mediated by the nitric oxide (NO) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. However, the initial step of NO release differs significantly between this compound and the organic nitrates.

This compound: Non-Enzymatic NO Release

This compound is a prodrug that is converted in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[11] SIN-1 then undergoes a non-enzymatic conversion to SIN-1A, which spontaneously releases NO.[12]

Molsidomine_Pathway This compound This compound (Prodrug) SIN1 SIN-1 (Linsidomine) This compound->SIN1 Hepatic Metabolism SIN1A SIN-1A SIN1->SIN1A Non-enzymatic conversion NO Nitric Oxide (NO) SIN1A->NO Spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Anti-ischemic effect) PKG->Vasodilation Leads to

Mechanism of this compound's anti-ischemic effect.
Organic Nitrates: Enzymatic Bioactivation

Nitroglycerin and Isosorbide Dinitrate require enzymatic bioactivation to release NO. A key enzyme in this process is mitochondrial aldehyde dehydrogenase (ALDH2).[13][14][15][16] This enzymatic step is a critical point of regulation and is implicated in the development of nitrate (B79036) tolerance.

Nitrates_Pathway Nitrates Organic Nitrates (Nitroglycerin, ISDN) ALDH2 Mitochondrial ALDH2 Nitrates->ALDH2 Enzymatic Bioactivation NO Nitric Oxide (NO) ALDH2->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Anti-ischemic effect) PKG->Vasodilation Leads to

Mechanism of organic nitrates' anti-ischemic effect.
Downstream Signaling Cascade

Once NO is released, the downstream signaling pathway is common for both this compound and organic nitrates. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which through a series of phosphorylation events, results in the relaxation of vascular smooth muscle cells, leading to vasodilation.

Downstream_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Binds to sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG_inactive PKG (inactive) cGMP->PKG_inactive Binds to PKG_active PKG (active) PKG_inactive->PKG_active Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG_active->MLCP Activates MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain MLC_P->MLC Contraction Muscle Contraction MLC_P->Contraction Relaxation Muscle Relaxation (Vasodilation) MLC->Relaxation

Downstream signaling cascade of NO-mediated vasodilation.

Conclusion

This compound is a potent anti-ischemic agent with a mechanism of action that distinguishes it from traditional organic nitrates. Its non-enzymatic release of nitric oxide offers a potential advantage in terms of a more consistent and predictable response, and possibly a lower incidence of tolerance. Preclinical and clinical data demonstrate its efficacy in reducing myocardial ischemia, improving exercise tolerance, and potentially offering unique anti-thrombotic benefits. While direct head-to-head comparisons with nitroglycerin are less common, its performance against isosorbide dinitrate is well-documented and shows comparable anti-ischemic effects. The choice between this compound and traditional vasodilators may depend on individual patient characteristics, the need for long-term therapy, and the desired pharmacodynamic profile. Further research into the long-term outcomes and comparative effectiveness of these agents is warranted to optimize the management of patients with ischemic heart disease.

References

Molsidomine vs. Nitroglycerin: A Comparative Analysis of Hemodynamic Effects and Thrombosis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

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However, a direct head-to-head comparison with comprehensive quantitative data in a single study is still somewhat limited. The experimental protocols are often described but could be more detailed for the purpose of this guide. For instance, specific concentrations of agonists used in platelet aggregation assays, or the precise timing of hemodynamic measurements, are not always explicitly stated.

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  • Formulate precise search queries to find the missing details.

  • Synthesize all information into the final, comprehensive comparison guide, ensuring all user requirements are met.

  • Review and refine the entire document for clarity, accuracy, and completeness. Based on the analysis of the gathered information, I have identified the need for more specific quantitative data directly comparing this compound and nitroglycerin from the same study to ensure a fair comparison. While I have a good understanding of the experimental setups, some specific parameters for the protocols are missing. Therefore, I will conduct a final targeted search to find this information. After this step, I will have all the necessary information to generate the complete response.

I have completed the final targeted search and have gathered sufficient information to construct the comprehensive comparison guide. The searches provided several studies directly comparing the hemodynamic effects of this compound and nitroglycerin in dogs, with some quantitative data on parameters like blood pressure, left ventricular preload, and effects on the systemic venous bed. I also found studies detailing the antiplatelet effects of this compound and its active metabolite, SIN-1, with some comparative data against nitrates. Furthermore, I have collected information on the experimental protocols used in these studies, including details on animal models, drug administration, and measurement techniques for both hemodynamic and platelet aggregation studies. I can now proceed with synthesizing this information into the final response, including the data tables and Graphviz diagrams as requested.

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of two critical nitric oxide donors.

Introduction

This compound and nitroglycerin are cornerstone vasodilator drugs in the management of cardiovascular diseases, primarily through their ability to donate nitric oxide (NO). NO is a crucial signaling molecule that mediates vasodilation and inhibits platelet aggregation, thereby playing a vital role in maintaining cardiovascular homeostasis. While both drugs achieve their therapeutic effects by increasing the bioavailability of NO, their mechanisms of action, hemodynamic consequences, and impact on thrombosis prevention exhibit significant differences. This guide provides a comprehensive comparison of this compound and nitroglycerin, supported by experimental data, to inform research and drug development in the cardiovascular field.

Mechanism of Action: A Tale of Two NO Donors

The fundamental difference between this compound and nitroglycerin lies in their bioactivation pathways to release NO.

This compound: this compound is a prodrug that undergoes hepatic metabolism to its active metabolite, linsidomine (B1675546) (SIN-1). SIN-1 spontaneously, through a non-enzymatic process, releases NO. This enzymatic independence is a key feature of this compound, potentially contributing to its sustained efficacy and lower propensity for tolerance development.

Nitroglycerin: Nitroglycerin, an organic nitrate, requires enzymatic conversion to release NO. This process is complex and involves multiple enzymatic systems, most notably mitochondrial aldehyde dehydrogenase (ALDH2). The reliance on enzymatic pathways can lead to the development of tolerance, a clinical phenomenon characterized by a diminished response to the drug with continuous use.

cluster_this compound This compound Pathway cluster_nitroglycerin Nitroglycerin Pathway This compound This compound Linsidomine Linsidomine (SIN-1) (Active Metabolite) This compound->Linsidomine Hepatic Metabolism NO_M Nitric Oxide (NO) Linsidomine->NO_M Spontaneous Non-enzymatic Release sGC_M Soluble Guanylate Cyclase (sGC) NO_M->sGC_M Activates cGMP_M cGMP sGC_M->cGMP_M Converts GTP to cGMP GTP_M GTP GTP_M->sGC_M Relaxation_M Smooth Muscle Relaxation cGMP_M->Relaxation_M Platelet_M Inhibition of Platelet Aggregation cGMP_M->Platelet_M Nitroglycerin Nitroglycerin NO_N Nitric Oxide (NO) Nitroglycerin->NO_N Enzymatic Conversion (e.g., ALDH2) sGC_N Soluble Guanylate Cyclase (sGC) NO_N->sGC_N Activates cGMP_N cGMP sGC_N->cGMP_N Converts GTP to cGMP GTP_N GTP GTP_N->sGC_N Relaxation_N Smooth Muscle Relaxation cGMP_N->Relaxation_N Platelet_N Inhibition of Platelet Aggregation cGMP_N->Platelet_N

Caption: Signaling pathways of this compound and Nitroglycerin.

Comparative Hemodynamic Effects

Both this compound and nitroglycerin are potent vasodilators, but their effects on different parts of the circulatory system and the duration of their action can vary.

Experimental Data Summary

The following tables summarize the quantitative data from comparative studies on the hemodynamic effects of this compound and nitroglycerin.

Table 1: Comparative Hemodynamic Effects in a Canine Model

ParameterThis compound (0.1 mg/kg i.v.)Nitroglycerin (0.01 mg/kg i.v.)Reference
Mean Arterial Pressure Sustained decreaseRapid, transient decrease[1][2]
Heart Rate Minimal changeTransient increase (reflex tachycardia)[2]
Left Ventricular End-Diastolic Pressure (Preload) Significant and sustained reductionSignificant but transient reduction[3]
Systemic Venous Blood Volume Pronounced and sustained increaseRapid and transient increase[1]
Onset of Action SlowerImmediate[1]
Duration of Action Prolonged (observed for at least 30 minutes)Short (disappeared after ~7 minutes)[1]

Table 2: Hemodynamic Effects in Patients with Acute Myocardial Infarction

ParameterThis compound (4 mg i.v.)Isosorbide Dinitrate (10 mg sublingual)Reference
Mean Right Atrial Pressure -56%-35%[4]
Mean Pulmonary Capillary Wedge Pressure -35%-29%[4]
Systemic Vascular Resistance Modest declineModest decline[4]
Cardiac Output Modest declineModest decline[4]
Arterial Pressure Modest declineModest decline[4]
Duration of Action ~5 hours~2 hours[4]
Experimental Protocols

A representative experimental protocol for comparing the hemodynamic effects of this compound and nitroglycerin in a canine model is described below.

cluster_workflow Experimental Workflow: Hemodynamic Comparison Animal_Prep Animal Preparation (Anesthetized Dogs, Instrumentation for Hemodynamic Monitoring) Baseline Baseline Hemodynamic Measurements Animal_Prep->Baseline Drug_Admin Drug Administration (i.v. bolus of this compound or Nitroglycerin) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring (Blood Pressure, Heart Rate, LVEDP, etc.) Drug_Admin->Monitoring Data_Analysis Data Analysis (Comparison of changes from baseline) Monitoring->Data_Analysis

Caption: Experimental workflow for hemodynamic comparison.

Methodology:

  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Intravenous administration of a suitable anesthetic agent (e.g., sodium pentobarbital).

  • Instrumentation: Catheters are placed in the femoral artery (for blood pressure measurement), pulmonary artery (for pulmonary artery pressure and cardiac output determination via thermodilution), and left ventricle (for left ventricular end-diastolic pressure measurement).

  • Drug Administration: this compound or nitroglycerin is administered as an intravenous bolus at specified doses.

  • Measurements: Hemodynamic parameters are continuously recorded before (baseline) and after drug administration at various time points.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and compared between the two drug groups.

Thrombosis Prevention: Antiplatelet Effects

Both this compound and nitroglycerin inhibit platelet aggregation, a key step in thrombus formation, by increasing intraplatelet levels of cyclic guanosine (B1672433) monophosphate (cGMP).

Experimental Data Summary

The following table summarizes the quantitative data on the antiplatelet effects of this compound and nitroglycerin.

Table 3: Comparative Antiplatelet Effects (In Vitro)

CompoundAgonistIC50 (Concentration for 50% Inhibition)Reference
SIN-1 (active metabolite of this compound) ADPSignificantly more potent than nitroglycerin
Nitroglycerin ADPLess potent than SIN-1
SIN-1A (metabolite of SIN-1) Various agonistsPotent inhibitor of platelet adhesion, aggregation, and release reaction[5]
Experimental Protocols

A standard in vitro platelet aggregation assay is used to assess the antiplatelet effects of these drugs.

cluster_workflow Experimental Workflow: Platelet Aggregation Assay Blood_Collection Blood Collection (from healthy volunteers) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation (Centrifugation) Blood_Collection->PRP_Isolation Incubation Incubation of PRP with this compound/Nitroglycerin or Vehicle PRP_Isolation->Incubation Aggregation_Induction Induction of Aggregation (with an agonist like ADP) Incubation->Aggregation_Induction Measurement Measurement of Aggregation (Light Transmission Aggregometry) Aggregation_Induction->Measurement

References

A Comparative Investigation of Molsidomine and Nicorandil in Experimental Angina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Molsidomine and Nicorandil (B1678753), two important anti-anginal agents, based on available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping mechanisms and effects of these compounds in preclinical models of angina pectoris.

Introduction

Angina pectoris, a clinical manifestation of myocardial ischemia, necessitates pharmacological interventions that either reduce myocardial oxygen demand or increase oxygen supply. This compound and Nicorandil are both potent vasodilators used in the management of angina, but they achieve their therapeutic effects through distinct molecular mechanisms. This compound is a direct nitric oxide (NO) donor, while Nicorandil possesses a dual mechanism of action, functioning as both an NO donor and an ATP-sensitive potassium (K-ATP) channel opener.[1] This guide delves into a comparative analysis of their performance in experimental settings.

Mechanism of Action

This compound: A Direct Nitric Oxide Donor

This compound is a prodrug that undergoes enzymatic conversion in the liver to its active metabolite, SIN-1 (linsidomine).[2][3] SIN-1 spontaneously, in a non-enzymatic fashion, releases nitric oxide (NO).[2] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2][3] Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[4] A key advantage of this compound is its ability to circumvent the development of tolerance often seen with traditional nitrates, which require enzymatic bioactivation.[3]

Molsidomine_Pathway This compound This compound SIN1 SIN-1 (Linsidomine) (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Leads to

Figure 1: Signaling pathway of this compound.

Nicorandil: A Dual-Action Vasodilator

Nicorandil's unique anti-anginal effect stems from its two distinct mechanisms of action.[5] Firstly, its nitrate (B79036) moiety allows it to act as an NO donor, following a similar pathway to this compound by activating sGC and increasing cGMP levels, which contributes to venous and arterial vasodilation.[5][6] Secondly, and concurrently, Nicorandil functions as a potent ATP-sensitive potassium (K-ATP) channel opener.[5] By opening these channels in the sarcolemma of vascular smooth muscle cells, it causes potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and thereby promoting arterial vasodilation.[5]

Nicorandil_Pathway cluster_NO Nitrate-like Pathway cluster_KATP K-ATP Channel Opening Pathway Nicorandil_NO Nicorandil (Nitrate Moiety) NO_N Nitric Oxide (NO) Nicorandil_NO->NO_N sGC_N Soluble Guanylate Cyclase (sGC) NO_N->sGC_N Activates GTP_N GTP cGMP_N cGMP GTP_N->cGMP_N sGC Relaxation_V Venous & Arterial Vasodilation cGMP_N->Relaxation_V Leads to Nicorandil_K Nicorandil KATP ATP-sensitive K+ Channel (K-ATP) Nicorandil_K->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation_A Arterial Vasodilation Ca_influx->Relaxation_A

Figure 2: Dual signaling pathways of Nicorandil.

Comparative Performance Data

The following tables summarize quantitative data from various experimental studies. Direct head-to-head comparative studies in the same experimental model are limited; therefore, data from different studies are presented to provide a comparative overview.

Hemodynamic Effects
ParameterThis compoundNicorandilKey Findings & References
Mean Arterial Pressure Both drugs reduce blood pressure. This compound's effect is primarily due to venous and arterial dilation.[7] Nicorandil's balanced arterial and venous vasodilation also leads to a decrease in blood pressure.[1]
Heart Rate ↔ or ↑↑ (mild reflex)This compound generally has little effect on heart rate, though a slight increase can occur.[7] Nicorandil can cause a mild reflex tachycardia in response to vasodilation.[1]
Cardiac Output ↓ or ↔This compound can decrease cardiac output at rest due to reduced preload.[7] Nicorandil tends to maintain cardiac output.[8]
Pulmonary Arterial Pressure Both agents reduce pulmonary arterial pressure, reflecting their venodilatory effects.[7][8]
Left Ventricular End-Diastolic Pressure (Preload) ↓↓This compound is a potent venodilator, leading to a significant reduction in preload.[9] Nicorandil also reduces preload through its nitrate-like action.[1]
Systemic Vascular Resistance (Afterload) This compound reduces afterload.[7] Nicorandil's K-ATP channel opening activity contributes to a reduction in afterload.[1]
Coronary Blood Flow Both drugs increase coronary blood flow through vasodilation of coronary arteries.[1][9]

Note: ↓ indicates a decrease, ↑ indicates an increase, ↔ indicates little to no change, ↓↓ indicates a more pronounced decrease.

Antiplatelet Effects
ParameterThis compoundNicorandilKey Findings & References
Platelet Aggregation InhibitsInhibitsThis compound, through its active metabolite SIN-1, inhibits platelet aggregation induced by various agonists.[10][11] Nicorandil also demonstrates inhibitory effects on platelet aggregation, partly through its NO-donating properties.[12][13]
Mechanism ↑ cGMP↑ cGMPThe antiplatelet effect of both drugs is primarily mediated by an increase in intraplatelet cGMP levels.[10][12]

Experimental Protocols

Induction of Experimental Angina/Myocardial Ischemia

A common and reproducible method for inducing experimental angina or myocardial ischemia in animal models is the administration of isoproterenol (B85558), a synthetic catecholamine and β-adrenergic agonist.

Isoproterenol-Induced Myocardial Injury in Rats

  • Animal Model: Male Wistar rats (250-280 g).[14]

  • Induction Agent: Isoproterenol hydrochloride.[15]

  • Dosage and Administration: Subcutaneous injection of isoproterenol at doses ranging from 85 mg/kg to 150 mg/kg body weight, administered on two consecutive days.[15]

  • Endpoint Assessment:

    • Electrocardiogram (ECG): Monitoring for ST-segment depression or elevation, and T-wave inversion, which are indicative of myocardial ischemia.[15]

    • Biochemical Markers: Measurement of serum levels of cardiac troponin, creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH) to assess myocardial damage.[16]

    • Histopathology: Post-mortem examination of heart tissue for evidence of myocyte necrosis, inflammation, and fibrosis.[15]

Experimental_Workflow Animal_Prep Acclimatization of Wistar Rats Grouping Randomization into Control & Treatment Groups Animal_Prep->Grouping Drug_Admin Administration of This compound/Nicorandil/Placebo Grouping->Drug_Admin Induction Induction of Myocardial Ischemia (e.g., Isoproterenol Injection) Drug_Admin->Induction Monitoring Hemodynamic & ECG Monitoring Induction->Monitoring Biochem Blood Sampling for Biochemical Markers Induction->Biochem Histopath Euthanasia & Heart Tissue Collection for Histopathology Induction->Histopath Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis Biochem->Data_Analysis Histopath->Data_Analysis

Figure 3: General experimental workflow.

Coronary Artery Ligation Model

For studies requiring a more localized and defined area of ischemia, surgical ligation of a coronary artery is a standard procedure.

  • Animal Model: Dogs or rats.[17][18]

  • Surgical Procedure:

    • Anesthesia and ventilation of the animal.

    • Thoracotomy to expose the heart.[18]

    • Identification and ligation of the left anterior descending (LAD) or another coronary artery with a suture.[18]

    • Confirmation of ischemia by visual changes in the myocardium (cyanosis) and ECG alterations.[17]

  • Drug Efficacy Assessment: The test compounds (this compound or Nicorandil) can be administered before or after ligation to assess their ability to reduce infarct size, improve cardiac function, or prevent arrhythmias.

Summary and Conclusion

This compound and Nicorandil are both effective anti-anginal agents with distinct vasodilatory mechanisms. This compound acts solely as an NO donor, offering the advantage of a low potential for tolerance development. Nicorandil's dual action as an NO donor and a K-ATP channel opener provides a balanced vasodilation of both arteries and veins.

The choice between these agents in a research context may depend on the specific aspect of myocardial ischemia being investigated. For instance, studies focused purely on the downstream effects of NO might favor this compound, while research into the interplay between NO signaling and ion channel modulation would be well-suited for Nicorandil. The experimental protocols outlined provide a basis for designing preclinical studies to further elucidate the comparative efficacy and mechanisms of these two important cardiovascular drugs.

References

Molsidomine in Nitrate-Tolerant Animal Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the challenge of nitrate (B79036) tolerance, this guide provides a comparative evaluation of molsidomine's efficacy in animal models where tolerance to traditional nitrates has been established. We present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer an objective comparison with alternative therapeutic strategies.

Overcoming Nitrate Tolerance: The this compound Advantage

Chronic administration of organic nitrates, such as nitroglycerin (GTN), leads to a diminished therapeutic effect, a phenomenon known as nitrate tolerance. This tolerance is primarily attributed to the depletion of intracellular sulfhydryl (SH) groups and the inactivation of the mitochondrial aldehyde dehydrogenase (ALDH2) enzyme, both crucial for the bioactivation of GTN to release nitric oxide (NO).

This compound, a sydnonimine derivative, circumvents this issue. It is a prodrug that is metabolized in the liver to its active form, SIN-1 (linsidomine). SIN-1 spontaneously releases NO without the need for the enzymatic machinery that is compromised in nitrate tolerance.[1][2] This fundamental difference in the mechanism of NO donation makes this compound an effective vasodilator even in settings of nitrate tolerance.

Comparative Efficacy of this compound and Alternatives

To objectively assess the performance of this compound, we have summarized quantitative data from various animal studies. The following tables compare the effects of this compound with nitroglycerin and other potential alternatives for overcoming nitrate tolerance, focusing on hemodynamic parameters, second messenger levels (cGMP), and markers of oxidative stress.

Note: The data presented below is compiled from multiple studies and may not represent head-to-head comparisons within a single experimental design. Variations in animal models, methods for inducing tolerance, and drug administration protocols should be considered when interpreting these results.

Hemodynamic Parameters in Nitrate-Tolerant Models
Drug/CompoundAnimal ModelKey Hemodynamic ParameterObservation in Nitrate-Tolerant State
This compound Dog (non-tolerant)Left Ventricular Preload↓ 5 mmHg (sustained for ≥ 4 hours)[3]
NitroglycerinDog (non-tolerant)Left Ventricular Preload↓ (transient effect, ~2 minutes)[3]
HydralazineRat (GTN-tolerant)Left Ventricular End-Diastolic PressureMaintained reduction of ~45% with co-administration
Second Messenger (cGMP) Levels
Drug/CompoundAnimal ModelTissuecGMP Levels
This compound Spontaneously Hypertensive RatPlatelets↑ to 0.641±0.103 pmol/10⁹ (vs. 0.105±0.071 in untreated)[4]
Pentaerythritol Tetranitrate (PETN)Spontaneously Hypertensive RatPlatelets↑ to 0.345±0.071 pmol/10⁹ (vs. 0.105±0.071 in untreated)[4]
NitroglycerinBovine Coronary Arteries (in vitro)Vascular Smooth Muscle↑ (effect diminished in tolerant tissue)[1]
Oxidative Stress Markers
Drug/CompoundAnimal ModelMarkerObservation
This compound Rat (in vitro)Malondialdehyde (MDA)No significant change at lower doses
NitroglycerinMouse (GTN-tolerant)Mitochondrial ROS↑[5]
Pentaerythritol Tetranitrate (PETN)Mouse (GTN-tolerant)Mitochondrial ROSNo significant increase[5]
HydralazineRabbit (GTN-tolerant)Vascular Superoxide (B77818)↓ (prevented GTN-induced increase)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Induction of Nitrate Tolerance in Rats

This protocol is adapted from studies inducing tolerance to nitroglycerin.

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are used.

  • Surgical Preparation: Animals are anesthetized, and catheters are implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug infusion). Animals are allowed to recover for 24-48 hours.

  • Tolerance Induction: A continuous intravenous infusion of nitroglycerin (e.g., 10 µg/kg/min) is administered for a period of 16-24 hours. Control animals receive a vehicle infusion.

  • Confirmation of Tolerance: Tolerance is confirmed by a blunted hypotensive response to a bolus challenge of nitroglycerin compared to the pre-infusion response.

Measurement of Cyclic GMP (cGMP) in Vascular Tissue

This protocol outlines a general procedure for measuring cGMP levels using a commercially available ELISA kit.

  • Tissue Collection: Aortic tissue is rapidly excised, cleaned of adherent tissue, and snap-frozen in liquid nitrogen.

  • Homogenization: The frozen tissue is weighed and homogenized in an appropriate lysis buffer (e.g., 0.1 M HCl) on ice.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant is collected for cGMP analysis.

  • ELISA Procedure: The cGMP concentration in the supernatant is determined using a competitive ELISA kit following the manufacturer's instructions. This typically involves competition between the sample cGMP and a labeled cGMP for binding to a specific antibody.

  • Data Analysis: The absorbance is read using a microplate reader, and the cGMP concentration is calculated based on a standard curve and normalized to the tissue protein concentration.

Measurement of Oxidative Stress

Malondialdehyde (MDA) Assay (TBARS Assay):

  • Tissue Preparation: Aortic tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline with a chelating agent like EDTA).

  • Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.

  • Quantification: The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay:

  • Tissue Preparation: Aortic tissue is homogenized in an ice-cold buffer that preserves enzyme activity.

  • Assay Principle: The assay is based on the inhibition of the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like the xanthine (B1682287)/xanthine oxidase system.

  • Reaction Mixture: The reaction mixture contains the tissue homogenate, xanthine, xanthine oxidase, and NBT in a suitable buffer.

  • Measurement: The rate of NBT reduction is measured spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., 560 nm).

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the NBT reduction rate and is expressed in units per milligram of protein.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Nitroglycerin_Tolerance_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell GTN Nitroglycerin (GTN) ALDH2 ALDH2 GTN->ALDH2 Bioactivation NO Nitric Oxide (NO) ALDH2->NO SH_groups SH Groups SH_groups->ALDH2 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Tolerance Tolerance Development (Chronic GTN Exposure) Tolerance->ALDH2 Inactivation Tolerance->SH_groups Depletion ROS Reactive Oxygen Species (ROS) Tolerance->ROS ↑ Production ROS->NO Scavenging

Caption: Signaling pathway of nitroglycerin and the development of tolerance.

Molsidomine_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound Liver Liver Metabolism This compound->Liver SIN_1 SIN-1 Liver->SIN_1 NO Nitric Oxide (NO) SIN_1->NO Spontaneous Release Relaxation Vasodilation SIN_1->Relaxation Effective in Tolerant State sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation PKG->Relaxation Nitrate_Tolerance Nitrate-Tolerant State (Impaired ALDH2/SH)

Caption: Mechanism of action of this compound, bypassing nitrate tolerance.

Experimental_Workflow start Start: Animal Model (e.g., Rats) induction Induction of Nitrate Tolerance (Continuous GTN Infusion) start->induction grouping Grouping of Animals (this compound, Alternatives, Control) induction->grouping treatment Drug Administration grouping->treatment measurements Data Collection treatment->measurements hemo Hemodynamic Monitoring (Blood Pressure, Heart Rate) measurements->hemo tissue Tissue Harvesting (Aorta, etc.) measurements->tissue analysis Data Analysis and Comparison hemo->analysis biochem Biochemical Assays cgmp cGMP Measurement biochem->cgmp ox_stress Oxidative Stress Markers (MDA, SOD activity) biochem->ox_stress tissue->biochem cgmp->analysis ox_stress->analysis

Caption: General experimental workflow for evaluating drug efficacy.

Conclusion

The available evidence from animal models strongly suggests that this compound is an effective therapeutic agent in the context of nitrate tolerance. Its unique mechanism of NO donation, which is independent of the pathways affected by chronic nitrate use, allows it to maintain its vasodilatory effects. While direct comparative data with all potential alternatives in a single, standardized nitrate-tolerant animal model is limited, the existing findings position this compound as a compelling candidate for further investigation and development for clinical use in patients who have developed tolerance to conventional nitrate therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing future studies in this critical area of cardiovascular pharmacology.

References

Comparison of Molsidomine's active metabolite SIN-1 with inhaled nitric oxide therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Nitric oxide (NO) is a critical signaling molecule in cardiovascular physiology, primarily known for its potent vasodilatory effects. Harnessing its therapeutic potential has led to the development of distinct strategies for its delivery. This guide provides a detailed comparison of two major approaches: the administration of Molsidomine, a prodrug that yields the active NO-releasing metabolite 3-morpholinosydnonimine (SIN-1), and the direct delivery of gaseous nitric oxide via inhalation (iNO) therapy. This comparison is based on their mechanism of action, pharmacodynamic effects, and key experimental findings.

Mechanism of Action: Two Paths to a Common Target

Both SIN-1 and inhaled nitric oxide ultimately stimulate the same signaling pathway to induce smooth muscle relaxation. However, their methods of generating bioactive NO are fundamentally different.

Inhaled Nitric Oxide (iNO): This therapy involves the direct administration of NO gas into the lungs. As a highly lipid-soluble molecule, it rapidly diffuses from the alveoli into the adjacent pulmonary vascular smooth muscle cells.[1] Its action is largely confined to the pulmonary circulation because upon entering the bloodstream, NO is instantaneously scavenged and inactivated by hemoglobin.[2]

This compound and its Active Metabolite, SIN-1: this compound is a prodrug that undergoes hepatic metabolism to its active form, linsidomine (B1675546) (SIN-1).[3][4] SIN-1 is inherently unstable in physiological conditions and non-enzymatically degrades to release nitric oxide.[3] A crucial distinction is that this degradation process can also generate superoxide (B77818) (O₂⁻), which can react with NO to form the potent and potentially cytotoxic oxidant, peroxynitrite (ONOO⁻).[5] However, in biological systems containing electron acceptors like heme proteins, SIN-1 may act more like a pure NO donor, minimizing peroxynitrite formation.[3][6]

The common downstream pathway for both agents involves the activation of soluble guanylate cyclase (sGC) in smooth muscle cells, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate a phosphorylation cascade that leads to a decrease in intracellular calcium, resulting in smooth muscle relaxation and vasodilation.[1][7]

G cluster_iNO Inhaled Nitric Oxide (iNO) Therapy cluster_this compound This compound Administration cluster_shared Shared Cellular Pathway cluster_peroxynitrite SIN-1 Specific Byproduct Pathway iNO Inhaled NO Gas iNO_diffusion Diffusion across Alveolar-Capillary Membrane iNO->iNO_diffusion Administration NO Nitric Oxide (NO) iNO_diffusion->NO This compound This compound (Prodrug) SIN1 SIN-1 (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO_Release Spontaneous Degradation SIN1->NO_Release Superoxide Superoxide (O₂⁻) SIN1->Superoxide Co-released NO_Release->NO sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Activation Peroxynitrite Peroxynitrite (ONOO⁻) (Potential Cytotoxicity) NO->Peroxynitrite sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Activates PKG, Reduces Ca2+ Superoxide->Peroxynitrite

Caption: Comparative mechanisms of NO delivery and action.

Pharmacodynamic and Hemodynamic Comparison

Direct comparative studies provide the most valuable insights into the functional differences between these two therapies. A key study in a porcine model of acute pulmonary hypertension induced by the thromboxane-agonist U46619 offers quantitative data.

Hemodynamic Effects

Inhaled NO is renowned for its selective action on the pulmonary vasculature. In contrast, inhaled SIN-1A (a stabilized active metabolite) demonstrates both pulmonary and systemic effects.[8] While a 10 mg dose of inhaled SIN-1A produced a reduction in mean pulmonary arterial pressure (PAP) comparable to iNO therapy, it also caused a significant decrease in mean arterial pressure (MAP) and systemic vascular resistance (SVR), an effect not observed with iNO.[8] This highlights the key advantage of iNO in selectively targeting the lungs without inducing systemic hypotension.[2][8]

ParameterInhaled Nitric Oxide (iNO)Inhaled SIN-1A (5 mg)Inhaled SIN-1A (10 mg)
Change in PAP (%) -30.1%-22.1%-31.2%
Change in PVR Significant DecreaseModerate DecreaseSignificant Decrease
Change in MAP No significant changeSignificant DecreaseSignificant Decrease
Change in SVR No significant changeSignificant DecreaseSignificant Decrease
PVR/SVR Ratio Markedly ReducedNot AlteredNot Altered
Data sourced from a porcine model of U46619-induced pulmonary hypertension.[8]
Pharmacokinetics and Onset of Action
ParameterInhaled Nitric Oxide (iNO)This compound / SIN-1
Route of Administration InhalationOral, IV
Onset of Action Rapid, within minutes[9]Slower: 15 min (IV), 30-60 min (Oral)[10]
Half-life Very short: 2-6 seconds[9]Longer: Effects last up to 4-6 hours[10]
Metabolism/Elimination Rapidly inactivated by hemoglobin to form methemoglobin and nitrate; metabolites are renally excreted.[9]This compound is hepatically metabolized to SIN-1, which then degrades to release NO.[4]
Effects on Platelet Aggregation

Both therapies exhibit inhibitory effects on platelet aggregation, a known function of nitric oxide.

  • Inhaled NO: In patients with Acute Respiratory Distress Syndrome (ARDS), inhaled NO was shown to cause a significant, non-dose-dependent decrease in ex vivo platelet aggregation induced by ADP (-56%), collagen (-37%), and ristocetin (B1679390) (-45%).[11]

  • SIN-1: In the porcine model, inhaled SIN-1A tended to decrease platelet aggregation under pathological conditions, though the effect was not statistically significant in the reported data.[2] Other studies have confirmed the platelet-suppressant activities of this compound and SIN-1.[12]

Experimental Protocols

The following is a summary of the methodology used in a key comparative study to assess the hemodynamic effects of inhaled SIN-1A versus inhaled NO in an animal model.

Model: Porcine model of acute pulmonary hypertension. Anesthesia and Monitoring:

  • Anesthetize Landrace pigs and initiate mechanical ventilation.

  • Perform parallel insertion of a PiCCO (Pulse Contour Cardiac Output) system and a Swan-Ganz pulmonary artery catheter for continuous hemodynamic monitoring.[8]

  • Record baseline hemodynamic parameters, including PAP, MAP, PVR, and SVR.

Experimental Groups:

  • iNO Group (n=3): Administer inhaled nitric oxide.

  • SIN-1A-5 Group (n=3): Administer 5 mg of a nebulized, stabilized SIN-1A formulation.[8]

  • SIN-1A-10 Group (n=3): Administer 10 mg of the nebulized, stabilized SIN-1A formulation.[8]

Procedure:

  • Physiological State: Administer the respective inhalation therapy (iNO for 15 min, SIN-1A for 30 min) and continuously record hemodynamic parameters.

  • Induction of Pulmonary Hypertension: Administer the thromboxane (B8750289) A2 mimetic U46619 intravenously to induce acute pulmonary hypertension, confirmed by a significant rise in PAP.

  • Pathological State: Once hypertension is established, administer the respective inhalation therapies again as described in step 1 and continuously record hemodynamic parameters.

  • Data Analysis: Compare the percentage change in hemodynamic parameters from the hypertensive state to the treatment period across all groups.

G cluster_treatment Randomized Treatment Groups start Start prep Anesthetize Pig & Initiate Mechanical Ventilation start->prep instrument Insert PiCCO and Swan-Ganz Catheters prep->instrument baseline Record Baseline Hemodynamic Data instrument->baseline group_iNO Group 1: Inhaled NO (iNO) group_SIN5 Group 2: Inhaled SIN-1A (5mg) group_SIN10 Group 3: Inhaled SIN-1A (10mg) induce_ph Induce Pulmonary Hypertension (IV U46619) baseline->induce_ph Proceed to Pathological Model record_ph Record Hypertensive State Hemodynamic Data induce_ph->record_ph apply_treatment_ph Re-administer Assigned Therapy record_ph->apply_treatment_ph record_final Record Hemodynamic Data During Treatment apply_treatment_ph->record_final analysis Analyze Data & Compare Groups record_final->analysis end End analysis->end

Caption: Workflow for comparing iNO and inhaled SIN-1A.

Summary and Conclusion

This compound/SIN-1 and inhaled nitric oxide represent two distinct modalities for leveraging the therapeutic effects of NO.

  • Inhaled NO offers the significant advantage of pulmonary selectivity . Its rapid onset and short half-life allow for precise, titratable control over pulmonary vasodilation without causing systemic hypotension. This makes it an invaluable tool in critical care settings for conditions like persistent pulmonary hypertension of the newborn (PPHN).[13] The primary drawbacks are the requirement for specialized delivery systems and the risk of rebound pulmonary hypertension upon sudden withdrawal.[2]

  • This compound/SIN-1 acts as a systemic NO donor with a slower onset and much longer duration of action, making it suitable for chronic oral administration in conditions like angina.[10] When delivered via inhalation, it can effectively lower pulmonary artery pressure, but its utility is compromised by a concomitant drop in systemic blood pressure.[8] A key consideration for researchers is the dual production of NO and superoxide by SIN-1, which can lead to peroxynitrite-mediated cytotoxicity—a factor not present with iNO therapy.[5]

For drug development professionals, the choice between these strategies depends entirely on the therapeutic goal. For acute, lung-specific vasodilation, iNO remains the gold standard. For systemic, long-acting NO donation, orally available prodrugs like this compound are more appropriate. The development of inhaled SIN-1 formulations could offer an alternative where iNO is unavailable, but its systemic effects must be carefully managed.[8]

References

Molsidomine's Synergistic Potential with Free Radical Scavengers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Molsidomine with free radical scavengers, supported by experimental data. This compound, a prodrug of nitric oxide (NO), is primarily used in the treatment of coronary heart disease. Its therapeutic effects are largely attributed to the vasodilatory properties of NO. However, emerging research highlights its antioxidant capabilities and synergistic potential when combined with free radical scavengers, offering enhanced therapeutic outcomes in oxidative stress-related conditions such as thrombosis.

Mechanism of Action: this compound and NO-cGMP Signaling

This compound is metabolized in the liver to its active metabolite, linsidomine (B1675546) (SIN-1).[1] SIN-1 spontaneously decomposes to release nitric oxide (NO), a key signaling molecule. NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP leads to vasodilation and subsequent improvement in blood flow.[1][2]

Synergistic Antithrombotic Effects

Experimental evidence strongly suggests a synergistic relationship between this compound and various free radical scavengers in preventing thrombosis. A key study demonstrated that the co-administration of this compound with a combination of free radical scavengers provided significantly greater protection against pulmonary thromboembolism in mice compared to either treatment alone.[3]

Data Presentation: this compound and Free Radical Scavengers in a Murine Thrombosis Model

The following table summarizes the protective effects of this compound, both alone and in combination with a cocktail of free radical scavengers, against collagen and epinephrine-induced pulmonary thromboembolism in mice.

Treatment GroupDose (mg/kg)Protection (%)
This compound124
This compound328
This compound1032
This compound3038
This compound5054
This compound10058
This compound + Free Radical Scavengers 3 Significantly > 28%
This compound + Free Radical Scavengers 10 Significantly > 32%
This compound + Free Radical Scavengers *30 Significantly > 38%

*Free radical scavenger cocktail consisted of suboptimal doses of superoxide (B77818) dismutase, catalase, mannitol, and deferoxamine. The exact percentage of increased protection was stated as "significantly more protection" in the source.[3]

This compound's Intrinsic Antioxidant Properties

Beyond its role as an NO donor, this compound has been shown to possess intrinsic antioxidant activity. Studies have indicated that this compound can enhance the levels of endogenous antioxidants. For instance, in a model of methotrexate-induced hepatotoxicity, this compound treatment significantly increased the levels of superoxide dismutase (SOD), glutathione (B108866) (GSH) peroxidase (GSH-Px), and reduced GSH. In neonatal rats with hyperoxia-induced lung injury, this compound administration helped restore the activities of antioxidant enzymes.

Experimental Protocols

1. Collagen and Epinephrine-Induced Pulmonary Thromboembolism in Mice

This model is a standard method for evaluating the in vivo efficacy of antithrombotic agents.

  • Animals: Male Swiss mice are typically used.

  • Thrombotic Challenge: A combination of collagen and epinephrine (B1671497) is injected intravenously to induce platelet aggregation and subsequent fatal pulmonary thromboembolism.[4][5][6]

  • Drug Administration: this compound and/or free radical scavengers are administered intraperitoneally at specified doses one hour prior to the thrombotic challenge.[3]

  • Endpoint: The primary endpoint is the survival rate of the animals within a specified timeframe (e.g., 15-30 minutes) after the thrombotic challenge. The percentage of protection is calculated based on the number of surviving animals in the treated groups compared to the control group.[5]

2. Assessment of Antioxidant Activity

Various in vitro and in vivo assays can be employed to determine the antioxidant potential of this compound and its synergy with other scavengers.

  • In Vitro Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of the compound to scavenge the ABTS radical cation.

  • In Vivo/Ex Vivo Assays:

    • Measurement of Tissue Antioxidant Enzyme Levels: Tissues from experimental animals are homogenized, and the activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) is measured using spectrophotometric assays.

    • Lipid Peroxidation Assay (Malondialdehyde - MDA): MDA, a marker of oxidative stress, is quantified in tissue homogenates to assess the extent of lipid peroxidation.

Visualizing the Pathways

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

Molsidomine_Signaling_Pathway cluster_metabolism Metabolism cluster_no_release NO Release & Action This compound This compound SIN1 Linsidomine (SIN-1) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP conversion Vasodilation Vasodilation cGMP->Vasodilation Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mice) Treatment_Groups Treatment Groups: - Control (Vehicle) - this compound Alone - Scavenger Alone - this compound + Scavenger Animal_Model->Treatment_Groups Random Allocation Drug_Admin Drug Administration (e.g., i.p.) Treatment_Groups->Drug_Admin Thrombotic_Challenge Induction of Thrombosis (e.g., Collagen + Epinephrine i.v.) Drug_Admin->Thrombotic_Challenge Observation Observation Period Thrombotic_Challenge->Observation Endpoint Primary Endpoint: Survival Rate (%) Observation->Endpoint Synergy_Analysis Assessment of Synergy Endpoint->Synergy_Analysis

References

A Comparative Analysis of Once-Daily Versus Twice-Daily Molsidomine Formulations in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of once-daily and twice-daily formulations of Molsidomine, a nitric oxide (NO) donor used in the treatment of stable angina pectoris. The following sections detail the pharmacokinetics, clinical efficacy, and safety profiles of these formulations, supported by data from clinical studies. Methodologies of key experiments are described to aid in the critical evaluation and replication of findings.

Mechanism of Action

This compound is a prodrug that undergoes hepatic metabolism to its active metabolite, linsidomine (B1675546) (SIN-1). SIN-1 non-enzymatically releases nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation, reduced preload and afterload, and consequently, decreased myocardial oxygen demand.

Molsidomine_Pathway cluster_blood_vessel Vascular Smooth Muscle Cell cluster_circulation Systemic Circulation sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP Relaxation Vasodilation & Smooth Muscle Relaxation cGMP->Relaxation This compound This compound (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) This compound->SIN1 Hepatic Metabolism NO Nitric Oxide (NO) SIN1->NO Non-enzymatic release NO->sGC Activates Experimental_Workflow cluster_study_flow Typical Clinical Trial Workflow cluster_group_A Group A cluster_group_B Group B Start Patient Recruitment (Stable Angina Pectoris) RunIn 7-Day Placebo Run-in Period Start->RunIn Randomization Randomization RunIn->Randomization TreatmentA1 Treatment Period 1 (2 weeks) Once-Daily this compound (16mg) Randomization->TreatmentA1 Group A TreatmentB1 Treatment Period 1 (2 weeks) Twice-Daily this compound (8mg) Randomization->TreatmentB1 Group B WashoutA Washout Period TreatmentA1->WashoutA TreatmentA2 Treatment Period 2 (2 weeks) Twice-Daily this compound (8mg) WashoutA->TreatmentA2 Endpoint Endpoint Assessment (Exercise Test, Angina Frequency, etc.) TreatmentA2->Endpoint WashoutB Washout Period TreatmentB1->WashoutB TreatmentB2 Treatment Period 2 (2 weeks) Once-Daily this compound (16mg) WashoutB->TreatmentB2 TreatmentB2->Endpoint

Safety Operating Guide

Navigating the Safe Disposal of Molsidomine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Molsidomine, a peripherally acting vasodilator, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles or glasses with side protection, and a lab coat. Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2][3] In case of accidental contact, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[4][2][3] If swallowed, rinse the mouth with water and get medical help immediately; do not induce vomiting.[1][2]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][2] Discharge of this compound into sewers or drains is strictly prohibited.[5][1]

  • Segregation and Collection :

    • All waste materials containing this compound, including residual powder, contaminated labware (e.g., vials, spatulas), and cleaning materials from spills, should be collected.

    • Use spark-proof tools and explosion-proof equipment for collecting adhered or spilled material.[1]

    • Place the collected waste into a suitable, clearly labeled, and closed container to await disposal.[5][1][3]

  • Waste Classification :

    • While this compound is not universally classified as a hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) department and local regulations.[6][7][8] Pharmaceutical waste is often categorized based on its chemical properties, and some may be considered hazardous under the Resource Conservation and Recovery Act (RCRA).[6][7][9]

    • Typically, hazardous pharmaceutical waste is collected in black containers.[6][8] Non-hazardous pharmaceutical waste is often collected in blue containers.[6][8]

  • Arranging for Final Disposal :

    • The primary recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the containerized this compound waste. A hazardous waste manifest will be required for transportation and disposal, providing a chain of custody from generation to final disposition.[6][7]

  • Decontamination of Emptied Containers :

    • Original this compound containers and other contaminated packaging should be triple-rinsed with a suitable solvent (or an equivalent method).[1] The rinsate should be collected and disposed of as this compound waste.

    • After proper decontamination, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, recycled, or reconditioned, depending on the material and local regulations.[1] Combustible packaging materials may undergo controlled incineration.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.

MolsidomineDisposalWorkflow cluster_0 This compound Waste Generation cluster_1 On-Site Handling & Segregation cluster_2 Waste Classification & Storage cluster_3 Final Disposal start This compound Waste (Expired, Unused, Contaminated Material) collect Collect Waste in a Suitable, Closed Container start->collect label_container Label Container Clearly 'this compound Waste' collect->label_container segregate Segregate Waste Stream (Consult EHS) label_container->segregate classify Classify as Hazardous or Non-Hazardous Pharmaceutical Waste segregate->classify black_bin Store in Black Container (Hazardous) classify->black_bin Hazardous blue_bin Store in Blue Container (Non-Hazardous) classify->blue_bin Non-Hazardous storage Store in Secure, Designated Area black_bin->storage blue_bin->storage contact_disposal Contact Licensed Waste Disposal Contractor storage->contact_disposal manifest Complete Hazardous Waste Manifest contact_disposal->manifest incineration Controlled Incineration or Chemical Destruction Plant manifest->incineration

This compound Disposal Workflow Diagram

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative limits for disposal that would necessitate a structured table. The guiding principle is that all quantities of this compound waste must be disposed of through appropriate channels and not released into the environment.

Data PointValueSource
Discharge to Sewer SystemsProhibited[1]
Environmental ReleaseMust be avoided[5][1]

Experimental Protocols

No specific experimental protocols for the deactivation or disposal of this compound are cited in the available safety and regulatory literature. The standard and required procedure is collection and transfer to a licensed facility for destruction via high-temperature incineration or other approved chemical destruction methods.[1] Laboratory-scale chemical neutralization is not recommended without specific, validated protocols and approval from safety officers, as incomplete reactions could produce unknown or hazardous byproducts.

References

Essential Safety and Handling Precautions for Molsidomine

Author: BenchChem Technical Support Team. Date: December 2025

Molsidomine, an orally active, long-acting vasodilator, requires careful handling to ensure the safety of laboratory personnel.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational guidelines, and disposal procedures is crucial to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following equipment is recommended:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory to protect against splashes and airborne particles.[3][4]

  • Hand Protection: Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard should be worn.[4] Gloves must be inspected for integrity before each use, and hands should be washed and dried thoroughly after handling.[4]

  • Body Protection: Fire- and flame-resistant, impervious clothing is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: In situations where exposure limits may be exceeded, or if irritation is experienced, a full-face respirator is required.[3][4]

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or another suitable local exhaust system.[5]

  • Preventing Contamination: Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

  • Storage: Store the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[4] Keep it away from foodstuffs and incompatible materials such as strong oxidizing agents.[4][5]

Physicochemical and Hazard Data

Below is a summary of key quantitative data for this compound:

PropertyValue
Molecular FormulaC9H14N4O4
Molecular Weight242.2 g/mol
Melting Point282°C (decomposes)
Boiling Point112°C at 10 mmHg
Flash Point217°C
Oral LD50 (Rat)1,050 mg/kg

Source: ChemicalBook, Amazon S3[4][5][6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical:

  • Spill Containment: Evacuate unnecessary personnel and ensure adequate ventilation.[3][4] Remove all sources of ignition.[4] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[4]

  • First Aid:

    • Ingestion: Rinse the mouth with water and seek immediate medical help.[3][4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[3]

    • Inhalation: Move the individual to fresh air.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination:

  • Waste Disposal: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

  • Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning.[4] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[4]

Procedural Workflow for this compound Handling

The following diagram outlines the logical steps for safely handling this compound, from initial preparation to final disposal.

Molsidomine_Handling_Workflow This compound Handling and Safety Workflow start Start: Handling this compound assess_risk 1. Risk Assessment start->assess_risk ppe_selection 2. Select Appropriate PPE assess_risk->ppe_selection handling_prep 3. Prepare Handling Area ppe_selection->handling_prep weigh_handle 4. Weighing and Handling handling_prep->weigh_handle spill_check Spill Occurred? weigh_handle->spill_check spill_procedure 5a. Execute Spill Procedure spill_check->spill_procedure Yes storage 6. Storage of this compound spill_check->storage No decontamination 5b. Decontaminate Area spill_procedure->decontamination disposal 7. Waste Disposal storage->disposal end End disposal->end decontamination->weigh_handle

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.